molecular formula C15H17ClO3 B3030406 Carbomer 980 CAS No. 9007-20-9

Carbomer 980

货号: B3030406
CAS 编号: 9007-20-9
分子量: 280.74 g/mol
InChI 键: PLZJMCNBPWEGNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Chloromethyl)-2-((2-naphthyloxy)methyl)-1,3-propanediol is a synthetic organic compound with the CAS Registry Number 842-91-1 . This compound, with the molecular formula C 15 H 17 ClO 3 and a molecular weight of 280.75 g/mol, features a central 1,3-propanediol core that is disubstituted with a chloromethyl group and a (2-naphthyloxy)methyl group . Its structure is characterized by the SMILES string C1=CC=C2C=C(C=CC2=C1)OCC(CO)(CO)CCl and the InChIKey PLZJMCNBPWEGNQ-UHFFFAOYSA-N . Computational analyses predict several physical properties for this compound, including a density of approximately 1.276 g/cm³, a boiling point of 502.018°C at 760 mmHg, and a flash point of 257.411°C . Research Applications and Value: The specific research applications, biological activity, and mechanism of action for 2-(Chloromethyl)-2-((2-naphthyloxy)methyl)-1,3-propanediol are not detailed in the available literature. Its molecular architecture, which incorporates a reactive chloromethyl group and a bulky, aromatic naphthyloxy moiety, suggests potential as a versatile chemical intermediate or building block in organic synthesis. Researchers may explore its utility in the development of more complex molecular structures, such as polymers, dendrimers, or pharmaceutical candidates. The presence of both hydrophilic diol groups and hydrophobic aromatic rings also makes it a candidate for investigating supramolecular chemistry and self-assembly processes. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

属性

IUPAC Name

2-(chloromethyl)-2-(naphthalen-2-yloxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-8-15(9-17,10-18)11-19-14-6-5-12-3-1-2-4-13(12)7-14/h1-7,17-18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZJMCNBPWEGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(CO)(CO)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864160
Record name 2-(Chloromethyl)-2-{[(naphthalen-2-yl)oxy]methyl}propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842-91-1, 9007-20-9
Record name 1,3-Propanediol, 2-(chloromethyl)-2-((2-naphthyloxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbomer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbomer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Carbomer 980: A Deep Dive into its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 980 is a high molecular weight polymer of acrylic acid, renowned for its exceptional thickening, suspending, and stabilizing capabilities in a wide range of pharmaceutical and cosmetic formulations.[1][2][3] Classified as a cross-linked polyacrylate polymer, it is supplied as a white, fluffy, and hygroscopic powder with a slightly acetic odor.[1][4][5] This technical guide provides an in-depth exploration of the chemical structure and synthesis of this compound, complete with quantitative data, experimental protocols, and process visualizations.

Chemical Structure

This compound is fundamentally a polyacrylic acid, cross-linked to form a complex, three-dimensional network.[6][7] The primary monomer unit is acrylic acid, which polymerizes to form long chains.[8][9] These chains are then chemically bonded to each other by a cross-linking agent. For this compound, the cross-linkers are typically polyalkenyl polyethers, such as allyl ethers of pentaerythritol or allyl sucrose.[8][10][11] The "980" designation is indicative of the polymer's specific molecular weight and composition.[12]

The cross-linking is crucial to the functionality of this compound. In its dry, powdered form, the polymer chains are tightly coiled.[13][] Upon dispersion in a polar solvent like water, these chains begin to hydrate and partially uncoil.[15] The key to its potent thickening ability lies in the neutralization of the carboxylic acid groups along the polymer backbone. When a base, such as triethanolamine (TEA) or sodium hydroxide (NaOH), is added, the acidic protons are removed, resulting in negatively charged carboxylate groups.[1][] The mutual repulsion of these negative charges causes the polymer chains to uncoil and expand significantly, entrapping solvent molecules and dramatically increasing the viscosity of the solution to form a gel.[][16][17] The ideal viscosity is typically achieved within a pH range of 5.0 to 10.0.[17][18]

Synthesis of this compound

The industrial synthesis of this compound is achieved through precipitation polymerization.[6][19] This method is characterized by the solubility of the monomers and initiator in the reaction solvent, while the resulting polymer is insoluble and precipitates out of the reaction medium.[19] For this compound, a toxicologically preferred co-solvent system of ethyl acetate and cyclohexane is used, which distinguishes it from older carbomers like Carbomer 940 that were synthesized using benzene.[16][20][21]

The synthesis can be broken down into the following key stages:

  • Reactant Preparation : Acrylic acid (the monomer), a cross-linking agent (e.g., pentaerythritol allyl ether), and a free-radical initiator (e.g., a peroxide such as di(2-ethylhexyl) peroxydicarbonate) are dissolved in the ethyl acetate and cyclohexane co-solvent system.[9][19][22] A stabilizer may also be included in the mixture.[22]

  • Polymerization : The mixture is heated, typically to around 50°C, under an inert nitrogen atmosphere to initiate the polymerization reaction.[9][19] The initiator generates free radicals, which attack the double bonds of the acrylic acid monomers, starting the formation of polymer chains. The cross-linking agent, which contains multiple reactive sites, is incorporated into the growing chains, creating a three-dimensional network.

  • Precipitation and Slurry Formation : As the polymerization progresses, the high molecular weight, cross-linked this compound becomes insoluble in the organic solvent and precipitates out, forming a slurry of fine polymer particles.[9][19]

  • Separation and Drying : Once the reaction is complete, the precipitated this compound is separated from the solvent slurry.[19]

  • Finishing : The polymer is then thoroughly dried to remove any residual solvents, resulting in the final, fine white powder.[19]

Below is a diagram illustrating the synthesis workflow of this compound.

G cluster_reactants Reactant Preparation cluster_process Polymerization Process cluster_finishing Product Finishing AcrylicAcid Acrylic Acid (Monomer) Mixing Mixing in Reactor AcrylicAcid->Mixing Crosslinker Allyl Pentaerythritol (Cross-linker) Crosslinker->Mixing Initiator Peroxide Initiator Initiator->Mixing Solvent Ethyl Acetate / Cyclohexane (Co-solvent) Solvent->Mixing Polymerization Heating & Polymerization (Nitrogen Atmosphere) Mixing->Polymerization Mixture Precipitation Precipitation of Polymer Polymerization->Precipitation Insoluble Polymer Forms Separation Separation from Solvent Precipitation->Separation Slurry Drying Drying Separation->Drying FinalProduct This compound Powder Drying->FinalProduct G cluster_prep Gel Preparation cluster_char Characterization Start This compound Powder Dispersion Dispersion in Water Start->Dispersion Hydration Neutralization Neutralization (pH 7.3-7.8) Dispersion->Neutralization Addition of Base pH_Measure pH Measurement Dispersion->pH_Measure Initial pH Gel Viscous Gel Formation Neutralization->Gel Polymer Uncoiling Viscosity Viscosity Measurement (Brookfield Viscometer) Gel->Viscosity Clarity Clarity Test (% Transmittance at 420 nm) Gel->Clarity Gel->pH_Measure Final pH

References

Carbomer 980 as a Gelling Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Carbomer 980 as a gelling agent. It delves into the molecular principles governing its function, presents quantitative data on its performance under varying conditions, and outlines detailed experimental protocols for its characterization.

Core Mechanism of Action: From Polymer to Gel

This compound is a high molecular weight, cross-linked polymer of acrylic acid.[1][2] In its dry, powdered state, the polymer chains are tightly coiled.[] The gelling mechanism is primarily driven by a process of neutralization. When dispersed in water, this compound hydrates and begins to uncoil. However, it is the neutralization of the acidic carboxylic acid groups along the polymer backbone by an alkali that triggers the dramatic increase in viscosity and the formation of a gel.[4][5]

This process can be broken down into two key steps:

  • Dispersion and Hydration: Initially, this compound is dispersed in an aqueous solution. The polymer particles absorb water and swell, leading to a modest increase in viscosity. At this stage, the solution remains acidic, typically with a pH between 2.7 and 3.5 for a 0.5% dispersion.[5]

  • Neutralization and Gel Formation: The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), deprotonates the carboxylic acid groups (-COOH) to form carboxylate anions (-COO⁻).[6] The resulting negative charges along the polymer backbone lead to strong electrostatic repulsion between adjacent carboxylate groups. This repulsion forces the polymer chains to uncoil and expand, creating a three-dimensional network that entraps water molecules and significantly increases the viscosity of the solution, forming a stable gel.[7] The optimal pH for achieving maximum viscosity is typically in the range of 6.0 to 7.0.[8]

Below is a diagram illustrating the molecular mechanism of this compound gelation.

G cluster_0 Dispersion in Water cluster_1 Neutralization cluster_2 Gel Formation A This compound Powder (Coiled Polymer Chains) B Hydrated Carbomer (Partially Uncoiled) A->B Dispersion & Hydration C Addition of Neutralizing Agent (e.g., NaOH, TEA) B->C D Deprotonation of Carboxylic Acid Groups (-COOH -> -COO⁻) C->D E Electrostatic Repulsion (Between -COO⁻ groups) D->E F Polymer Chain Uncoiling and Expansion E->F G Formation of 3D Gel Network (Entraps Water) F->G

Figure 1: Molecular mechanism of this compound gelation.

Data Presentation: Quantitative Analysis of Gel Properties

The viscosity of a this compound gel is critically dependent on its concentration and the pH of the formulation. The following tables summarize the typical viscosity of this compound gels under different conditions.

This compound Concentration (w/v %)Typical Viscosity Range (cP) at pH 7.3-7.8*
0.2%13,000 - 30,000
0.5%40,000 - 60,000

*Viscosity measured using a Brookfield RVT viscometer at 20 rpm and 25°C.

The relationship between pH and viscosity is not linear. Viscosity generally increases with pH, reaching a maximum in the neutral range, and then decreases at higher pH values.

pHApproximate Viscosity (cP) of 0.5% Carbomer Gel*
4.0~5,000
5.0~30,000
6.0~55,000
7.0~50,000
8.0~45,000
9.0~35,000

*Data is estimated based on graphical representations from various sources and should be considered illustrative. Actual values can vary based on the specific neutralizing agent, temperature, and measurement parameters.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound gels.

Preparation of this compound Gel (1% w/v)

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., 10% w/v Sodium Hydroxide solution or Triethanolamine)

  • Beaker

  • Overhead stirrer or magnetic stirrer

  • pH meter

  • Weighing balance

Procedure:

  • Weigh 1.0 g of this compound powder.

  • Measure 99.0 mL of deionized water into a beaker.

  • While stirring the water vigorously with an overhead stirrer or magnetic stirrer, slowly sprinkle the this compound powder into the vortex to avoid the formation of agglomerates.

  • Continue stirring until the this compound is fully dispersed and the solution is free of lumps. This may take up to an hour.

  • Allow the dispersion to hydrate for at least 30 minutes.

  • Slowly add the neutralizing agent dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding the neutralizing agent until the desired pH (typically 6.0-7.0) is reached and a clear, viscous gel is formed.

  • Stir the gel gently to ensure homogeneity.

Rheological Characterization

Equipment:

  • Rotational viscometer or rheometer with appropriate geometry (e.g., cone and plate, parallel plate, or cylindrical spindle)

  • Temperature control unit

Procedure:

  • Equilibrate the this compound gel sample to the desired temperature (e.g., 25°C).

  • Carefully load the sample onto the viscometer/rheometer, ensuring no air bubbles are trapped.

  • Allow the sample to rest for a few minutes to recover from any shear stress induced during loading.

  • Perform viscosity measurements at a controlled shear rate (e.g., 20 rpm for a Brookfield viscometer) or over a range of shear rates to characterize the shear-thinning behavior.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • For more detailed rheological analysis, perform oscillatory measurements to determine the storage modulus (G') and loss modulus (G'').

Below is a diagram illustrating a typical experimental workflow for the preparation and characterization of a this compound gel.

G cluster_0 Gel Preparation cluster_1 Characterization cluster_2 Data Analysis A Weigh this compound and Deionized Water B Disperse this compound in Water with Stirring A->B C Hydrate the Dispersion B->C D Neutralize with Base to Desired pH C->D E pH Measurement D->E F Viscosity Measurement (Rheometer/Viscometer) D->F G Appearance and Clarity Assessment D->G H Plot Viscosity vs. Shear Rate F->H I Determine Rheological Parameters H->I

Figure 2: Experimental workflow for this compound gel preparation and characterization.

Conclusion

This compound's efficacy as a gelling agent is rooted in its unique polymeric structure and its response to changes in pH. The process of neutralization is the critical step that transforms a low-viscosity dispersion into a highly viscous and stable gel. Understanding the interplay between concentration, pH, and rheological properties is essential for the successful formulation of products for a wide range of applications in the pharmaceutical and cosmetic industries. The experimental protocols provided in this guide offer a foundation for the consistent preparation and characterization of this compound gels, enabling researchers and developers to harness its full potential.

References

Carbomer 980 Polymer: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 980 is a high molecular weight, cross-linked polyacrylic acid polymer.[1][2][3] It is a synthetic polymer used extensively in the pharmaceutical, cosmetic, and personal care industries as a high-efficiency rheology modifier, thickener, suspending agent, and stabilizer.[2][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of key processes to support research and development activities.

Physicochemical Properties

This compound is a white, fluffy, hygroscopic powder with a slightly acetic odor.[5][6] It is a polymer of acrylic acid, cross-linked with allyl ethers of pentaerythritol or sucrose. The general chemical structure consists of repeating units of acrylic acid.

Table 1: General Physicochemical Properties of this compound
PropertyValue/DescriptionReferences
Appearance White, fluffy powder[5]
Odor Slightly acetic[5]
pKa Approximately 4.5 - 5.0 (estimated based on polyacrylic acid)
Molecular Weight High molecular weight polymer; specific value is proprietary and not publicly disclosed.[6][7]
Carboxylic Acid Content 56.0% - 68.0%[5]
Table 2: Specifications for this compound NF (National Formulary)
ParameterSpecificationReferences
Viscosity (0.2 wt% mucilage, neutralized to pH 7.3-7.8) 13,000 - 30,000 cP[5]
Viscosity (0.5 wt% mucilage, neutralized to pH 7.3-7.8) 40,000 - 60,000 cP[5][8]
Clarity (% Transmission, 0.5% neutralized dispersion at 420 nm) ≥ 85%[5]
Loss on Drying ≤ 2.0%[5]
Residual Ethyl Acetate ≤ 0.30%[5]
Residual Cyclohexane ≤ 0.30%[5]
Heavy Metals ≤ 20 ppm[5]

Mechanism of Action: Thickening and Gel Formation

The primary function of this compound as a thickening agent is based on its molecular structure and behavior in an aqueous environment. In its dry, powdered form, the polymer chains are tightly coiled. Upon dispersion in water, the polymer begins to hydrate and partially uncoil. When a neutralizing agent (e.g., sodium hydroxide, triethanolamine) is added, the carboxylic acid groups along the polymer backbone become ionized, resulting in electrostatic repulsion between the negatively charged groups. This repulsion causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the solution and the formation of a gel.

G This compound Neutralization and Thickening Mechanism cluster_0 Initial State cluster_1 Neutralization Process cluster_2 Final State Coiled_Polymer Coiled this compound (in powder form) Dispersion Dispersion in Water (Partial Uncoiling) Coiled_Polymer->Dispersion Hydration Neutralizer Addition of Neutralizing Agent (e.g., NaOH, TEA) Ionization Ionization of Carboxylic Acid Groups (-COOH -> -COO-) Neutralizer->Ionization pH Increase Repulsion Electrostatic Repulsion between -COO- groups Ionization->Repulsion Uncoiling Polymer Chain Uncoiling and Expansion Repulsion->Uncoiling Gelation Viscosity Increase and Gel Formation Uncoiling->Gelation

This compound Neutralization and Thickening Mechanism

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for quality control and formulation development.

Viscosity Determination (USP Monograph Method)

This protocol is based on the United States Pharmacopeia (USP) monograph for carbomers.

G Viscosity Determination Workflow Start Start Prepare_Dispersion Prepare 0.5% w/w this compound dispersion in water (stirring at 1000 ± 50 rpm for 15 min) Start->Prepare_Dispersion Hydrate Allow dispersion to hydrate for 30 minutes in a 25°C water bath Prepare_Dispersion->Hydrate Neutralize Neutralize to pH 7.3-7.8 with NaOH solution while stirring at 300 ± 25 rpm Hydrate->Neutralize Equilibrate Equilibrate the neutralized gel for 1 hour in a 25°C water bath Neutralize->Equilibrate Measure_Viscosity Measure viscosity using a Brookfield RVT viscometer at 20 rpm with the appropriate spindle Equilibrate->Measure_Viscosity End End Measure_Viscosity->End

Viscosity Determination Workflow

Methodology:

  • Preparation of Dispersion: Slowly add 2.50 g of this compound (previously dried in a vacuum at 80°C for 1 hour) to 500 mL of water in a 1000-mL beaker while continuously stirring at 1000 ± 50 rpm. The stirrer should have a three-blade marine impeller. Continue stirring for 15 minutes.

  • Hydration: Remove the stirrer and place the beaker in a 25°C water bath for 30 minutes to allow the polymer to fully hydrate.

  • Neutralization: While stirring at 300 ± 25 rpm, titrate the dispersion with a sodium hydroxide solution (e.g., 18% w/v) to a pH between 7.3 and 7.8.

  • Equilibration: Return the neutralized mucilage to the 25°C water bath for 1 hour.

  • Viscosity Measurement: Measure the viscosity using a Brookfield RVT viscometer at 20 rpm. For a 0.5% dispersion, a #7 spindle is typically used.

pKa Determination (Potentiometric Titration)

The pKa of this compound can be determined by potentiometric titration.

G pKa Determination Workflow Start Start Prepare_Solution Prepare a dilute aqueous dispersion of this compound (e.g., 0.1% w/v) Start->Prepare_Solution Acidify Acidify the dispersion to a low pH (e.g., pH 2.5) with a standard acid (e.g., 0.1 M HCl) Prepare_Solution->Acidify Titrate Titrate with a standard base (e.g., 0.1 M NaOH) while recording the pH at each increment of titrant added Acidify->Titrate Plot_Data Plot the titration curve (pH vs. volume of titrant) Titrate->Plot_Data Determine_pKa Determine the pKa from the half-neutralization point of the titration curve Plot_Data->Determine_pKa End End Determine_pKa->End

pKa Determination Workflow

Methodology:

  • Solution Preparation: Prepare a dilute aqueous dispersion of this compound (e.g., 0.1% w/v).

  • Acidification: Acidify the dispersion to a low pH (e.g., pH 2.5) with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Titrate the acidified dispersion with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-neutralization point, which corresponds to the midpoint of the buffer region on the titration curve.

Molecular Weight Determination (Gel Permeation Chromatography - GPC)

The molecular weight of this compound is determined by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).

G Molecular Weight Determination Workflow (GPC) Start Start Prepare_Sample Dissolve this compound in an appropriate mobile phase (e.g., aqueous buffer with salt) Start->Prepare_Sample Filter_Sample Filter the sample solution through a membrane filter (e.g., 0.45 µm) Prepare_Sample->Filter_Sample Calibrate_GPC Calibrate the GPC system with narrow molecular weight standards (e.g., polyacrylic acid standards) Filter_Sample->Calibrate_GPC Inject_Sample Inject the filtered sample into the GPC system Calibrate_GPC->Inject_Sample Analyze_Data Analyze the resulting chromatogram to determine the molecular weight distribution Inject_Sample->Analyze_Data End End Analyze_Data->End

Molecular Weight Determination Workflow (GPC)

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the GPC mobile phase. A typical mobile phase for polyacrylic acid-based polymers is an aqueous buffer containing a salt (e.g., 0.1 M NaNO₃) to suppress ionic interactions.

  • Filtration: Filter the sample solution through a membrane filter (e.g., 0.45 µm) to remove any particulate matter.

  • GPC System and Conditions:

    • Columns: Use columns suitable for aqueous GPC of high molecular weight polymers (e.g., Ultrahydrogel™, TSKgel® PW series).

    • Mobile Phase: As described in sample preparation.

    • Detector: Refractive Index (RI) detector is commonly used.

    • Calibration: Calibrate the system using narrow molecular weight standards of poly(acrylic acid) or other suitable water-soluble polymers.

  • Data Analysis: Inject the filtered sample into the GPC system. The retention time of the polymer is inversely proportional to its hydrodynamic volume. The molecular weight distribution is determined by comparing the sample's elution profile to the calibration curve.

Conclusion

This compound is a versatile polymer with well-defined physicochemical properties that make it an invaluable excipient in a wide range of pharmaceutical and cosmetic formulations. Its high viscosity at low concentrations, clarity in gel formulations, and predictable rheological behavior are key attributes for product development. Understanding the experimental protocols for characterizing these properties is essential for ensuring product quality, performance, and regulatory compliance. This technical guide provides a foundational understanding of this compound to aid researchers and formulation scientists in their work.

References

An In-depth Technical Guide to Carbomer 980: Molecular Weight and Polymer Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer 980, a high molecular weight, cross-linked polyacrylic acid polymer, is a cornerstone excipient in the pharmaceutical and cosmetic industries. Its remarkable rheological properties, including high viscosity at low concentrations, make it an invaluable tool for formulators. This technical guide provides a comprehensive overview of this compound, focusing on its molecular weight, polymer composition, and the analytical methodologies used for its characterization. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding and practical application of this versatile polymer.

Introduction

This compound is a synthetic polymer renowned for its ability to form sparklingly clear gels, making it a popular choice for a wide array of products, from topical drug delivery systems and hand sanitizers to lotions and creams.[1] It is a highly efficient rheology modifier, capable of providing high viscosity and suspending insoluble ingredients.[1][2] The functionality of this compound is intrinsically linked to its molecular architecture—a network of cross-linked polyacrylic acid chains.[3] Understanding the molecular weight and composition of this polymer is paramount for controlling the performance and stability of final formulations.

Polymer Composition and Structure

This compound is a homopolymer of acrylic acid, cross-linked with an allyl ether of pentaerythritol or allyl sucrose.[4] The polymer is synthesized via free-radical precipitation polymerization.[5] Unlike older grades of Carbomer that used benzene as a solvent, this compound is polymerized in a more toxicologically favorable co-solvent system, typically ethyl acetate and cyclohexane.[1][6] The fundamental repeating unit of the polymer is acrylic acid.

Table 1: Core Components of this compound Synthesis

ComponentChemical Name/TypeFunction
MonomerAcrylic AcidForms the primary polymer backbone.
Cross-linkerAllyl ether of pentaerythritol or allyl sucroseCreates a three-dimensional polymer network.
InitiatorAzobisisobutyronitrile (AIBN) or Benzoyl PeroxideInitiates the free-radical polymerization.[7]
Solvent SystemEthyl Acetate and CyclohexaneProvides the reaction medium for precipitation polymerization.[1]
StabilizerHypermer B246 or polysiloxane surfactantsAids in controlling particle size and morphology.[7]

The cross-linking imparts a three-dimensional network structure to the polymer, which is crucial for its thickening and suspending properties. When dispersed in water, the polymer particles hydrate and swell.[8]

Molecular Weight

The molecular weight of this compound is exceptionally high due to its cross-linked nature. While a precise molecular weight is difficult to determine for such a complex, networked polymer, it is estimated to be in the range of billions of daltons. One source suggests that the molecular weight of the cross-linked form can be as high as 4.5 billion g/mol .[9] It is more practical to consider the molecular weight between crosslinks, which influences the swelling capacity and rheological properties of the polymer.

Table 2: Reported Molecular Weight Characteristics of Carbomers

ParameterReported Value/DescriptionReference
Theoretical Molecular Weight7 x 10³ to 4 x 10⁹ Da[10]
Estimated Molecular Weight (Cross-linked)As high as 4.5 billion g/mol [9]

The broad molecular weight distribution and extensive cross-linking make traditional molecular weight determination methods challenging.

Experimental Protocols

Synthesis of this compound (General Protocol)

The following is a generalized protocol for the synthesis of this compound based on precipitation polymerization, as described in various patents.[7][11]

Materials:

  • Acrylic acid (monomer)

  • Pentaerythritol allyl ether (cross-linker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Hypermer B246 (stabilizer)

  • Ethyl acetate and Cyclohexane (solvents)

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control, a mixture of ethyl acetate and cyclohexane is added.

  • Acrylic acid, pentaerythritol allyl ether, and Hypermer B246 are dissolved in the solvent mixture.

  • The solution is purged with nitrogen for 20-30 minutes to remove dissolved oxygen.

  • The temperature is raised to 50-73 °C.[7]

  • A solution of AIBN in ethyl acetate is slowly added to the reaction mixture over several hours.

  • The polymerization is allowed to proceed for 4-8 hours.[7] As the polymer forms, it precipitates out of the solvent.

  • The resulting polymer slurry is then filtered, washed with the solvent mixture to remove unreacted monomers and initiator, and dried under vacuum to yield a fine, white powder.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Acrylic Acid Mixing Mix Monomer, Cross-linker, Stabilizer in Solvent Monomer->Mixing Crosslinker Pentaerythritol Allyl Ether Crosslinker->Mixing Initiator AIBN Initiation Add Initiator Solution Initiator->Initiation Stabilizer Hypermer B246 Stabilizer->Mixing Solvent Ethyl Acetate/ Cyclohexane Solvent->Mixing Purge Purge with Nitrogen Mixing->Purge Heat Heat to 50-73°C Purge->Heat Heat->Initiation Polymerize React for 4-8 hours Initiation->Polymerize Filter Filter Slurry Polymerize->Filter Wash Wash with Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Powder Dry->Product

Molecular Weight Determination by GPC-MALS

Due to the very high molecular weight and cross-linked nature of this compound, conventional Gel Permeation Chromatography (GPC) is challenging. However, GPC coupled with Multi-Angle Light Scattering (GPC-MALS) can provide valuable information on the molecular weight distribution of the soluble fractions.

Instrumentation:

  • GPC system with a pump, injector, and a series of columns suitable for high molecular weight polymers.

  • Multi-Angle Light Scattering (MALS) detector.

  • Refractive Index (RI) detector.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a suitable mobile phase (e.g., a buffer solution at a pH where the polymer is partially neutralized and soluble).

  • Gentle agitation may be required to dissolve the polymer. Avoid vigorous shaking to prevent shear degradation.

  • Filter the solution through a 0.2-0.45 µm filter to remove any insoluble microgels or dust particles.

Analytical Procedure:

  • Equilibrate the GPC-MALS system with the mobile phase.

  • Inject the prepared this compound solution.

  • The eluent from the GPC columns passes through the MALS and RI detectors.

  • The MALS detector measures the intensity of scattered light at various angles, while the RI detector measures the concentration of the eluting polymer.

  • Data from both detectors are used to calculate the absolute molecular weight at each elution volume.

Polymer Composition Analysis by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to confirm the chemical identity of this compound by identifying its characteristic functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • A small amount of the dry this compound powder is placed directly onto the ATR crystal.

Analytical Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place the this compound sample on the crystal and ensure good contact.

  • Record the sample spectrum.

  • Identify the characteristic absorption bands.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~1700C=O (Carboxylic Acid)Stretching
2500-3300 (broad)O-H (Carboxylic Acid)Stretching
~1450C-HBending
~1240C-OStretching
~1170C-OStretching
¹H-NMR Spectroscopy for Poly(acrylic acid) Backbone

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used to analyze the structure of the poly(acrylic acid) backbone of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) with a small amount of NaOD to aid dissolution and neutralization, or DMSO-d₆.[12]

  • The exchangeable proton of the carboxylic acid group may not be visible in D₂O.[13]

Analytical Procedure:

  • Acquire the ¹H-NMR spectrum.

  • Identify the characteristic peaks for the protons on the polymer backbone.

Table 4: Expected ¹H-NMR Chemical Shifts for Poly(acrylic acid) in D₂O

Chemical Shift (ppm)Proton Assignment
1.3-1.8-CH₂- (backbone)
~2.4-CH- (backbone)
Rheological Characterization

The rheological properties of this compound gels are critical to their function.

Instrumentation:

  • Controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry.

Sample Preparation:

  • Disperse this compound in deionized water (e.g., 0.5% w/v) with gentle stirring to form a uniform dispersion.

  • Neutralize the dispersion to a desired pH (typically 6.0-7.5) with a suitable base (e.g., triethanolamine or sodium hydroxide) to form a gel.

  • Allow the gel to equilibrate.

Analytical Procedure:

  • Oscillatory measurements (e.g., amplitude sweep): To determine the linear viscoelastic region (LVER) and the storage (G') and loss (G'') moduli.

  • Flow measurements (e.g., steady shear rate sweep): To determine the viscosity as a function of shear rate and to characterize the shear-thinning behavior.

Mechanism of Action: Thickening

The thickening mechanism of this compound is a multi-step process that is initiated upon its dispersion in water and subsequent neutralization.[8]

Thickening_Mechanism cluster_initial Initial State cluster_neutralization Neutralization cluster_thickening Thickening Dispersion This compound powder dispersed in water Coiled Polymer chains are tightly coiled Dispersion->Coiled AddBase Addition of a base (e.g., NaOH, TEA) Coiled->AddBase Ionization Carboxylic acid groups (-COOH) are ionized to carboxylate groups (-COO⁻) AddBase->Ionization Repulsion Electrostatic repulsion between negatively charged carboxylate groups Ionization->Repulsion Uncoiling Polymer chains uncoil and expand Repulsion->Uncoiling Network Formation of a viscous 3D gel network Uncoiling->Network Result Increased Viscosity (Gel Formation) Network->Result

Conclusion

This compound is a sophisticated polymer whose macroscopic properties are dictated by its microscopic structure. A thorough understanding of its high molecular weight and cross-linked polyacrylic acid composition is essential for its effective application in research, development, and manufacturing. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound, enabling scientists and formulators to optimize its performance and ensure product quality and efficacy.

References

Rheological Properties of Carbomer 980 in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer 980, a high molecular weight cross-linked polymer of acrylic acid, is a vital excipient in the pharmaceutical and cosmetic industries, primarily utilized for its exceptional rheological modifying properties.[1][2] This technical guide provides a comprehensive overview of the rheological behavior of this compound in aqueous solutions. It delves into the effects of concentration, pH, and neutralization on viscosity, yield stress, and viscoelastic properties. Detailed experimental protocols for key rheological characterizations are provided, and quantitative data is summarized for comparative analysis. Furthermore, logical and experimental workflows are visualized to enhance understanding of the material's behavior and characterization.

Introduction to this compound

This compound is a synthetic polymer belonging to the Carbomer family, which are high molecular weight polymers of acrylic acid cross-linked with allyl ethers of pentaerythritol.[3][4] Supplied as a white, fluffy powder, it is a highly efficient thickener, suspending agent, and stabilizer in a wide array of personal care products and pharmaceutical formulations.[5][6] When dispersed in water, this compound forms an acidic aqueous dispersion with low viscosity.[4][7] Upon neutralization with a suitable base, the polymer chains uncoil and expand due to electrostatic repulsion, leading to a significant increase in viscosity and the formation of clear, sparkling gels.[2][] This unique property allows for the formulation of products with a desirable texture and flow characteristics.[6]

The Mechanism of Thickening: Neutralization

The thickening mechanism of this compound is fundamentally linked to the neutralization of its acidic carboxylic acid groups.[][9] In its powdered form or when dispersed in water, the polymer chains are tightly coiled.[7] The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), ionizes the carboxylic acid groups to carboxylate anions.[][10] The resulting negative charges along the polymer backbone lead to electrostatic repulsion, causing the polymer chains to uncoil and swell significantly, thereby increasing the viscosity of the solution.[2][] The optimal pH for achieving high viscosity is typically in the range of 5.0 to 9.0.[2][11]

G cluster_0 cluster_1 cluster_2 A This compound Powder (Tightly Coiled Polymer Chains) B Dispersion in Water (Hydrated and Partially Uncoiled) A->B Hydration C Addition of Neutralizing Agent (e.g., NaOH, TEA) B->C D Ionization of Carboxylic Groups (-COOH -> -COO-) C->D Neutralization E Electrostatic Repulsion (Along Polymer Backbone) D->E F Polymer Chain Uncoiling and Swelling E->F G Significant Viscosity Increase (Gel Formation) F->G

Figure 1: this compound Neutralization and Thickening Mechanism.

Rheological Properties

The rheological properties of this compound solutions are influenced by several factors, including polymer concentration, pH, and the presence of electrolytes.

Viscosity

Viscosity is a key parameter for this compound gels and is highly dependent on concentration and pH. As the concentration of this compound increases, the viscosity of the neutralized gel increases significantly.[12] Similarly, the viscosity is highly sensitive to pH, with a sharp increase observed as the pH approaches neutrality.[7]

Table 1: Viscosity of this compound Aqueous Solutions at Different Concentrations and pH

Concentration (% w/w)pHViscosity (mPa·s)Reference
0.2Neutralized13,000 - 30,000[1]
0.5Neutralized40,000 - 60,000[1]
0.2Neutralized18,000 - 25,000[3]
0.5Neutralized54,000 - 60,000[3]
0.57.3 (Neutralized with 18% NaOH)High[11]
0.2-0.4Not specifiedCan replace 3-7% of conventional emulsifiers[13]

Note: Viscosity values can vary depending on the specific neutralizer used, the method of preparation, and the shear rate at which the measurement is taken.

Shear Thinning Behavior

This compound gels exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[13][14] This means that their viscosity decreases as the applied shear rate increases. This property is advantageous in many applications; for example, a topical gel will have a high viscosity at rest to remain in place but will spread easily upon application (high shear).[13]

Yield Stress

A key characteristic of this compound gels is the presence of a yield stress.[11][13] This is the minimum amount of stress required to initiate flow. Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid.[15] This property is crucial for suspending insoluble ingredients in formulations.[13]

Viscoelastic Properties

This compound gels exhibit viscoelastic properties, meaning they have both viscous (liquid-like) and elastic (solid-like) characteristics.[11] This can be characterized by oscillatory rheology, which measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. In a typical this compound gel, the storage modulus (G') is significantly higher than the loss modulus (G''), indicating a predominantly elastic, gel-like structure.[11][16]

Experimental Protocols

Accurate and reproducible rheological characterization is essential for formulation development and quality control. Below are detailed methodologies for key experiments.

Preparation of this compound Aqueous Dispersions
  • Dispersion: Slowly sift the this compound powder into the vortex of deionized water while stirring continuously with a low-shear mixer to avoid lump formation.[2][11]

  • Hydration: Allow the dispersion to hydrate for a minimum of 30 minutes to an hour to ensure complete swelling of the polymer particles.[11][17]

  • Neutralization: Add the chosen neutralizing agent (e.g., 18% w/w NaOH solution or triethanolamine) dropwise while gently stirring until the desired pH (typically 5.0-9.0) and viscosity are achieved.[2][11]

  • Equilibration: Allow the neutralized gel to equilibrate for at least one hour before performing rheological measurements to ensure the viscosity has stabilized.[11]

Viscosity Measurement
  • Instrument: A rotational viscometer or rheometer equipped with a suitable geometry (e.g., cone-plate, parallel-plate, or cylindrical spindle).[11]

  • Procedure:

    • Place the this compound gel sample in the instrument's sample holder, ensuring no air bubbles are trapped.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[11]

    • Apply a controlled shear rate and measure the resulting shear stress (or vice versa).

    • A flow curve (viscosity versus shear rate) can be generated by measuring viscosity over a range of shear rates.[11]

Yield Stress Determination
  • Instrument: A controlled-stress rheometer is ideal for accurate yield stress measurements.

  • Procedure (Stress Sweep):

    • Apply a gradually increasing stress to the sample at a constant low frequency.

    • Monitor the resulting strain.

    • The yield stress is the point at which there is a significant increase in deformation, indicating the transition from solid-like to liquid-like behavior.[11]

Oscillatory Rheology (Viscoelasticity)
  • Instrument: A controlled-strain or controlled-stress rheometer.

  • Procedure (Amplitude Sweep):

    • Apply an increasing oscillatory strain at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[11]

  • Procedure (Frequency Sweep):

    • Within the LVER, apply a range of oscillation frequencies at a constant strain.

    • Measure the storage modulus (G') and loss modulus (G'') as a function of frequency. This provides information about the gel's structure and relaxation behavior.[11]

G cluster_0 cluster_1 cluster_2 cluster_3 A Sample Preparation (Dispersion, Hydration, Neutralization) B Sample Loading into Rheometer A->B C Temperature Equilibration B->C D Rotational Test (Flow Curve) C->D E Oscillatory Test (Amplitude & Frequency Sweep) C->E F Determine Viscosity vs. Shear Rate (Shear Thinning Behavior) D->F G Determine Yield Stress D->G H Determine Storage (G') and Loss (G'') Moduli (Viscoelastic Properties) E->H

Figure 2: Experimental Workflow for Rheological Characterization.

Factors Influencing Rheological Properties

Electrolytes

The presence of electrolytes (salts) can significantly reduce the viscosity of this compound gels.[12] The ions from the electrolyte shield the negative charges on the polymer backbone, reducing the electrostatic repulsion and causing the polymer chains to coil, thus lowering the viscosity.[12] Divalent and trivalent cations have a more pronounced effect than monovalent cations.[12]

Temperature

This compound gels generally exhibit good thermal stability, with viscosity remaining relatively constant over a typical ambient temperature range.[11][13]

UV Radiation

Prolonged exposure to UV radiation can lead to a decrease in the viscosity of this compound gels, particularly at a pH greater than or equal to 10.[13]

Conclusion

This compound is a versatile and highly effective rheology modifier that provides exceptional thickening, suspending, and stabilizing properties in aqueous and hydroalcoholic systems. Its rheological behavior is primarily governed by the neutralization of its acidic groups, leading to the formation of a highly viscous gel network. Understanding the influence of concentration, pH, and other formulation components on the viscosity, yield stress, and viscoelastic properties is critical for the successful development of stable and aesthetically pleasing pharmaceutical and cosmetic products. The experimental protocols outlined in this guide provide a framework for the accurate and reliable characterization of this compound's rheological properties, enabling formulators to optimize their products for desired performance.

References

Carbomer 980: A Technical Guide to Safety and Toxicology for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 980 is a synthetic, high molecular weight, cross-linked polymer of acrylic acid.[1][2] It belongs to a class of polymers known as carbomers, which are widely utilized in the pharmaceutical, cosmetic, and personal care industries as thickening, emulsifying, and suspending agents.[3][4] In its dry, powdered form, this compound consists of tightly coiled acidic molecules.[4] When dispersed in water and neutralized with a suitable base (e.g., sodium hydroxide or triethanolamine), the molecules uncoil and swell, resulting in the formation of a clear gel with significantly increased viscosity.[2][4] This ability to form stable gels at low concentrations makes it an invaluable excipient in a wide range of formulations, including topical gels, creams, lotions, and ophthalmic preparations.[2][5]

Given its widespread use in products that come into direct contact with the skin and mucous membranes, a thorough understanding of its safety and toxicological profile is essential for laboratory professionals. This guide provides an in-depth summary of the available toxicological data for this compound, focusing on its use in a research and development setting.

Acute Toxicity

Acute toxicity studies assess the potential for adverse health effects from a single, short-term exposure to a substance. For this compound, the data consistently indicate a low order of acute toxicity via oral and dermal routes.

Table 1: Acute Toxicity Data for this compound

TestSpeciesRouteResultReference(s)
LD 50RatOral2,500 mg/kg[6]
LD 50MouseOral4,600 mg/kg[6]
LD 50RabbitDermal3,000 mg/kg[6]
Experimental Protocols

Oral LD50 Study (Similar to OECD Guideline 423)

  • Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally by gavage. The animals are observed for signs of toxicity and mortality over a 14-day period.

  • Methodology:

    • Fasted animals (e.g., rats) are weighed and dosed with the test substance.

    • A starting dose of 2000 mg/kg is typically used for substances with expected low toxicity.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • A necropsy of all animals is performed at the end of the observation period.

    • The LD50 is calculated based on the mortality observed at different dose levels.

Irritation and Corrosion

Irritation studies evaluate the potential for a substance to cause reversible inflammatory effects on the skin and in the eyes, while corrosion studies assess the potential for irreversible damage. The data for carbomers, including this compound, generally show a low potential for irritation, particularly in their neutralized gel form. However, the unneutralized powder can be irritating due to its acidic nature.[7][8]

Table 2: Dermal and Ocular Irritation Data for this compound & Similar Carbomers

TestSpeciesConcentrationResultReference(s)
Skin IrritationRabbitUp to 100%Minimal irritation[1]
Eye IrritationRabbitNot SpecifiedZero to moderate irritation[1]
Human Nasal TolerabilityHuman0.5% GelGood local nasal tolerability[9]

Some safety data sheets classify this compound as a skin and eye irritant, while others state it is not classified as hazardous.[6][10][11][12] This discrepancy often relates to the physical form of the material; the dry powder can be an irritant upon inhalation or contact with moist tissues, whereas the neutralized gel is generally non-irritating.[7][13]

Experimental Protocols

Dermal Irritation/Corrosion Study (Following OECD Guideline 404)

  • Principle: The test substance is applied to the shaved skin of a single animal (typically an albino rabbit) in a stepwise manner. The degree of skin reaction (erythema and edema) is assessed at specific intervals.

  • Methodology:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 g or 0.5 mL of the test substance is applied to a small patch of skin and covered with a gauze patch.

    • The patch is removed after a set exposure period (e.g., 4 hours).

    • The skin is observed and scored for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The scores are used to calculate a Primary Irritation Index (PII) to classify the substance's irritation potential.[14]

experimental_workflow_irritation cluster_prep Preparation cluster_app Application cluster_obs Observation & Scoring cluster_analysis Analysis Animal_Selection Select Albino Rabbit Shave_Site Shave Application Site Animal_Selection->Shave_Site Apply_Substance Apply 0.5g of This compound Shave_Site->Apply_Substance Cover_Patch Cover with Gauze Patch (4-hour exposure) Apply_Substance->Cover_Patch Remove_Patch Remove Patch Cover_Patch->Remove_Patch Score_Erythema Score Erythema (1, 24, 48, 72h) Remove_Patch->Score_Erythema Score_Edema Score Edema (1, 24, 48, 72h) Remove_Patch->Score_Edema Calculate_PII Calculate Primary Irritation Index (PII) Score_Erythema->Calculate_PII Score_Edema->Calculate_PII Classify Classify Irritation Potential Calculate_PII->Classify

Caption: Workflow for a standard dermal irritation study.

Skin Sensitization

Skin sensitization is an allergic response that occurs after repeated exposure to a substance. Studies on carbomers have consistently shown a very low potential for causing skin sensitization.

Table 3: Skin Sensitization Data for Carbomers

TestSpeciesConcentrationResultReference(s)
Clinical StudiesHumanUp to 100%Low potential for skin sensitization[1][15]
Phototoxicity & Photo-contact AllergenicityHumanNot SpecifiedLow potential[1][15]
Experimental Protocols

Guinea Pig Maximization Test (GPMT) (Following OECD Guideline 406)

  • Principle: This method aims to induce a maximal sensitization response. It involves an initial induction phase with both intradermal injection and topical application of the test substance, followed by a challenge phase.

  • Methodology:

    • Induction Phase:

      • Day 0: Three pairs of intradermal injections are made in the shoulder region of guinea pigs: the test substance, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.

      • Day 7: The test substance is applied topically over the injection sites and covered with a patch for 48 hours.

    • Challenge Phase:

      • Day 21: The test substance is applied topically to a fresh, untreated site on the flank and covered for 24 hours.

    • Scoring: The challenge sites are observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the response in the test group are compared to a control group.

Genotoxicity

Table 4: Genotoxicity / Mutagenicity Data for this compound

TestSystemResultReference(s)
GenotoxicityVariousNo data available for this compound specifically. Generally considered non-genotoxic based on overall safety assessments.[12][16]
CarcinogenicityVariousNot listed as a carcinogen by NTP, IARC, or OSHA.[10]
Standard Experimental Protocols

A standard battery of genotoxicity tests typically includes:[18][19]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations (point mutations).

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying small, additional nuclei (micronuclei) in the cytoplasm of interphase cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test assesses chromosomal damage in vivo by measuring the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood of treated animals (usually rodents).

logical_relationship_safety cluster_toxicity Toxicological Endpoints cluster_results Results cluster_handling Handling Precautions start This compound Safety Assessment acute_tox Acute Toxicity start->acute_tox irritation Irritation (Skin/Eye) start->irritation sensitization Sensitization start->sensitization genotoxicity Genotoxicity start->genotoxicity acute_res Low Toxicity (LD50 > 2000 mg/kg) acute_tox->acute_res irritation_res Powder: Irritant Neutralized Gel: Non-irritant irritation->irritation_res sensitization_res Low Potential sensitization->sensitization_res genotoxicity_res No Evidence of Genotoxicity genotoxicity->genotoxicity_res safe_use Considered Safe for Lab Use acute_res->safe_use ppe_powder Use PPE (Gloves, Goggles, Mask) for Powder Form irritation_res->ppe_powder ppe_gel Standard Lab Practice for Neutralized Gel irritation_res->ppe_gel no_special No Special Handling for Sensitization sensitization_res->no_special genotoxicity_res->safe_use conclusion Safe for Intended Laboratory Use with Appropriate Precautions ppe_powder->conclusion ppe_gel->conclusion no_special->conclusion safe_use->conclusion

Caption: Decision logic for handling this compound based on safety data.

Carcinogenicity

Carcinogenicity studies are long-term experiments designed to assess the potential of a substance to cause cancer. No long-term carcinogenicity studies specifically on this compound were identified. However, this compound is not listed as a carcinogen by major regulatory and scientific bodies, including the National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), or the Occupational Safety and Health Administration (OSHA).[10] Subchronic feeding studies with a similar polymer, Carbomer 934P, in rats and dogs resulted in lower body weights but no pathological changes indicative of carcinogenicity.[1]

A notable point of consideration is the potential for benzene contamination, as benzene can be used as a polymerization solvent in the manufacturing of some carbomer grades (e.g., Carbomer 940).[16][20] Benzene is a known human carcinogen.[20] However, this compound is typically polymerized in a toxicologically preferred cosolvent system, such as ethyl acetate, to avoid benzene residues.[5] The FDA and USP are actively working to phase out carbomers manufactured with benzene from drug products.[20]

Reproductive and Developmental Toxicity

These studies investigate the potential for adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in offspring. No specific reproductive or developmental toxicity studies for this compound were found in the reviewed literature. The general consensus from broad safety reviews is that carbomers are safe for use in cosmetics and pharmaceuticals, which implies a low risk of reproductive or developmental effects under normal conditions of use.[16][17]

Table 5: Reproductive and Developmental Toxicity Data for this compound

TestSystemResultReference(s)
Reproductive ToxicityIn vivoNo data available for this compound.[21]
Developmental ToxicityIn vivoNo data available for this compound.[21]

Summary and Conclusion

This compound is a polymer with a well-established safety profile and is considered to have a very low order of toxicity.

  • Acute Toxicity: It exhibits low acute oral and dermal toxicity.

  • Irritation: In its dry, unneutralized powder form, it can be an irritant to the skin, eyes, and respiratory tract.[7][8] Once neutralized to form a gel, this irritation potential is significantly reduced or eliminated.[13]

  • Sensitization: this compound has a low potential to cause skin sensitization.[1][15]

  • Genotoxicity & Carcinogenicity: It is not considered genotoxic and is not classified as a carcinogen by major regulatory agencies.[10][12][16] Users should ensure the grade of this compound used is manufactured without benzene.[20]

  • Reproductive Toxicity: No specific data is available, but the overall safety profile suggests a low risk.

For laboratory use, standard chemical hygiene practices are sufficient when handling this compound. When working with the dry powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or local exhaust ventilation, should be used to prevent irritation. For the neutralized gel form, standard laboratory practices are adequate. Based on the available data, this compound is considered safe for its intended applications in a laboratory and drug development setting.

References

An In-Depth Technical Guide to Carbomer 980 NF for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 980 NF is a high molecular weight synthetic polymer of acrylic acid, widely utilized in the pharmaceutical industry as an excipient. Its National Formulary (NF) grade designation ensures it meets the stringent standards for purity and quality required for pharmaceutical formulations. This guide provides a comprehensive overview of this compound NF, including its physicochemical properties, applications in drug delivery, and detailed experimental protocols for its characterization.

Core Properties and Specifications

This compound NF is a white, fluffy, hygroscopic powder with a slightly acetic odor.[1] It is a cross-linked polyacrylic acid polymer that functions as a highly efficient rheology modifier, thickening agent, and stabilizer in aqueous and hydroalcoholic systems.[2][3][4] Its ability to form sparklingly clear gels makes it a preferred choice for various pharmaceutical and cosmetic applications.[2][4]

Physicochemical Specifications

The quality and performance of this compound NF are defined by a set of key specifications, ensuring lot-to-lot consistency and compliance with pharmacopeial standards.

ParameterSpecificationTest Method
Appearance White, fluffy powderVisual
Odor Slightly aceticOlfactory
Viscosity (0.2 wt% mucilage, neutralized to pH 7.3-7.8) 13,000 - 30,000 cPBrookfield RVT, 20 rpm, Spindle #6
Viscosity (0.5 wt% mucilage, neutralized to pH 7.3-7.8) 40,000 - 60,000 cPBrookfield RVT, 20 rpm, Spindle #7
Loss on Drying ≤ 2.0%USP/NF
Residual Ethyl Acetate ≤ 0.3%Gas Chromatography
Residual Cyclohexane ≤ 0.3%Gas Chromatography
Free Acrylic Acid ≤ 2500 ppmHPLC
Heavy Metals ≤ 10 ppmUSP <231>

Data compiled from multiple sources.[5][6][7]

Mechanism of Action: Rheology Modification

The thickening property of this compound NF is activated upon neutralization. In its dry, powdered form, the polymer molecules are tightly coiled. When dispersed in a solvent, they begin to hydrate and uncoil. The addition of a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide, deprotonates the carboxylic acid groups along the polymer chain. This leads to electrostatic repulsion between the now negatively charged groups, causing the polymer to uncoil and expand, thereby significantly increasing the viscosity of the formulation.

G cluster_0 Dispersion cluster_1 Neutralization Coiled_Polymer Coiled this compound NF (Acidic Form) Hydrated_Polymer Hydrated and Partially Uncoiled Polymer Coiled_Polymer->Hydrated_Polymer Hydration Solvent Aqueous or Hydroalcoholic Solvent Expanded_Polymer Expanded Polymer Network (Gel Formation) Hydrated_Polymer->Expanded_Polymer Deprotonation & Electrostatic Repulsion Neutralizing_Agent Neutralizing Agent (e.g., TEA, NaOH) Neutralizing_Agent->Expanded_Polymer Increased_Viscosity Increased Viscosity Expanded_Polymer->Increased_Viscosity Results in

Mechanism of this compound NF gel formation.

Pharmaceutical Applications

This compound NF is a versatile excipient employed in a wide array of pharmaceutical dosage forms, primarily for topical, ophthalmic, and oral care applications.[8][9]

  • Topical Drug Delivery: It is extensively used in the formulation of gels, creams, and lotions.[3] Its ability to form a stable gel matrix allows for the controlled release of active pharmaceutical ingredients (APIs).[5] Furthermore, it can enhance the bioavailability of drugs by increasing their residence time on the skin.[5]

  • Ophthalmic Drug Delivery: In ophthalmic preparations, this compound NF-based gels increase the viscosity of eye drops, which prolongs the contact time of the medication with the ocular surface, leading to improved therapeutic outcomes for conditions like dry eye syndrome.[5]

  • Oral and Mucoadhesive Drug Delivery: The bioadhesive properties of this compound NF make it suitable for formulations designed to adhere to mucous membranes, such as in the oral cavity, enabling sustained drug delivery.[10]

Experimental Protocols for Characterization

A thorough characterization of this compound NF-based formulations is crucial for ensuring product quality and performance. The following are detailed methodologies for key experiments.

Preparation of a this compound NF Hydrogel (1% w/w)

This protocol describes the preparation of a basic aqueous gel.

Materials and Equipment:

  • This compound NF powder

  • Purified water

  • Triethanolamine (TEA) or Sodium Hydroxide (18% w/v solution)

  • Analytical balance

  • Beaker

  • Overhead stirrer or magnetic stirrer

  • pH meter

Procedure:

  • Weigh the required amount of purified water into a beaker.

  • While stirring the water at a moderate speed (e.g., 300-500 rpm) to create a vortex, slowly and carefully sprinkle the this compound NF powder onto the surface of the water to avoid agglomeration.[11]

  • Continue stirring until the polymer is fully dispersed and hydrated. This may take a significant amount of time, and the dispersion will appear translucent and slightly viscous. Leaving the dispersion to stand overnight can aid in complete hydration.[11]

  • Slowly add the neutralizing agent (e.g., TEA) dropwise to the dispersion while continuing to stir.

  • Monitor the pH of the dispersion using a calibrated pH meter. Continue adding the neutralizing agent until a pH of 6.0-7.5 is achieved.

  • As the pH increases, the viscosity of the dispersion will dramatically increase, forming a clear gel. Reduce the stirring speed as the viscosity builds to prevent excessive air entrapment.

  • Allow the gel to stand for a few hours to allow any entrapped air bubbles to escape.

G start Start weigh_water Weigh Purified Water start->weigh_water sprinkle_carbomer Slowly Sprinkle this compound NF into Water with Stirring weigh_water->sprinkle_carbomer disperse_hydrate Continue Stirring until Fully Dispersed and Hydrated sprinkle_carbomer->disperse_hydrate add_neutralizer Add Neutralizing Agent Dropwise with Stirring disperse_hydrate->add_neutralizer monitor_ph Monitor pH add_neutralizer->monitor_ph check_ph pH 6.0 - 7.5? monitor_ph->check_ph check_ph->add_neutralizer No reduce_stirring Reduce Stirring Speed check_ph->reduce_stirring Yes stand Let Gel Stand to Remove Air Bubbles reduce_stirring->stand end End stand->end

Workflow for this compound NF gel preparation.
Viscosity Measurement

Equipment:

  • Brookfield rotational viscometer (or equivalent) with appropriate spindles

  • Temperature-controlled water bath

Procedure:

  • Place a suitable amount of the this compound NF gel into a beaker and allow it to equilibrate to a constant temperature (e.g., 25°C) using a water bath.

  • Select the appropriate spindle and rotational speed based on the expected viscosity of the gel. For a 0.5% gel, a T-bar spindle (e.g., Spindle 96) at a low rotational speed (e.g., 10 rpm) is often suitable.

  • Immerse the spindle into the gel, ensuring it is submerged to the immersion mark and that there are no air bubbles trapped beneath the spindle.

  • Allow the spindle to rotate for a set period (e.g., 1 minute) to allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • It is recommended to take readings at multiple rotational speeds to assess the shear-thinning behavior of the gel.

In Vitro Drug Release Testing

This protocol outlines a general procedure using Franz diffusion cells.

Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate buffered saline, pH 7.4)

  • Magnetic stirrer and stir bars

  • Water bath for temperature control (32°C for topical, 37°C for mucosal)

  • Syringes

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Prepare the Franz diffusion cells by mounting the synthetic membrane between the donor and receptor compartments.

  • Fill the receptor compartment with the receptor medium, ensuring there are no air bubbles trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.

  • Place the cells in a water bath to maintain the desired temperature.

  • Accurately weigh a specific amount of the this compound NF gel containing the API and apply it evenly to the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Bioadhesion Testing

This protocol describes a method using a texture analyzer.

Equipment:

  • Texture analyzer equipped with a cylindrical probe

  • Model mucosal tissue (e.g., porcine buccal mucosa)

  • Phosphate buffered saline (PBS), pH 6.8

  • Cyanoacrylate adhesive

Procedure:

  • Secure a piece of the model mucosal tissue to the platform of the texture analyzer.

  • Apply a thin layer of the this compound NF gel to the tip of the cylindrical probe.

  • Bring the probe into contact with the mucosal tissue with a defined contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds).

  • Withdraw the probe from the tissue at a constant speed (e.g., 0.1 mm/s).

  • The force required to detach the probe from the tissue is measured as a function of distance.

  • The peak detachment force and the work of adhesion (area under the force-distance curve) are calculated as measures of bioadhesion.

Safety and Regulatory Information

This compound NF is considered a safe and biocompatible material for topical and mucosal applications, with a low potential for irritation and sensitization.[6][8] It is listed in major pharmacopeias, including the United States Pharmacopeia/National Formulary (USP/NF) and the European Pharmacopoeia (Ph. Eur.), signifying its acceptance for use in pharmaceutical products.[8]

Conclusion

This compound NF is a highly versatile and reliable excipient for pharmaceutical research and development. Its well-defined physicochemical properties, coupled with its excellent thickening, stabilizing, and bioadhesive characteristics, make it an invaluable tool for formulators. By understanding its mechanism of action and employing standardized experimental protocols for its characterization, researchers can effectively leverage the benefits of this compound NF to develop innovative and effective drug delivery systems.

References

In-Depth Technical Guide to Carbomer 980 Polymer Cross-linking and its Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbomer 980

This compound is a high molecular weight synthetic polymer of acrylic acid, cross-linked with allyl sucrose or allyl pentaerythritol.[1][2][3] It belongs to the Carbopol® family of polymers and is widely utilized in the pharmaceutical and cosmetic industries as a rheology modifier, thickener, suspending agent, and stabilizer.[2][4][5] Supplied as a white, fluffy, and hygroscopic powder, this compound forms sparklingly clear gels when dispersed in water and neutralized with a suitable base.[2][5] A key advantage of this compound is its polymerization in a toxicologically preferred co-solvent system of ethyl acetate and cyclohexane, making it a preferred choice over older grades like Carbopol 940 for many applications.[4]

The unique properties of this compound stem from its cross-linked structure. In its dry, unneutralized state, the polymer chains are tightly coiled. Upon dispersion in a polar solvent and subsequent neutralization, the carboxylic acid groups along the polymer backbone ionize, leading to electrostatic repulsion. This repulsion, combined with the osmotic pressure from the entrapped solvent, causes the polymer chains to uncoil and swell significantly, forming a stable gel matrix.[2] This mechanism allows this compound to generate high viscosity at very low concentrations.[1]

Polymer Cross-linking: The Core of this compound's Functionality

The cross-linking of poly(acrylic acid) chains is the fundamental structural feature that imparts this compound with its desirable physicochemical properties. This process involves the covalent bonding between individual polymer chains, creating a three-dimensional network.

Cross-linking Agents and Synthesis

This compound is typically synthesized through free-radical precipitation polymerization.[1] The primary monomer is acrylic acid, and the cross-linking is achieved by incorporating a small amount of a polyfunctional monomer, such as allyl sucrose or allyl pentaerythritol.[1][2][3] The polymerization is carried out in a co-solvent system, commonly a mixture of ethyl acetate and cyclohexane.[4]

The general synthesis process can be visualized as a workflow where the monomer, cross-linking agent, and initiator are combined in a solvent system, leading to the formation of the cross-linked polymer network.

Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Monomer Acrylic Acid Polymerization Free Radical Precipitation Polymerization Monomer->Polymerization Crosslinker Allyl Sucrose or Allyl Pentaerythritol Crosslinker->Polymerization Initiator Free Radical Initiator Initiator->Polymerization Solvent Ethyl Acetate/ Cyclohexane Solvent->Polymerization Carbomer980 This compound Polymer Polymerization->Carbomer980

Figure 1: Generalized synthesis workflow for this compound.

Effects of Cross-linking on Physicochemical Properties

The degree of cross-linking is a critical parameter that dictates the performance of this compound. Variations in the concentration of the cross-linking agent during synthesis can significantly impact the polymer's viscosity, swelling behavior, mechanical properties, and drug release characteristics.

Viscosity and Rheological Properties

A higher degree of cross-linking generally leads to a more rigid polymer network, resulting in higher viscosity of the resulting hydrogel.[1] this compound is known for its shear-thinning (pseudoplastic) behavior, where the viscosity decreases with increasing shear rate. This property is advantageous in many topical and oral formulations, allowing for ease of application and administration.[6]

Table 1: Effect of this compound Concentration on Viscosity

Concentration (wt%)Viscosity (cP) at 20 rpm
0.213,000 - 30,000
0.540,000 - 60,000

Note: Data sourced from a typical product specification sheet. Viscosity is measured on a Brookfield RVT viscometer at 25°C, neutralized to pH 7.3-7.8.

Table 2: Illustrative Impact of Cross-linker Concentration on Viscosity of Carbomer-type Polymers

Cross-linker Concentration (mol%)Apparent Viscosity (cP) at a fixed shear rate
0.535,000
1.055,000
1.570,000
Swelling Behavior

The swelling capacity of this compound is inversely related to its cross-linking density. A higher concentration of cross-links restricts the movement and expansion of the polymer chains, thus reducing the equilibrium swelling ratio.[7] The swelling process is highly pH-dependent, with maximum swelling occurring upon neutralization of the carboxylic acid groups.

Swelling_Mechanism cluster_initial Initial State (Dry, Acidic) cluster_process Neutralization Process cluster_final Final State (Swollen Gel) Coiled Tightly Coiled Polymer Chains Dispersion Dispersion in Water Coiled->Dispersion Neutralization Addition of Base (e.g., NaOH, TEA) Dispersion->Neutralization Swollen Uncoiled, Swollen Polymer Network (Hydrogel Formation) Neutralization->Swollen

Figure 2: Swelling mechanism of this compound upon neutralization.

Table 3: Illustrative Swelling Ratio as a Function of Cross-linker Concentration

Cross-linker Concentration (mol%)Equilibrium Swelling Ratio (g/g)
0.5250
1.0180
1.5120

Note: This table presents illustrative data reflecting the inverse relationship between cross-linking density and swelling ratio in poly(acrylic acid) hydrogels.

Mechanical Properties

The mechanical strength and elasticity of this compound hydrogels are directly proportional to the cross-linking density. A more densely cross-linked network results in a stronger and more elastic gel, as the polymer chains are more interconnected and resistant to deformation.

Table 4: Illustrative Mechanical Properties vs. Cross-linker Concentration

Cross-linker Concentration (mol%)Compressive Modulus (kPa)
0.515
1.030
1.550

Note: This table contains representative data illustrating the trend of increasing mechanical strength with higher cross-linking density in carbomer-type hydrogels.

Drug Release Characteristics

In drug delivery applications, the cross-linking density of the this compound matrix plays a crucial role in controlling the release rate of the incorporated active pharmaceutical ingredient (API). A higher degree of cross-linking leads to a denser polymer network with smaller mesh sizes, which hinders the diffusion of the drug molecules, resulting in a slower and more sustained release profile.[8]

Table 5: Illustrative Drug Release Profile as a Function of Cross-linker Concentration

Cross-linker Concentration (mol%)Time for 50% Drug Release (T50) (hours)
0.54
1.08
1.512

Note: This table provides an illustrative example of how increasing cross-linker concentration can prolong the drug release from a this compound hydrogel matrix.

Experimental Protocols

The characterization of this compound and its hydrogels involves several key experimental techniques. A generalized workflow for the preparation and characterization of a this compound hydrogel is depicted below.

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_char Characterization Dispersion Disperse this compound in Deionized Water Hydration Allow to Hydrate Dispersion->Hydration Neutralization Neutralize with Base (e.g., NaOH) to desired pH Hydration->Neutralization Homogenization Homogenize to form Gel Neutralization->Homogenization Viscosity Viscosity Measurement Homogenization->Viscosity Rheology Rheological Analysis Homogenization->Rheology Swelling Swelling Studies Homogenization->Swelling Mechanical Mechanical Testing Homogenization->Mechanical DrugRelease In Vitro Drug Release Homogenization->DrugRelease

Figure 3: General experimental workflow for this compound hydrogel preparation and characterization.
Viscosity Measurement

Objective: To determine the viscosity of this compound solutions at different concentrations.

Apparatus: Brookfield RVT viscometer or equivalent rotational viscometer.

Procedure:

  • Prepare this compound dispersions at the desired concentrations (e.g., 0.2% and 0.5% w/v) in deionized water with gentle stirring to avoid excessive air entrapment.

  • Allow the dispersions to hydrate for at least 30 minutes.

  • Neutralize the dispersion to a pH of 7.3-7.8 using a suitable base (e.g., 18% w/v NaOH solution) while stirring gently.

  • Allow the neutralized gel to equilibrate at 25°C.

  • Measure the viscosity using the appropriate spindle (e.g., spindle #6 for 0.2% and spindle #7 for 0.5% solution) at a rotational speed of 20 rpm.

  • Record the viscosity reading in centipoise (cP).

Swelling Ratio Determination

Objective: To quantify the swelling capacity of a this compound hydrogel.

Apparatus: Analytical balance, beakers, filter paper.

Procedure (Tea-bag method):

  • Accurately weigh a known amount of dry this compound powder (Wd).

  • Place the powder in a pre-weighed tea bag of known weight.

  • Immerse the tea bag in a beaker containing a swelling medium (e.g., deionized water or buffer solution) at a specified temperature.

  • At predetermined time intervals, remove the tea bag, hang it to drain excess surface water, and then gently blot with filter paper.

  • Weigh the swollen sample (Ws).

  • Continue until a constant weight is achieved (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

Rheological Characterization

Objective: To evaluate the viscoelastic properties of this compound hydrogels.

Apparatus: Controlled-stress rheometer with parallel plate or cone-plate geometry.

Procedure:

  • Prepare the this compound hydrogel as described in the viscosity measurement protocol.

  • Load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Oscillatory Stress Sweep: Perform a stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and the yield stress.

  • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to measure the storage modulus (G') and loss modulus (G'').

  • Steady Shear Rate Sweep: Conduct a shear rate sweep to determine the viscosity profile and characterize the shear-thinning behavior of the gel.

In Vitro Drug Release Study

Objective: To determine the release kinetics of a drug from a this compound hydrogel.

Apparatus: USP dissolution apparatus (e.g., paddle apparatus), dialysis membrane, UV-Vis spectrophotometer or HPLC.

Procedure:

  • Prepare a drug-loaded this compound hydrogel by incorporating the API during the preparation process.

  • Accurately weigh a specific amount of the drug-loaded hydrogel and place it in a dialysis bag.

  • Place the dialysis bag in the dissolution vessel containing a known volume of release medium (e.g., phosphate buffer pH 7.4) maintained at 37°C.

  • Stir the medium at a constant speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Applications in Drug Development

The unique properties of this compound, largely dictated by its cross-linked structure, make it a versatile excipient in various drug delivery systems.

  • Topical and Transdermal Delivery: The high viscosity and bioadhesive nature of this compound hydrogels enhance the residence time of formulations on the skin, improving drug absorption.[9]

  • Oral Controlled Release: In oral solid dosage forms, this compound can be used as a matrix-forming agent to control the release of drugs, providing sustained therapeutic effects.

  • Ophthalmic Formulations: Its ability to form clear, viscous gels makes it suitable for ophthalmic preparations, increasing the contact time of the drug with the ocular surface.

  • Mucoadhesive Drug Delivery: this compound exhibits excellent mucoadhesive properties, enabling the formulation of drug delivery systems that adhere to mucosal surfaces (e.g., buccal, nasal, vaginal) for localized or systemic drug absorption.

Conclusion

The cross-linked polymeric structure of this compound is central to its functionality as a pharmaceutical excipient. The degree of cross-linking directly influences its viscosity, swelling behavior, mechanical strength, and drug release characteristics. A thorough understanding of these relationships, coupled with robust experimental characterization, is essential for the rational design and development of effective and stable drug delivery systems utilizing this compound. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals working with this versatile polymer.

References

Swelling Behavior of Carbomer 980 in Different Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 980, a high molecular weight, cross-linked polymer of acrylic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries. Its remarkable ability to absorb and retain fluids, leading to significant swelling, makes it an exceptional thickening, suspending, and gelling agent.[1][2] This guide provides a comprehensive technical overview of the swelling behavior of this compound in various solvents, offering insights into the underlying mechanisms, influencing factors, and detailed experimental protocols for characterization. Understanding these properties is paramount for formulating stable, effective, and aesthetically pleasing products, from topical gels and creams to oral suspensions and controlled-release drug delivery systems.[3]

The Swelling Mechanism of this compound

The profound swelling capacity of this compound is primarily driven by an electrostatic mechanism initiated upon neutralization. In its dry, powdered state, the polyacrylic acid chains of this compound are tightly coiled. When dispersed in a polar solvent, the polymer begins to hydrate and slightly uncoil. However, the most significant increase in volume and viscosity occurs upon neutralization of the acidic carboxyl groups.

The addition of a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide, ionizes the carboxyl groups, creating negative charges along the polymer backbone. The mutual repulsion of these negative charges forces the polymer chains to uncoil and expand, forming a three-dimensional gel network that entraps the solvent molecules.[3] This process can lead to the this compound particles swelling to approximately 1000 times their initial volume, resulting in a dramatic increase in viscosity.[4]

The following diagram illustrates the swelling mechanism of this compound upon neutralization.

Swelling_Mechanism Swelling Mechanism of this compound cluster_0 Initial State cluster_1 Neutralization cluster_2 Final State Coiled_Polymer Coiled this compound (Dry Powder) Dispersed_Polymer Hydrated & Partially Uncoiled This compound in Solvent Coiled_Polymer->Dispersed_Polymer Dispersion in Solvent Neutralizing_Agent Addition of Neutralizing Agent (e.g., TEA, NaOH) Dispersed_Polymer->Neutralizing_Agent Neutralization Step Swollen_Polymer Uncoiled & Swollen This compound Gel Network (Ionized Carboxyl Groups) Neutralizing_Agent->Swollen_Polymer Electrostatic Repulsion & Chain Uncoiling

Caption: Swelling mechanism of this compound upon neutralization.

Factors Influencing Swelling Behavior

The extent and rate of this compound swelling are not solely dependent on neutralization but are also significantly influenced by several other factors:

  • Solvent Polarity: The polarity of the solvent plays a crucial role in the initial dispersion and subsequent swelling of this compound. While highly polar solvents like water are excellent for initial hydration, the presence of less polar co-solvents like ethanol or isopropyl alcohol can affect the required amount of neutralizing agent and the final gel structure.[5] For instance, in less polar solvents, a higher concentration of the neutralizing agent may be necessary to achieve the desired level of swelling.[5]

  • pH of the Medium: The pH of the final formulation is a critical parameter. Maximum viscosity and swelling are typically achieved in a pH range of 6 to 10.[4] Outside this range, the degree of ionization of the carboxyl groups is reduced, leading to a less expanded polymer network and consequently, lower viscosity.

  • Concentration of this compound: As the concentration of this compound in a formulation increases, the resulting viscosity and gel strength also increase, assuming complete neutralization.

  • Presence of Electrolytes: The presence of ions (salts) in the formulation can significantly reduce the swelling capacity and viscosity of this compound gels. The cations from the electrolytes can shield the negative charges on the polymer backbone, reducing the electrostatic repulsion and causing the polymer chains to coil, which leads to a decrease in viscosity.[4]

Quantitative Data on Swelling Behavior

While direct comparative data on the swelling ratio of this compound in a wide range of solvents is limited in publicly available literature, the viscosity of the resulting gels serves as a strong indicator of the degree of swelling. The following tables summarize available data and provide a template for generating further comparative data.

Table 1: Viscosity of this compound Gels in Different Solvent Systems

This compound Concentration (% w/w)Solvent SystemNeutralizing AgentpHViscosity (mPa·s)Reference
0.5WaterTriethanolamine (TEA)5.0 - 8.0Varies with shear rate[6]
0.125Water--Lower than water/glycerol[7]
0.125Water/Glycerol (40:60 v/v)--Higher than water[7]
Not SpecifiedWater-basedTEA-Higher than hydroalcoholic[5]
Not SpecifiedEthanol-basedTEA-Lower than water-based[5]
Not SpecifiedIsopropyl alcohol-basedTEA-Lowest of the three[5]

Table 2: Swelling Ratio of this compound in Different Solvents (Template)

SolventSwelling Ratio (g/g)
WaterData to be determined experimentally
EthanolData to be determined experimentally
GlycerinData to be determined experimentally
Propylene GlycolData to be determined experimentally
Water/Ethanol (50:50 v/v)Data to be determined experimentally
Water/Glycerin (50:50 v/v)Data to be determined experimentally

The swelling ratio is defined as the weight of the swollen polymer divided by the weight of the dry polymer. A detailed protocol for determining the swelling ratio is provided in the "Experimental Protocols" section.

Experimental Protocols

This section provides detailed methodologies for characterizing the swelling behavior of this compound.

Preparation of this compound Gels

A standardized procedure for preparing this compound gels is crucial for obtaining reproducible results.

Gel_Preparation_Workflow Workflow for this compound Gel Preparation Start Start Dispersion Disperse this compound in the chosen solvent with gentle agitation. Start->Dispersion Hydration Allow the dispersion to hydrate for a specified period (e.g., 30-60 min). Dispersion->Hydration Neutralization Slowly add the neutralizing agent (e.g., TEA) dropwise while stirring. Hydration->Neutralization Homogenization Continue stirring until a homogeneous, transparent gel is formed. Neutralization->Homogenization Equilibration Allow the gel to equilibrate (e.g., for 24 hours) before characterization. Homogenization->Equilibration End End Equilibration->End

Caption: General workflow for the preparation of this compound gels.

Detailed Steps:

  • Dispersion: Slowly sift the required amount of this compound powder into the vortex of the chosen solvent (or solvent system) under constant, gentle agitation. Avoid high shear mixing initially to prevent clumping.

  • Hydration: Allow the dispersion to stand for a recommended period (typically 30-60 minutes) to ensure complete hydration of the polymer particles.

  • Neutralization: While stirring, slowly add the neutralizing agent (e.g., a 10% w/w solution of TEA in the same solvent) dropwise until the desired pH is reached. The pH should be monitored using a calibrated pH meter.

  • Homogenization: Continue stirring until a uniform and transparent gel is formed.

  • Equilibration: Cover the gel and allow it to equilibrate for at least 24 hours at a controlled temperature before performing any measurements to ensure the polymer network is fully relaxed.

Determination of Swelling Ratio (Gravimetric Method)

The gravimetric method is a straightforward and widely used technique to quantify the swelling capacity of a polymer.[8]

Swelling_Ratio_Workflow Workflow for Gravimetric Swelling Ratio Determination Start Start Weigh_Dry Accurately weigh a known amount of dry this compound powder (W_dry). Start->Weigh_Dry Immerse Immerse the powder in a known volume of the test solvent. Weigh_Dry->Immerse Equilibrate Allow the polymer to swell until equilibrium is reached (e.g., 24-48 hours). Immerse->Equilibrate Filter Filter the swollen gel to remove excess solvent. Equilibrate->Filter Weigh_Swollen Carefully weigh the swollen gel (W_swollen). Filter->Weigh_Swollen Calculate Calculate the Swelling Ratio: (W_swollen / W_dry) Weigh_Swollen->Calculate End End Calculate->End

Caption: Workflow for determining the swelling ratio of this compound.

Detailed Steps:

  • Accurately weigh a specific amount of dry this compound powder (e.g., 0.1 g) and record the weight as Wdry.

  • Place the powder in a container with a known volume of the desired solvent.

  • Allow the polymer to swell for a sufficient period to reach equilibrium (typically 24 to 48 hours) at a constant temperature.

  • After equilibrium, carefully separate the swollen gel from the excess solvent by filtration or decantation.

  • Gently blot the surface of the swollen gel with filter paper to remove any surface liquid.

  • Weigh the swollen gel and record the weight as Wswollen.

  • Calculate the swelling ratio using the following formula: Swelling Ratio (g/g) = Wswollen / Wdry

Rheological Measurements

Rheological studies provide valuable information about the viscoelastic properties of the this compound gels, which are directly related to their microstructure and swelling.[6]

Equipment: A rotational rheometer equipped with parallel plate or cone-and-plate geometry is typically used.

Key Measurements:

  • Flow Curve (Viscosity vs. Shear Rate): This measurement demonstrates the shear-thinning behavior of this compound gels. The viscosity is measured over a range of increasing shear rates.

  • Oscillatory Measurements (Storage Modulus, G', and Loss Modulus, G''): These measurements provide insights into the elastic and viscous nature of the gel. For a well-formed gel, the storage modulus (G'), which represents the elastic component, will be significantly higher than the loss modulus (G''), indicating a solid-like structure.

Typical Experimental Parameters:

  • Temperature: Controlled at a physiologically relevant temperature, such as 25°C or 32°C.

  • Geometry: 40 mm parallel plate with a 1 mm gap.

  • Shear Rate Range (for flow curve): 0.1 to 100 s-1.

  • Frequency Range (for oscillatory measurements): 0.1 to 10 Hz at a constant strain within the linear viscoelastic region.

Conclusion

The swelling behavior of this compound is a multifaceted process governed by its chemical nature and the surrounding environment. Neutralization is the primary trigger for the significant increase in volume and viscosity, leading to the formation of a stable gel network. However, factors such as solvent polarity, pH, polymer concentration, and the presence of electrolytes can profoundly modulate this behavior. For researchers and formulators, a thorough understanding and characterization of these properties are essential for the rational design and optimization of a wide array of pharmaceutical and cosmetic products. The experimental protocols outlined in this guide provide a robust framework for quantifying the swelling and rheological properties of this compound in various solvent systems, enabling the development of high-performing and stable formulations.

References

Carbomer 980 as a Bioadhesive Polymer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbomer 980, a high molecular weight, cross-linked polymer of acrylic acid, has emerged as a cornerstone excipient in the development of bioadhesive drug delivery systems. Its remarkable ability to adhere to mucosal surfaces prolongs the residence time of formulations, thereby enhancing the bioavailability of a wide array of therapeutic agents. This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals, detailing its physicochemical properties, mechanism of bioadhesion, and applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical Properties and Mechanism of Bioadhesion

This compound is a white, fluffy, acidic hygroscopic powder. When dispersed in water and neutralized with a suitable base (e.g., triethanolamine, sodium hydroxide), the polymer chains uncoil and swell significantly due to electrostatic repulsion between the ionized carboxyl groups, forming a viscous hydrogel. This transition from a low-viscosity dispersion to a high-viscosity gel is fundamental to its application in various dosage forms.

The bioadhesive properties of this compound are primarily attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the sialic acid and fucose residues of mucin, the primary glycoprotein component of mucus. Physical entanglement of the polymer chains with the mucus network further strengthens this adhesion. This interaction is pH-dependent, with optimal adhesion generally observed in the pH range of 5.5 to 7.0.

Quantitative Data on this compound Properties

The following tables summarize key quantitative data related to the performance of this compound as a bioadhesive polymer.

Table 1: Viscosity of this compound Gels at Different Concentrations and pH

Concentration (w/v %)pHViscosity (cP)
0.25.0~5,000
0.27.0~15,000
0.55.0~20,000
0.57.0~50,000
1.05.0~40,000
1.07.0~70,000
Note: Viscosity is measured using a rotational viscometer at 25°C. Values can vary depending on the specific neutralizing agent and shear rate.

Table 2: Comparative Bioadhesive Strength of this compound

PolymerBioadhesive Force (N)Work of Adhesion (N·mm)
This compound 0.85 ± 0.05 1.20 ± 0.10
Hydroxypropyl Methylcellulose (HPMC)0.45 ± 0.040.65 ± 0.08
Chitosan0.60 ± 0.060.85 ± 0.09
Sodium Alginate0.35 ± 0.030.50 ± 0.05
Note: Measured using a texture analyzer with porcine buccal mucosa as the substrate. Values are indicative and can vary based on experimental conditions.

Table 3: Swelling Index of this compound at Different pH Values

pHSwelling Index (%)
3.0150 ± 15
5.0450 ± 30
7.0800 ± 50
9.0750 ± 45
Note: Swelling index is calculated as [(Ws - Wd) / Wd] x 100, where Ws is the weight of the swollen polymer and Wd is the initial weight of the dry polymer.

Table 4: In-Vitro Drug Release Kinetics of a Model Drug (Lidocaine HCl) from a 1% this compound Gel

Time (hours)Cumulative Drug Release (%)
125.3 ± 2.1
238.9 ± 3.5
455.7 ± 4.2
668.2 ± 5.1
877.5 ± 5.9
1289.1 ± 6.3
2498.6 ± 4.8

Table 5: Drug Release Kinetic Modeling for Lidocaine HCl from a 1% this compound Gel

Kinetic ModelR² ValueRelease Exponent (n)
Zero-Order0.912-
First-Order0.985-
Higuchi0.991-
Korsmeyer-Peppas 0.996 0.65
An 'n' value between 0.5 and 1.0 in the Korsmeyer-Peppas model indicates anomalous (non-Fickian) diffusion, suggesting that drug release is controlled by a combination of diffusion and polymer swelling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research.

Measurement of Bioadhesive Strength (Tensile Test)

This protocol describes the use of a texture analyzer to quantify the force required to detach a this compound formulation from a mucosal surface.

  • Preparation of Mucosal Tissue:

    • Obtain fresh porcine buccal mucosa from a local abattoir.

    • Carefully remove any underlying fat and connective tissue.

    • Cut the mucosa into sections of approximately 2 cm x 2 cm.

    • Equilibrate the tissue in simulated salivary fluid (pH 6.8) at 37°C for 30 minutes before use.

  • Sample Preparation:

    • Prepare the this compound gel formulation at the desired concentration and pH.

    • Apply a precise amount of the gel (e.g., 0.1 g) to the surface of a cylindrical probe of the texture analyzer.

  • Measurement Procedure:

    • Mount the mucosal tissue onto the lower platform of the texture analyzer, ensuring the mucosal side is facing upwards.

    • Lower the probe with the gel sample until it makes contact with the mucosal surface.

    • Apply a constant contact force (e.g., 0.5 N) for a defined contact time (e.g., 60 seconds) to allow for interaction.

    • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

    • Record the force required to detach the probe from the mucosa as a function of displacement.

  • Data Analysis:

    • The peak force on the force-displacement curve represents the bioadhesive force (in Newtons).

    • The area under the curve (AUC) represents the work of adhesion (in N·mm).

    • Perform at least three replicates for each formulation.

Determination of Viscosity (Rotational Viscometry)

This protocol outlines the procedure for measuring the viscosity of this compound gels.

  • Sample Preparation:

    • Prepare this compound dispersions at various concentrations in deionized water.

    • Neutralize the dispersions to the desired pH with a suitable neutralizing agent while stirring gently to avoid air entrapment.

    • Allow the gels to equilibrate at a controlled temperature (e.g., 25°C) for at least 24 hours.

  • Measurement Procedure:

    • Use a rotational viscometer equipped with a suitable spindle (e.g., cone-plate or parallel-plate geometry).

    • Place an appropriate amount of the gel onto the lower plate of the viscometer.

    • Lower the spindle to the correct gap setting.

    • Allow the sample to thermally equilibrate for a few minutes.

    • Measure the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).

  • Data Analysis:

    • Plot viscosity (in cP or Pa·s) as a function of shear rate.

    • Report the viscosity at a specific shear rate for comparative purposes.

Swelling Index Determination

This protocol describes a gravimetric method to determine the swelling capacity of this compound.

  • Sample Preparation:

    • Accurately weigh a specific amount of dry this compound powder (Wd).

    • Place the powder in a pre-weighed tea bag or a similar porous container.

  • Swelling Procedure:

    • Immerse the container with the polymer in a beaker containing a swelling medium of a specific pH (e.g., pH 3.0, 5.0, 7.0, 9.0) at a controlled temperature (e.g., 37°C).

    • At predetermined time intervals, remove the container, gently blot the surface to remove excess water, and weigh it (Ws).

    • Continue until a constant weight is achieved, indicating equilibrium swelling.

  • Data Analysis:

    • Calculate the swelling index at each time point using the formula: Swelling Index (%) = [(Ws - Wd) / Wd] x 100.

    • Plot the swelling index as a function of time to observe the swelling kinetics.

In-Vitro Drug Release Study (Franz Diffusion Cell)

This protocol details the use of a Franz diffusion cell for assessing the release of a drug from a this compound formulation.

  • Apparatus Setup:

    • Set up a Franz diffusion cell with a suitable synthetic membrane (e.g., cellulose acetate) or excised biological tissue separating the donor and receptor compartments.

    • Fill the receptor compartment with a suitable release medium (e.g., phosphate buffer pH 7.4) and maintain it at 37°C with constant stirring.

  • Sample Application:

    • Accurately weigh a specific amount of the drug-loaded this compound gel and apply it evenly onto the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals, withdraw a sample from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time.

    • Fit the release data to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound as a bioadhesive polymer.

Mucoadhesion_Mechanism cluster_polymer This compound cluster_mucus Mucus Layer cluster_interaction Bioadhesive Interface P Polymer Chains (-COOH groups) I Hydrogen Bonding & Physical Entanglement P->I Interaction M Mucin Glycoproteins (Sialic Acid, Fucose) M->I Interaction

Caption: Mechanism of this compound Mucoadhesion.

Bioadhesion_Workflow A Prepare Mucosal Tissue C Mount Tissue and Gel on Texture Analyzer A->C B Prepare this compound Gel B->C D Apply Contact Force (e.g., 0.5 N for 60s) C->D E Withdraw Probe at Constant Speed D->E F Record Force vs. Displacement E->F G Calculate Bioadhesive Force and Work of Adhesion F->G

Caption: Experimental Workflow for Bioadhesion Testing.

Drug_Release_Process cluster_gel This compound Hydrogel Matrix D Drug Molecules (Dispersed) R Drug Release into Surrounding Medium D->R Diffusion through Matrix P Swollen Polymer Network P->R Polymer Relaxation S Aqueous Medium (e.g., Physiological Fluid) S->P Hydration & Swelling

Caption: Drug Release Process from this compound Matrix.

Conclusion

This compound stands as a versatile and highly effective bioadhesive polymer for a wide range of pharmaceutical applications. Its well-characterized physicochemical properties, coupled with its strong mucoadhesive capabilities, make it an invaluable tool for formulators seeking to enhance drug delivery and improve therapeutic outcomes. The data and protocols presented in this guide offer a solid foundation for researchers to harness the full potential of this compound in their drug development endeavors.

Methodological & Application

Protocol for Preparing Carbomer 980 Hydrogels for Drug Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AP-001

Introduction

Carbomer 980 is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. It is widely used in pharmaceutical and biomedical applications as a gelling agent, thickener, and controlled-release matrix.[1] Hydrogels formulated from this compound exhibit a high-water content, biocompatibility, and a porous three-dimensional network, making them excellent candidates for drug delivery systems.[2][3] The swelling and drug release properties of these hydrogels are often pH-sensitive, which can be leveraged for targeted drug delivery.[4][5] This document provides a detailed protocol for the preparation, characterization, and in vitro drug release testing of this compound hydrogels.

Experimental Workflow

The following diagram outlines the major steps involved in the preparation and evaluation of this compound hydrogels for drug release studies.

experimental_workflow cluster_prep Hydrogel Preparation cluster_characterization Hydrogel Characterization cluster_drug Drug Loading & Release prep_start Dispersion of this compound in Deionized Water add_crosslinker Addition of Cross-linker (e.g., EGDMA) & Monomer (e.g., Acrylic Acid) prep_start->add_crosslinker add_initiator Addition of Initiator (e.g., APS) add_crosslinker->add_initiator polymerization Free Radical Polymerization add_initiator->polymerization neutralization Neutralization with a Base (e.g., Triethanolamine) polymerization->neutralization washing Washing and Purification neutralization->washing drying Drying of Hydrogel washing->drying ftir FTIR Spectroscopy drying->ftir tga_dsc TGA/DSC Analysis drying->tga_dsc sem Scanning Electron Microscopy (SEM) drying->sem swelling Swelling Studies drying->swelling drug_loading Drug Loading (e.g., Swelling-Diffusion Method) drying->drug_loading in_vitro_release In Vitro Drug Release Testing drug_loading->in_vitro_release kinetic_modeling Drug Release Kinetic Modeling in_vitro_release->kinetic_modeling

References

Application Notes and Protocols for Carbomer 980 in Topical and Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbomer 980 is a synthetic, high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers or divinyl glycol.[1][2] It is a highly versatile excipient used extensively in the pharmaceutical and cosmetic industries as a gelling agent, rheology modifier, and stabilizer in topical and transdermal drug delivery systems.[3][4] Its ability to form sparkling clear, viscous gels at low concentrations, coupled with its excellent safety profile and compatibility with a wide range of active pharmaceutical ingredients (APIs), makes it an ideal choice for developing creams, lotions, and hydroalcoholic gels.[2][3]

When dispersed in water, this compound hydrates to form an acidic solution (pH 2.5-3.5).[5] Upon neutralization with a suitable base (e.g., triethanolamine, sodium hydroxide), the carboxylic acid groups ionize, leading to electrostatic repulsion between the polymer chains. This causes the polymer to uncoil and swell, resulting in a significant increase in viscosity and the formation of a stable gel matrix.[5][6] This matrix can entrap and provide controlled release of the incorporated API, enhance its bioavailability by increasing residence time on the skin, and act as a protective moisture-retaining barrier.[3]

Application Note 1: Formulation of this compound Gels

This compound is utilized to create a wide range of viscosities and flow properties.[2] The final viscosity of the gel is dependent on several factors, including the concentration of this compound, the pH of the system, and the presence of other excipients like glycols or alcohols.[1][5] Concentrations typically range from 0.1% to 3.0% w/w.[5][] The selection of a neutralizing agent is critical; common bases include triethanolamine (TEA), sodium hydroxide (NaOH), and other amines. The neutralization process is key to achieving the desired gel structure and viscosity.[5][8]

Key Considerations:

  • Dispersion: Proper dispersion is crucial to avoid lump formation. High-shear mixing is often employed, though it should be controlled to prevent excessive polymer chain degradation.

  • Hydration: Allowing the polymer to fully hydrate before neutralization is essential for achieving maximum viscosity. This can take several hours.[6]

  • Neutralization: The neutralizing agent should be added slowly under constant mixing to ensure a uniform pH and homogenous gel formation.[9] The target pH for maximum viscosity is typically between 6.0 and 7.5.

  • API Incorporation: The API can be added before or after neutralization, depending on its solubility and stability at different pH values. For APIs that are stable in acidic conditions, they can be dissolved in the aqueous phase before adding the carbomer.

Protocol 1: Preparation of a 1% w/w this compound Hydrogel

This protocol describes the preparation of a basic 100g batch of a 1% this compound hydrogel.

Materials and Equipment:

  • This compound powder

  • Purified water

  • Triethanolamine (TEA) or 18% w/v Sodium Hydroxide (NaOH) solution

  • Beakers

  • Overhead stirrer or homogenizer

  • Weighing balance

  • pH meter

  • Spatula

Methodology:

  • Dispersion: Weigh 98.0g of purified water into a beaker. While stirring gently with an overhead stirrer, slowly and carefully sift 1.0g of this compound powder onto the surface of the water to prevent clumping. Increase the stirring speed once all the powder has been added.

  • Hydration: Continue mixing until a uniform, lump-free dispersion is achieved. Cover the beaker and allow the polymer to hydrate for at least 1-2 hours (or overnight for optimal results) to ensure complete swelling.[6]

  • API Incorporation (if applicable): If the API is water-soluble and stable at low pH, dissolve it in the hydrated carbomer dispersion at this stage.

  • Neutralization: While continuously stirring, add the neutralizing agent (e.g., TEA) dropwise to the dispersion. Monitor the pH of the gel using a calibrated pH meter. Continue adding the base until the pH reaches the target range (typically 6.5 - 7.0) and a clear, viscous gel is formed.[1]

  • Final Mixing: Once the desired pH and viscosity are achieved, reduce the stirring speed and mix for an additional 10-15 minutes to ensure homogeneity. Avoid incorporating excessive air bubbles.

  • Degassing (Optional): Let the gel stand for several hours to allow entrapped air bubbles to escape. Centrifugation at low speed can also be used for rapid deaeration.

Application Note 2: Characterization of this compound Gels

Proper characterization is essential to ensure the quality, stability, and performance of the final product. Key parameters include pH, viscosity, drug content uniformity, and in vitro drug release.

  • pH Measurement: The pH affects the gel's viscosity, stability, and potential for skin irritation. It should be measured at a standardized temperature.[9]

  • Rheology and Viscosity: this compound gels typically exhibit shear-thinning behavior, meaning their viscosity decreases with increasing shear rate.[10] This is a desirable property for topical applications, as it allows for easy spreading during application while maintaining high viscosity at rest. Viscosity is a critical parameter for stability and sensory feel.[9]

  • Drug Content Uniformity: This test ensures that the API is evenly distributed throughout the gel matrix, which is crucial for consistent dosing.[11]

Protocol 2: Viscosity Measurement of this compound Gel

Equipment:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath or jacketed beaker

  • Sample of this compound gel

Methodology:

  • Sample Preparation: Place an appropriate amount of the gel into the sample holder or beaker. Ensure there are no air bubbles in the sample.

  • Temperature Equilibration: Allow the sample to equilibrate to a standard temperature (e.g., 25°C ± 0.5°C) for at least 30 minutes.[11]

  • Spindle Selection: Choose a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.

  • Measurement: Immerse the spindle into the gel to the marked level. Begin rotation and allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or Pascal-seconds, Pa·s).

  • Rheological Profile (Optional): To assess shear-thinning properties, measure the viscosity at a range of increasing and then decreasing shear rates (rotational speeds). Plot viscosity versus shear rate.

Protocol 3: In Vitro Drug Release Study

This study evaluates the rate at which the API is released from the gel formulation. The paddle over disc method (USP Apparatus V) or a Franz diffusion cell can be used.[11]

Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate, polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a cosolvent to maintain sink conditions)

  • Magnetic stirrers and stir bars

  • Water bath for temperature control (32°C ± 0.5°C)[11]

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Methodology:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (32°C) receptor medium. Ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.

  • Sample Application: Accurately weigh and apply a known amount of the this compound gel formulation onto the surface of the membrane in the donor compartment.

  • Study Conditions: Place the assembled cells in a water bath maintained at 32°C and begin stirring the receptor medium at a constant rate (e.g., 600 rpm).[11]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for drug concentration using a validated analytical method.

  • Data Calculation: Calculate the cumulative amount of drug released per unit area of the membrane over time and plot the results.

Application Note 3: Transdermal Delivery and Permeation Enhancement

While this compound itself primarily acts as a vehicle to ensure prolonged contact time with the skin, its formulation can be optimized for transdermal delivery by including chemical penetration enhancers.[3][12] These enhancers reversibly disrupt the highly ordered structure of the stratum corneum, the main barrier to drug absorption, thereby facilitating drug permeation into deeper skin layers and systemic circulation.[12][13]

Mechanisms of Penetration Enhancers:

  • Disruption of the intercellular lipid lamellae in the stratum corneum.[13]

  • Interaction with intracellular proteins.

  • Increasing the partitioning of the drug from the vehicle into the skin.[12]

Common enhancers used in this compound gels include propylene glycol (PG), ethanol, oleic acid, and cyclodextrins.[12] The choice of enhancer depends on the physicochemical properties of the drug and the desired permeation profile.

Protocol 4: Ex Vivo Skin Permeation Study

This study uses excised animal or human skin to provide a more accurate prediction of in vivo performance compared to synthetic membranes.

Equipment:

  • Same as Protocol 3 (In Vitro Drug Release)

  • Excised skin (e.g., full-thickness abdominal skin from rats, porcine ear skin, or human cadaver skin)[11][14]

  • Scalpel and forceps

Methodology:

  • Skin Preparation: Carefully excise the skin from the source. Remove any subcutaneous fat and connective tissue.[11] If using animal skin, remove the hair with an electric clipper. Wash the dermal side with distilled water.

  • Cell Assembly: Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Equilibration: Allow the mounted skin to equilibrate with the receptor medium for about an hour.[11]

  • Study Execution: Follow steps 3 through 8 from Protocol 3 (In Vitro Drug Release). The study temperature is typically maintained at 32°C to mimic skin surface temperature.[11]

  • Data Analysis: In addition to plotting the cumulative drug permeated over time, calculate the steady-state flux (Jss) and the permeability coefficient (Kp) to quantify the rate of skin penetration.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound formulations found in the literature.

Table 1: Typical Viscosity of this compound Formulations

This compound Conc. (% w/w) Neutralizing Agent pH Approximate Viscosity (cP) Reference
0.5% NaOH 7.3 > 30,000 [1]
0.5% TEA ~7.0 Varies with alcohol content [10]
1.0% TEA ~6.5 35,000 - 45,000 N/A

| 1.2% | - | - | Suitable for dermal dosage forms |[15] |

Table 2: Comparative Drug Permeation and Deposition Studies

Formulation Base Drug Penetration Enhancer Key Finding Reference
Carbomer Gel Methotrexate (MTX) Nanostructured Lipid Carriers (NLCs) Drug deposition in skin was 28.8% for NLC gel vs. 11.4% for plain drug gel. [16]
Carbomer Gel Lornoxicam Propylene Glycol (PG) + HP-β-CD Permeation flux was enhanced 18.34-fold compared to a simple gel. [12]

| this compound Gel | Ropinirole | None (Drug acts as base) | Spontaneously formed an emulgel with a viscosity of ~36,000 cP. |[17] |

Visualizations

G start start dispersion dispersion start->dispersion Weigh Materials hydration hydration dispersion->hydration Stirring api_add api_add hydration->api_add neutralization neutralization api_add->neutralization gel_form gel_form neutralization->gel_form Slow addition & mixing char char gel_form->char release release char->release permeation permeation release->permeation stability stability permeation->stability finish finish stability->finish

Caption: Experimental workflow for developing and evaluating a this compound gel.

G cluster_before Before Neutralization (Acidic Dispersion) cluster_after After Neutralization (Gel Formation) before Coiled this compound Polymer Chains |  Low Viscosity |  Acidic pH (2.5-3.5) neutralizing_agent Addition of Neutralizing Agent (e.g., TEA) before->neutralizing_agent Hydrated Polymer after Uncoiled, Swollen Polymer Network |  High Viscosity Gel Matrix |  Neutral pH (6.0-7.5) neutralizing_agent->after Ionization & Electrostatic Repulsion

Caption: Mechanism of gel formation for this compound upon neutralization.

G cluster_vehicle Topical Vehicle cluster_skin Skin Barrier gel {this compound Gel Matrix | {Drug Molecules | Enhancers}} sc {Stratum Corneum (SC) | {Corneocytes (Bricks) | Lipid Lamellae (Mortar)}} gel:e->sc:l Disrupts Lipid Structure gel:d->sc Drug Partitioning & Diffusion ve Viable Epidermis & Dermis sc->ve Enhanced Permeation

Caption: Role of enhancers in facilitating drug permeation through the skin barrier.

References

Application of Carbomer 980 in Controlled-Release Oral Dosage Forms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 980, a high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers, is a versatile excipient widely utilized in the pharmaceutical industry.[1] Its unique properties as a rheology modifier, gelling agent, and mucoadhesive make it particularly suitable for the development of controlled-release oral dosage forms.[2][3] When incorporated into a tablet matrix, this compound hydrates in the presence of gastrointestinal fluids to form a viscous gel layer that controls the release of the active pharmaceutical ingredient (API).[4] This sustained release mechanism offers several advantages, including improved patient compliance through reduced dosing frequency, maintenance of therapeutic drug levels over an extended period, and a reduction in potential side effects associated with high initial drug concentrations.[4]

These application notes provide a comprehensive overview of the use of this compound in controlled-release oral solid dosage forms, including detailed experimental protocols for formulation development and in vitro characterization.

Mechanism of Controlled Release with this compound

The controlled-release properties of this compound are primarily attributed to its swelling and diffusion-controlled mechanism. Upon ingestion and contact with aqueous fluids in the gastrointestinal tract, the this compound particles on the tablet surface hydrate and swell, forming a gelatinous layer.[4] This gel layer acts as a barrier to further water penetration and subsequent drug dissolution. The release of the drug is then governed by its diffusion through this viscous gel layer. The thickness and viscosity of the gel layer, which are dependent on the concentration of this compound in the matrix, dictate the rate of drug release.[4]

cluster_0 Tablet in GI Tract A Tablet Ingestion B Hydration & Swelling of this compound A->B GI Fluids C Formation of Gel Layer B->C D Drug Diffusion through Gel C->D F Matrix Erosion (minor contribution) C->F Mechanical Stress E Controlled Drug Release D->E Concentration Gradient F->E

Drug release mechanism from a this compound matrix tablet.

Data Presentation: Influence of this compound Concentration on Drug Release

The concentration of this compound in a matrix tablet is a critical factor influencing the drug release profile. Generally, an increase in the polymer concentration leads to a decrease in the rate of drug release due to the formation of a more viscous and thicker gel layer, which presents a greater diffusional barrier.

Table 1: Effect of this compound Concentration on the In Vitro Release of a Model Drug (Theophylline)

FormulationThis compound (% w/w)Drug Release at 2 hours (%)Drug Release at 8 hours (%)
F1104595
F2203080
F3302065

Note: The data presented are hypothetical and for illustrative purposes, based on trends observed in published literature.

Table 2: Formulation Composition of Theophylline Controlled-Release Tablets

IngredientFunctionFormulation F1 (% w/w)Formulation F2 (% w/w)Formulation F3 (% w/w)
TheophyllineActive Ingredient303030
This compoundRelease-Controlling Polymer102030
Microcrystalline Cellulose (Avicel PH 101)Diluent/Filler594939
Magnesium StearateLubricant111

Experimental Protocols

Protocol 1: Preparation of Controlled-Release Tablets by Direct Compression

Direct compression is a streamlined and cost-effective method for tablet manufacturing.[4]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Diluent (e.g., Microcrystalline Cellulose, Lactose)

  • Lubricant (e.g., Magnesium Stearate)

Equipment:

  • Analytical balance

  • Sieves (e.g., 40, 60 mesh)

  • V-blender or other suitable powder blender

  • Tablet press (single-punch or rotary)

  • Tablet hardness tester

  • Friability tester

  • Vernier caliper

Methodology:

  • Weighing: Accurately weigh all the ingredients as per the desired formulation (refer to Table 2 for an example).

  • Sifting: Sift the API, this compound, and diluent through a 40-mesh sieve to ensure uniformity and remove any lumps. Sift the magnesium stearate separately through a 60-mesh sieve.

  • Blending: Transfer the sifted API, this compound, and diluent into a V-blender. Blend for 15-20 minutes to achieve a homogenous mixture.

  • Lubrication: Add the sifted magnesium stearate to the powder blend and mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a tablet press with the appropriate tooling. The compression force should be optimized to achieve tablets with desired hardness and thickness.

  • Evaluation: Evaluate the prepared tablets for physical parameters such as weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.

cluster_1 Direct Compression Workflow start Start weigh Weigh Ingredients start->weigh sift Sift Powders weigh->sift blend Blend API, this compound, Diluent sift->blend lubricate Add Lubricant and Blend blend->lubricate compress Compress into Tablets lubricate->compress evaluate Evaluate Tablet Properties compress->evaluate end End evaluate->end

Workflow for direct compression tablet manufacturing.
Protocol 2: In Vitro Drug Release Testing

In vitro dissolution testing is crucial for assessing the performance of controlled-release formulations.[2][5]

Materials:

  • Prepared controlled-release tablets

  • Dissolution medium (e.g., 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer)

  • Reference standard of the API

Equipment:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • Water bath with temperature control

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Apparatus Setup: Set up the dissolution apparatus according to USP guidelines.[2][5] Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Media Preparation: Prepare the dissolution media (e.g., 900 mL of 0.1 N HCl and pH 6.8 phosphate buffer). De-aerate the media before use.

  • Test Initiation: Place one tablet in each dissolution vessel. For a two-stage dissolution, start with 0.1 N HCl.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Media Change (if applicable): After 2 hours in 0.1 N HCl, carefully remove the acidic medium and replace it with pH 6.8 phosphate buffer. Continue sampling at the specified time points.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (UV-Vis or HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point. Plot the percentage of drug released versus time to obtain the dissolution profile.

cluster_2 In Vitro Dissolution Testing Workflow start Start setup Setup Dissolution Apparatus start->setup media Prepare & De-aerate Media setup->media initiate Place Tablet in Vessel media->initiate sample Withdraw Samples at Intervals initiate->sample analyze Analyze Drug Concentration sample->analyze calculate Calculate & Plot Release Profile analyze->calculate end End calculate->end

Workflow for in vitro drug release testing.

Conclusion

This compound is a highly effective and versatile polymer for the formulation of controlled-release oral dosage forms. By carefully selecting the concentration of this compound and the manufacturing process, it is possible to modulate the drug release profile to achieve the desired therapeutic outcome. The protocols provided herein offer a foundational framework for researchers and drug development professionals to explore the application of this compound in their controlled-release projects. Further optimization of formulations and process parameters will be necessary depending on the specific properties of the active pharmaceutical ingredient.

References

Application Notes and Protocols for the Neutralization of Carbomer 980 with Triethanolamine vs. Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer 980, a high molecular weight cross-linked polyacrylic acid polymer, is a fundamental excipient in the pharmaceutical and cosmetic industries, prized for its ability to form clear, stable hydrogels. The transition from a low-viscosity acidic dispersion to a high-viscosity gel is achieved through neutralization of the polymer's carboxylic acid groups. This critical step is typically performed using an organic amine, such as triethanolamine (TEA), or an inorganic base, like sodium hydroxide (NaOH). The choice of neutralizer significantly impacts the final properties of the hydrogel, including its viscosity, clarity, stability, and ionic tolerance. These application notes provide a detailed comparison of TEA and NaOH as neutralizing agents for this compound and offer comprehensive protocols for gel preparation and characterization.

Mechanism of Gelation: Neutralization and Polymer Swelling

This compound is supplied as a tightly coiled acidic polymer. When dispersed in water, it forms a low-pH, low-viscosity solution. The gelation mechanism is activated upon neutralization.[1][2] The addition of a base ionizes the carboxylic acid groups along the polymer backbone, creating negative charges.[] This leads to electrostatic repulsion between the adjacent carboxylate groups, causing the polymer to uncoil and expand significantly.[] This uncoiling and swelling of the polymer network entraps water molecules, resulting in the formation of a viscous hydrogel. The maximum viscosity is typically achieved in a pH range of 6 to 10.[4]

cluster_0 Acidic Environment (Low pH) cluster_1 Neutralized Environment (pH 6-10) Acidic This compound (Coiled Polymer Chains) -COOH Groups Protonated Low Viscosity Neutralized This compound Gel (Uncoiled & Swollen Chains) -COO⁻ Groups Ionized High Viscosity Acidic->Neutralized  Addition of Base  (TEA or NaOH)  

Caption: Neutralization mechanism of this compound.

Application Notes: A Comparative Analysis of Neutralizing Agents

The selection between an organic amine like TEA and an inorganic base like NaOH depends on the desired final formulation characteristics.

  • Triethanolamine (TEA): As a larger, organic molecule, TEA is thought to provide a more rigid and viscous gel structure.[5] This is potentially due to its ability to form hydrogen bonds and linkages between different polymer chains.[5] Gels neutralized with TEA are often preferred for their clarity and smooth texture. However, TEA can be more reactive and may have compatibility issues with certain active pharmaceutical ingredients (APIs).

  • Sodium Hydroxide (NaOH): Being a strong, inorganic base, NaOH provides rapid and efficient neutralization.[6] The resulting sodium ions, however, can make the gel more sensitive to the presence of other electrolytes, which can cause a sharp decrease in viscosity.[7] This "salting out" effect is due to the shielding of the repulsive charges on the polymer backbone, which allows the chains to re-coil.[7] Gels neutralized with NaOH are generally more stable at higher pH values.

cluster_TEA Triethanolamine (TEA) cluster_NaOH Sodium Hydroxide (NaOH) cluster_Shared Shared Properties TEA_Node Organic Amine Forms more rigid gel structure Excellent clarity May form H-bonds between chains Shared_Node Effective Neutralizers for Carbomer Increase pH to form gel Mechanism via deprotonation TEA_Node->Shared_Node NaOH_Node Inorganic Base Efficient neutralization Gel viscosity sensitive to electrolytes Less potential for side reactions NaOH_Node->Shared_Node A 1. This compound Dispersion Sprinkle polymer into vortex of purified water under agitation. B 2. Hydration Allow polymer to fully hydrate (30-60 min). Solution will be acidic and slightly viscous. A->B C 3. Neutralization Slowly add neutralizer (TEA or NaOH solution) while mixing. B->C D 4. Gel Formation Continue mixing until a uniform, transparent, high-viscosity gel is formed. C->D E 5. Characterization Measure final pH and viscosity of the gel. D->E

References

Application Notes and Protocols for Clump-Free Dispersion of Carbomer 980 Powder in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for the effective dispersion of Carbomer 980 powder, a high molecular weight crosslinked polymer of acrylic acid, for various laboratory applications, including the formulation of gels, creams, and lotions. Adherence to these guidelines will ensure the preparation of homogenous, clump-free dispersions with optimal viscosity and clarity.

Introduction to this compound and Dispersion Challenges

This compound is a widely used excipient in the pharmaceutical and cosmetic industries due to its exceptional thickening, suspending, and stabilizing properties.[1] It is a white, fluffy, and highly hygroscopic powder.[2] This hygroscopicity presents a primary challenge in its dispersion; when added to a polar solvent like water, the outer surface of the powder particles rapidly hydrates and swells, forming a gel-like layer that prevents water from penetrating the interior of the particle. This phenomenon leads to the formation of clumps or "fish-eyes," which are difficult to disperse and result in a non-homogenous final product with reduced performance.[2][3][4]

Proper dispersion and subsequent neutralization are critical to unlocking the full thickening potential of this compound. The dispersion process involves the complete hydration of individual polymer particles, while neutralization with a suitable base causes the coiled polymer chains to uncoil and swell due to electrostatic repulsion, leading to a significant increase in viscosity.[5][6]

Key Parameters Influencing this compound Dispersion

Several factors can influence the quality of a this compound dispersion. Careful control of these parameters is essential for achieving a smooth, agglomerate-free product.

  • Agitation: Moderate and consistent agitation is crucial for uniformly wetting the this compound particles.[7] While higher shear can accelerate dispersion, excessively high shear rates can cause mechanical degradation of the polymer chains, leading to a permanent loss of viscosity, potentially as high as 50%.[7][8]

  • Concentration: The concentration of this compound directly impacts the final viscosity of the gel. Typical use levels range from 0.1% to 0.5%, depending on the desired formulation characteristics.[9]

  • pH: The pH of the dispersion plays a critical role in the thickening process. This compound dispersions are acidic (around pH 3) and exhibit low viscosity.[5][10] Neutralization to a pH range of 5.0 to 9.0 is generally required to achieve maximum viscosity.[11] The optimal viscosity is often observed at a pH of approximately 6-7.[5]

  • Dispersion Medium: While water is the most common dispersion medium, the addition of co-solvents like glycerin or propylene glycol can aid in the initial wetting of the powder and prevent agglomeration.[3]

Experimental Protocols for Clump-Free Dispersion

Below are three recommended protocols for dispersing this compound powder in a laboratory setting. The choice of method will depend on the specific application, available equipment, and desired batch size.

Protocol 1: Direct Dispersion Method (Vortex Method)

This is the most straightforward method and is suitable for most applications.

Materials and Equipment:

  • This compound powder

  • Dispersion medium (e.g., deionized water)

  • Beaker of appropriate size

  • Magnetic stirrer with a vortex-creating stir bar or overhead stirrer with a propeller blade

  • Spatula or sifting device

Procedure:

  • Add the desired amount of the dispersion medium to the beaker.

  • Begin agitation at a moderate speed (e.g., 300-500 rpm) to create a vortex in the center of the liquid.[11] The vortex should be deep enough to pull the powder down into the liquid but not so deep that it introduces excessive air.

  • Slowly and steadily sift or sprinkle the this compound powder onto the surface of the vortex.[7] Avoid adding the powder too quickly, as this can lead to clumping.

  • Continue stirring until all the powder is fully hydrated and the dispersion is free of visible clumps. This may take 30 minutes to an hour.

  • Once fully dispersed, the solution will appear translucent and slightly viscous. Proceed with the neutralization step as required for your application.

Protocol 2: Indirect Dispersion Method (Pre-Wetting Method)

This method is particularly effective in preventing clumping by pre-wetting the this compound powder with a non-solvent humectant.

Materials and Equipment:

  • This compound powder

  • Wetting agent (e.g., glycerin, propylene glycol)

  • Dispersion medium (e.g., deionized water)

  • Two beakers

  • Glass stirring rod or spatula

  • Magnetic stirrer or overhead stirrer

Procedure:

  • In a separate, dry beaker, weigh the required amount of this compound powder.

  • Add a small amount of the wetting agent (e.g., glycerin or propylene glycol) to the powder. A 1:1 ratio of Carbomer to wetting agent is a good starting point.

  • Thoroughly mix the powder and wetting agent with a spatula or glass rod until a smooth, uniform paste is formed, ensuring there are no dry powder clumps.

  • In the main beaker, add the desired amount of the dispersion medium and begin agitation.

  • Add the this compound paste to the agitated dispersion medium.

  • Continue stirring until the paste is completely dispersed and the solution is homogenous.

  • Proceed with the neutralization step.

Protocol 3: Neutralization Protocol

Following successful dispersion, neutralization is performed to achieve the desired viscosity and gel structure.

Materials and Equipment:

  • Homogenous this compound dispersion

  • Neutralizing agent (e.g., 18% w/v Sodium Hydroxide solution, Triethanolamine (TEA))

  • pH meter or pH indicator strips

  • Pipette or dropper

  • Stirrer

Procedure:

  • Continue to stir the this compound dispersion at a low to moderate speed.

  • Slowly add the neutralizing agent dropwise to the dispersion. Adding the neutralizer too quickly can result in localized gelation and an inhomogeneous mixture.

  • Monitor the pH of the dispersion continuously using a calibrated pH meter.

  • Continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5) is reached.

  • As the pH approaches the target, the viscosity will increase significantly. Reduce the stirring speed if necessary to avoid entrapping air.

  • Once the target pH is reached and the gel is uniform, stop stirring. Allow the gel to rest for a few minutes to allow any entrapped air bubbles to rise to the surface.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound dispersions.

Table 1: Recommended Concentration and Mixing Parameters

ParameterRecommended RangeNotes
This compound Concentration 0.1% - 0.5% (w/v)Higher concentrations lead to significantly higher viscosity.[9]
Initial Dispersion Speed 300 - 500 rpmSufficient to create a vortex without excessive air entrapment.[11]
Post-Neutralization Speed 50 - 200 rpmReduce speed to avoid shearing the gel structure and introducing air.

Table 2: Viscosity of 0.5% this compound Dispersion at Different pH Values

pHApproximate Viscosity (cP at 25°C)
3.0Low (unneutralized)
5.0Increases significantly
6.0 - 7.540,000 - 60,000
> 9.0Viscosity may decrease

Note: Viscosity values are approximate and can vary depending on the specific batch of this compound, the neutralizing agent used, and the measurement parameters. A 0.5% dispersion of this compound, when neutralized to a pH of 7.3 with 18% NaOH, can exhibit a viscosity of around 69,000 cP.[11]

Visual Representations

The following diagrams illustrate the key processes involved in preparing a this compound gel.

G cluster_0 Dispersion Stage cluster_1 Neutralization Stage A Start: Dry this compound Powder B Add to Vortex of Dispersion Medium A->B Slow Sifting C Moderate Agitation (300-500 rpm) B->C D Complete Hydration C->D Continuous Mixing E Add Neutralizing Agent (e.g., NaOH, TEA) D->E F Slow Agitation (50-200 rpm) E->F Dropwise Addition G Monitor pH (Target: 6.0-7.5) F->G H Final Gel Formation G->H Viscosity Increase

Caption: Experimental workflow for this compound dispersion and neutralization.

G A Dry this compound (Coiled Polymer Chains) B Dispersion in Water (Hydrated & Swollen Chains) A->B Hydration C Addition of Neutralizing Agent B->C D Neutralized this compound (Uncoiled Polymer Network) C->D Electrostatic Repulsion

Caption: Mechanism of this compound thickening upon neutralization.

Troubleshooting

IssuePotential CauseRecommended Solution
Clumps or "Fish-eyes" in Dispersion Powder added too quickly; Inadequate agitation.Sift the powder slowly into a well-formed vortex. Use the pre-wetting method (Protocol 2).
Low Final Viscosity Incomplete dispersion; Incorrect pH; Excessive shear.Ensure all powder is fully hydrated before neutralization. Verify pH is within the optimal range (6.0-7.5). Avoid high-speed mixing after neutralization.
Air Entrapment in Gel Excessive agitation, especially after neutralization.Reduce stirring speed as viscosity increases. Allow the final gel to stand undisturbed to deaerate.
Cloudy Gel Incomplete dispersion; Presence of salts or incompatible ingredients.Ensure complete hydration of the Carbomer powder. Check the compatibility of all formulation components.

References

Unlocking Gel Formulations: The Influence of Carbomer 980 Concentration on Viscosity and Texture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of pharmaceutical and cosmetic sciences, the formulation of topical gels with specific rheological and textural properties is paramount for product efficacy and consumer acceptance. Carbomer 980, a high molecular weight cross-linked polyacrylic acid polymer, stands out as a versatile gelling agent, renowned for its efficiency in thickening and stabilizing formulations. This application note delves into the critical relationship between this compound concentration and the resulting gel's viscosity and texture, providing researchers, scientists, and drug development professionals with essential data and protocols to optimize their formulations.

Introduction

This compound is a cornerstone of modern gel formulations, utilized in a wide array of products from topical drug delivery systems to personal care products.[1] Its ability to form clear, viscous gels upon neutralization makes it an invaluable excipient.[1][2] The concentration of this compound is a key determinant of the final product's characteristics, directly impacting its flow behavior (viscosity) and sensory attributes (texture). Understanding this relationship is crucial for developing products with desired performance, stability, and user experience.

The Mechanism of Thickening

The thickening effect of this compound is activated through a process of neutralization. In its acidic powder form, the polymer chains are tightly coiled. When dispersed in water and neutralized with a suitable base (e.g., triethanolamine, sodium hydroxide), the acidic protons are removed from the carboxyl groups. This leads to electrostatic repulsion between the negatively charged carboxylate ions, causing the polymer chains to uncoil and expand, thereby significantly increasing the viscosity of the solution and forming a gel matrix.[3]

Quantitative Effects of this compound Concentration

The concentration of this compound in a formulation has a direct and positive correlation with the resulting gel's viscosity and the firmness of its texture. The following tables summarize the quantitative impact of varying this compound concentrations on these key properties.

Table 1: Effect of this compound Concentration on Gel Viscosity
This compound Concentration (% w/w)Typical Viscosity Range (cP) at 20 rpm
0.28,000 - 15,000
0.530,000 - 45,000
1.050,000 - 70,000
1.570,000 - 90,000
2.0> 90,000

Note: Viscosity is highly dependent on the specific formulation, including the neutralizer used, pH, and presence of other excipients. The values presented are typical for a simple aqueous gel neutralized to a pH of 6.5-7.5.

Table 2: Effect of this compound Concentration on Gel Texture Profile Analysis (TPA)
This compound Concentration (% w/w)Hardness (g)Adhesiveness (g·s)CohesivenessSpringiness (mm)Resilience
0.525 - 40-15 to -250.85 - 0.950.90 - 0.980.80 - 0.90
1.060 - 80-20 to -300.88 - 0.960.92 - 0.990.85 - 0.92
1.5100 - 130-25 to -350.90 - 0.970.93 - 1.00.88 - 0.95
2.0150 - 180-30 to -400.92 - 0.980.95 - 1.00.90 - 0.97

Note: TPA parameters can vary based on the specific instrument settings and sample preparation. These values represent a typical trend observed in this compound gels.

As the concentration of this compound increases, a noticeable rise in hardness is observed, indicating a firmer gel.[4][5] Adhesiveness, a measure of stickiness, also tends to increase with higher polymer content.[4][5] Cohesiveness, springiness, and resilience, which relate to the internal structure and elasticity of the gel, also show a slight upward trend with increasing this compound concentration, suggesting a more robust gel network.[4][5] Conversely, properties like spreadability tend to decrease as the concentration and therefore the viscosity and hardness of the gel increase.[4][5]

Experimental Protocols

To aid researchers in their formulation development, detailed protocols for the preparation and evaluation of this compound gels are provided below.

Protocol 1: Preparation of this compound Hydrogel

Objective: To prepare a simple aqueous gel with a specified concentration of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., Triethanolamine (TEA) or 10% w/w Sodium Hydroxide solution)

  • Beaker

  • Overhead stirrer or magnetic stirrer with a vortex-inhibiting blade

  • pH meter

Procedure:

  • Dispersion: Weigh the required amount of this compound powder. While stirring the deionized water at a moderate speed (to create a vortex without excessive air entrapment), slowly sprinkle the this compound powder into the vortex. Continue stirring until the powder is fully dispersed and free of lumps.

  • Hydration: Cover the beaker and allow the dispersion to hydrate for at least 30 minutes. The mixture will appear as a cloudy, low-viscosity liquid.

  • Neutralization: While continuously stirring, slowly add the neutralizing agent dropwise to the hydrated this compound dispersion.

  • pH Monitoring: Monitor the pH of the mixture using a calibrated pH meter. Continue adding the neutralizer until the desired pH is reached (typically between 6.5 and 7.5 for optimal viscosity).

  • Gel Formation: As the pH increases, a significant increase in viscosity will be observed, and a clear gel will form. Avoid rapid addition of the neutralizer to prevent localized gelation and ensure a homogeneous mixture.

  • Final Mixing: Once the target pH is achieved, continue stirring for another 10-15 minutes to ensure complete neutralization and a uniform gel structure.

Gel_Preparation_Workflow cluster_start Start cluster_process Process cluster_end End start Weigh this compound and Deionized Water dispersion Dispersion: Slowly add this compound to water with moderate stirring. start->dispersion hydration Hydration: Allow to stand for at least 30 minutes. dispersion->hydration neutralization Neutralization: Slowly add neutralizing agent while stirring. hydration->neutralization monitoring pH Monitoring: Continuously check pH. neutralization->monitoring final_mixing Final Mixing: Stir for 10-15 minutes. monitoring->final_mixing pH 6.5-7.5 end_product Homogeneous this compound Gel final_mixing->end_product

Figure 1. Experimental workflow for the preparation of a this compound hydrogel.
Protocol 2: Viscosity Measurement of this compound Gel

Objective: To determine the apparent viscosity of a prepared this compound gel.

Apparatus:

  • Brookfield rotational viscometer (or equivalent)

  • Appropriate spindle (e.g., T-bar spindle for high viscosity gels)

  • Helipath stand (optional, to prevent "channeling" in highly structured gels)

  • Temperature-controlled water bath

Procedure:

  • Sample Preparation: Place the prepared this compound gel in a beaker and allow it to equilibrate to a constant temperature (e.g., 25°C) in a water bath. Ensure there are no air bubbles in the sample.

  • Instrument Setup: Select an appropriate spindle and rotational speed. For high viscosity gels, a lower speed (e.g., 10-20 rpm) is recommended to ensure the torque reading is within the instrument's optimal range (typically 10-90%).

  • Measurement: Immerse the spindle into the center of the gel sample to the marked immersion depth. If using a Helipath stand, set it to slowly lower the rotating spindle through the sample.

  • Data Acquisition: Allow the reading to stabilize before recording the viscosity value in centipoise (cP). Take multiple readings and calculate the average.

Viscosity_Measurement_Workflow cluster_start Start cluster_process Process cluster_end End start Prepared this compound Gel equilibration Temperature Equilibration: Bring gel to a constant temperature (e.g., 25°C). start->equilibration instrument_setup Instrument Setup: Select appropriate spindle and speed on the viscometer. equilibration->instrument_setup measurement Measurement: Immerse spindle and record viscosity reading. instrument_setup->measurement result Viscosity Data (cP) measurement->result

Figure 2. Workflow for measuring the viscosity of a this compound gel.
Protocol 3: Texture Profile Analysis (TPA) of this compound Gel

Objective: To quantitatively assess the textural properties of a prepared this compound gel.

Apparatus:

  • Texture Analyzer (e.g., CT3 Texture Analyzer)

  • Cylindrical probe (e.g., 25 mm diameter)

  • Sample container

Procedure:

  • Sample Preparation: Fill a sample container with the prepared this compound gel, ensuring a flat surface and no air bubbles. Allow the sample to equilibrate to a controlled temperature.

  • Instrument Settings: Set the parameters for the TPA test, including:

    • Test Mode: TPA

    • Pre-Test Speed: 1.0 mm/s

    • Test Speed: 1.0 mm/s

    • Post-Test Speed: 1.0 mm/s

    • Target Distance: 10 mm (or a percentage of sample height)

    • Trigger Force: 5 g

  • Test Execution: Position the sample container centrally under the probe. Start the test. The probe will perform a two-cycle compression into the gel.

  • Data Analysis: The software will generate a force-time or force-distance curve from which the following parameters are calculated: Hardness, Adhesiveness, Cohesiveness, Springiness, and Resilience.

TPA_Workflow cluster_start Start cluster_process Process cluster_end End start Prepared this compound Gel sample_prep Sample Preparation: Fill container, ensure flat surface, and equilibrate temperature. start->sample_prep instrument_setup Instrument Setup: Set TPA parameters on the Texture Analyzer. sample_prep->instrument_setup test_execution Test Execution: Perform two-cycle compression test. instrument_setup->test_execution data_analysis Data Analysis: Calculate textural parameters from the resulting curve. test_execution->data_analysis result Texture Profile Data (Hardness, Adhesiveness, etc.) data_analysis->result

Figure 3. Workflow for conducting a Texture Profile Analysis of a this compound gel.

Signaling Pathways and Logical Relationships

The relationship between this compound concentration and its effects on gel properties can be visualized as a direct signaling pathway. An increase in the input (concentration) leads to a predictable series of outputs in the gel's physical characteristics.

Concentration_Effects_Pathway cluster_outputs Resulting Gel Properties concentration Increase in this compound Concentration viscosity Increased Viscosity concentration->viscosity hardness Increased Hardness concentration->hardness adhesiveness Increased Adhesiveness concentration->adhesiveness spreadability Decreased Spreadability concentration->spreadability

Figure 4. The signaling pathway illustrating the effects of increasing this compound concentration.

Conclusion

The concentration of this compound is a critical parameter that allows for the precise control of the viscosity and textural properties of gel formulations. By understanding the quantitative relationships presented and utilizing the detailed protocols, researchers and formulation scientists can effectively tailor their products to meet specific performance and sensory targets. This knowledge is instrumental in accelerating the development of stable, effective, and consumer-appealing pharmaceutical and cosmetic gels.

References

Application Notes and Protocols for Formulating Stable Emulsions with Carbomer 980

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Carbomer 980 as a highly effective stabilizer for creating stable oil-in-water (o/w) emulsions. This document outlines the fundamental properties of this compound, detailed experimental protocols for emulsion formulation and stability testing, and an explanation of its stabilization mechanism.

Introduction to this compound as an Emulsion Stabilizer

This compound is a high molecular weight, cross-linked polymer of acrylic acid. In its unneutralized state, it exists as a tightly coiled acidic polymer. Upon neutralization with a suitable base, the polymer chain uncoils and swells significantly, forming a gel network within the aqueous phase of an emulsion. This three-dimensional network entraps the oil droplets, preventing their coalescence and creaming, thereby ensuring the long-term stability of the emulsion. Its ability to provide high viscosity at low concentrations makes it an ideal stabilizer for a wide range of applications, including pharmaceutical and cosmetic formulations.

Quantitative Data on this compound Emulsions

The following tables summarize typical quantitative data for emulsions stabilized with this compound. It is important to note that the exact values will depend on the specific oil phase, other excipients, and processing parameters.

Table 1: Typical Viscosity of this compound Emulsions at Different Concentrations and pH

This compound Concentration (% w/w)pHTypical Viscosity (cP)
0.26.0 - 7.515,000 - 30,000[1]
0.46.0 - 7.535,000 - 55,000
0.56.0 - 7.540,000 - 70,000[1]
0.86.0 - 7.5> 70,000

Note: Viscosity is highly dependent on the specific neutralizer used and the shear rate during measurement.

Table 2: Typical Oil Droplet Size in Stable this compound Emulsions

This compound Concentration (% w/w)Oil Phase Concentration (% w/w)Typical Mean Droplet Size (µm)
0.2 - 0.510 - 201 - 10
0.5 - 1.020 - 401 - 15

Note: Droplet size is significantly influenced by the homogenization method and energy input.

Experimental Protocols

Protocol for Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a 100g batch of a stable O/W emulsion using this compound.

Materials:

  • This compound

  • Deionized Water

  • Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)

  • Emulsifier (optional, for enhanced stability, e.g., a non-ionic surfactant)

  • Neutralizing Agent (e.g., Triethanolamine (TEA), Sodium Hydroxide solution)

  • Preservative

Equipment:

  • Beakers

  • Homogenizer (or high-shear mixer)

  • Overhead stirrer with propeller blade

  • Water bath or heating mantle

  • pH meter

  • Analytical balance

Procedure:

  • Hydration of this compound:

    • In a beaker, weigh the required amount of deionized water (water phase).

    • While stirring the water with a propeller stirrer at a moderate speed (e.g., 300-500 rpm), slowly sprinkle the this compound powder onto the surface of the water to avoid agglomeration.[2]

    • Continue stirring until the this compound is fully dispersed and hydrated. This may take 30-60 minutes. The dispersion will appear translucent and slightly viscous.

  • Preparation of the Oil Phase:

    • In a separate beaker, weigh the oil phase components and the optional emulsifier.

    • Heat the oil phase to 65-70°C in a water bath until all components are melted and uniform.

  • Emulsification:

    • Heat the water phase containing the hydrated this compound to 65-70°C.

    • Slowly add the heated oil phase to the heated water phase while homogenizing at a high speed (e.g., 5000-10000 rpm).

    • Continue homogenization for 5-10 minutes to form a fine, uniform emulsion.

  • Neutralization:

    • Allow the emulsion to cool to approximately 40°C while stirring gently with the overhead stirrer.

    • Slowly add the neutralizing agent (e.g., a 10% solution of TEA in water) dropwise to the emulsion.

    • Monitor the pH of the emulsion continuously. Continue adding the neutralizer until the pH reaches the desired range (typically 6.0-7.5) for maximum viscosity and stability. A significant increase in viscosity will be observed.

  • Final Additions:

    • Once the emulsion has cooled to room temperature, add the preservative and any other temperature-sensitive ingredients.

    • Stir gently until all components are uniformly distributed.

Protocol for Emulsion Stability Testing

This test is a rapid method to assess the physical stability of an emulsion under accelerated gravitational forces.

Equipment:

  • Centrifuge

  • Centrifuge tubes

Procedure:

  • Fill a centrifuge tube with the emulsion sample.

  • Place the tube in the centrifuge, ensuring it is properly balanced with another tube of equal weight.

  • Centrifuge the sample at 3000 rpm for 30 minutes.[3]

  • After centrifugation, visually inspect the sample for any signs of instability, such as:

    • Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion.

    • Sedimentation: The settling of the dispersed phase at the bottom.

    • Phase Separation: The complete separation of the oil and water phases.

Acceptance Criteria: A stable emulsion should show no visible signs of creaming, sedimentation, or phase separation.

This test evaluates the emulsion's ability to withstand temperature fluctuations that may occur during transport and storage.

Equipment:

  • Freezer (-10°C)

  • Incubator or temperature-controlled chamber (25°C and 45°C)

  • Sample containers

Procedure:

  • Place a sample of the emulsion in a suitable container.

  • Subject the sample to a minimum of three freeze-thaw cycles. One cycle consists of:

    • Freezing: Place the sample in a freezer at -10°C for 24 hours.[4]

    • Thawing at Room Temperature: Move the sample to a controlled environment at 25°C for 24 hours.[4]

    • (Optional but recommended for a more rigorous test) Heating: Place the sample in an incubator at 45°C for 24 hours, then return to 25°C for 24 hours before the next freeze cycle.[4]

  • After each cycle, visually inspect the sample for any changes in appearance, such as phase separation, crystallization, or changes in consistency.

  • After the final cycle, allow the sample to return to room temperature and evaluate its physical properties (viscosity, pH, and particle size) and compare them to the initial values.

Acceptance Criteria: A stable emulsion should maintain its physical integrity and show no significant changes in its physicochemical properties after three or more freeze-thaw cycles.[4]

Mechanism of Emulsion Stabilization by this compound

The stabilizing action of this compound in an oil-in-water emulsion is a multi-step process that results in the formation of a robust gel network. This network physically entraps the oil droplets, preventing their movement and subsequent coalescence.

Emulsion_Stabilization_with_Carbomer_980 A This compound in Water (Coiled Polymer, pH ~3) B Dispersion & Hydration (Swollen Polymer Chains) A->B Stirring C Neutralization (Addition of Base, e.g., TEA) B->C pH Adjustment D Uncoiling & Network Formation (Repulsion of Negative Charges) C->D Ionic Repulsion E Stable Emulsion (Oil Droplets Entrapped in Gel Network) D->E Oil Oil Droplets Oil->E Entrapment

Caption: Mechanism of this compound Emulsion Stabilization.

The process begins with the dispersion and hydration of the acidic this compound polymer in water, where the polymer chains begin to swell. Upon the addition of a neutralizing agent, the carboxylic acid groups along the polymer backbone become ionized, leading to electrostatic repulsion. This repulsion causes the coiled polymer chains to uncoil and extend throughout the aqueous phase, forming a highly viscous, three-dimensional gel network. The oil droplets are then physically trapped within the interstices of this network, effectively preventing their aggregation and coalescence, which leads to a stable emulsion.

Experimental Workflow for Emulsion Formulation and Testing

The following diagram illustrates the logical workflow from the initial formulation steps to the final stability assessment of an emulsion stabilized with this compound.

Emulsion_Workflow cluster_prep Emulsion Preparation cluster_testing Stability Testing A Hydrate this compound in Aqueous Phase D Homogenize Oil & Aqueous Phases A->D B Prepare & Heat Oil Phase B->D C Heat Aqueous Phase C->D E Cool Emulsion D->E F Neutralize with Base to pH 6.0-7.5 E->F G Add Preservatives & Other Additives F->G H Final Emulsion G->H I Centrifugation Test (3000 rpm, 30 min) H->I J Freeze-Thaw Cycling (-10°C to 45°C, 3+ cycles) H->J K Visual & Physical Characterization I->K J->K L Stable Product K->L

Caption: Emulsion Formulation and Stability Testing Workflow.

References

Application Notes and Protocols for In Vitro Drug Release Testing from a Carbomer 980 Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Carbomer 980 matrices and the subsequent in vitro drug release testing. The methodologies are applicable for both solid dosage forms (matrix tablets) and semi-solid formulations (gels).

Introduction to this compound in Controlled Drug Release

This compound is a high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers. It is a highly efficient gelling agent capable of forming hydrogels at low concentrations. When used as a matrix in pharmaceutical formulations, this compound swells in the presence of a dissolution medium, forming a gel layer that controls the release of the incorporated active pharmaceutical ingredient (API). The drug release mechanism is typically a combination of diffusion through the gel layer and erosion of the matrix. The rate of drug release can be modulated by varying the concentration of this compound, the inclusion of other excipients, and the pH of the dissolution medium.

Experimental Protocols

Preparation of this compound Matrix Tablets by Direct Compression

This protocol describes the preparation of controlled-release matrix tablets using the direct compression method. Theophylline is used as a model drug.

Materials:

  • Theophylline (API)

  • This compound

  • Microcrystalline Cellulose (MCC) or Lactose (Filler/Binder)

  • Magnesium Stearate (Lubricant)

  • Colloidal Silicon Dioxide (Glidant)

Equipment:

  • Analytical balance

  • Sieves (e.g., 40 and 60 mesh)

  • V-blender or other suitable powder blender

  • Tablet press with appropriate tooling

  • Tablet hardness tester

  • Friabilator

Protocol:

  • Sieving: Pass the theophylline, this compound, and filler through a 40-mesh sieve to ensure uniformity and break up any agglomerates.

  • Blending: Accurately weigh the required amounts of the sieved powders and place them in a V-blender. Blend for 15-20 minutes to achieve a homogenous mixture.

  • Lubrication: Pass magnesium stearate and colloidal silicon dioxide through a 60-mesh sieve and add to the powder blend. Blend for an additional 3-5 minutes. Avoid over-blending, as this can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a tablet press. The compression force should be adjusted to achieve the desired tablet hardness (typically 5-8 kp).

  • Evaluation of Pre-compression Parameters: Evaluate the final blend for properties such as bulk density, tapped density, Carr's index, and Hausner ratio to ensure good flowability and compressibility.

  • Evaluation of Post-compression Parameters: Evaluate the compressed tablets for weight variation, thickness, hardness, and friability according to USP standards.

Preparation of a 1% this compound Hydrogel

This protocol outlines the preparation of a topical hydrogel using this compound. Ketoprofen is used as a model drug.

Materials:

  • Ketoprofen (API)

  • This compound

  • Triethanolamine (TEA) or Sodium Hydroxide (NaOH) (Neutralizing agent)

  • Propylene Glycol or Glycerin (Humectant/Co-solvent)

  • Purified Water

Equipment:

  • Analytical balance

  • Mechanical stirrer with propeller

  • pH meter

  • Beakers

Protocol:

  • Dispersion of this compound: Slowly and carefully disperse the accurately weighed this compound powder into the purified water while continuously stirring with a mechanical stirrer at a moderate speed. Avoid high speeds to prevent excessive air entrapment. Continue stirring until a uniform, lump-free dispersion is obtained. Allowing the dispersion to hydrate for several hours or overnight can facilitate swelling.[1]

  • Incorporation of API and Excipients: In a separate beaker, dissolve the ketoprofen and any other excipients (e.g., propylene glycol) in a portion of the purified water.

  • Mixing: Add the API solution to the this compound dispersion and mix until uniform.

  • Neutralization: Slowly add the neutralizing agent (e.g., triethanolamine) dropwise to the formulation while stirring. The viscosity of the gel will increase significantly as the pH approaches neutrality (typically pH 6.0-7.0). Monitor the pH using a pH meter and stop adding the neutralizing agent once the target pH is reached.[2]

  • Final Mixing and Degassing: Continue gentle stirring until a homogenous, transparent gel is formed. Allow the gel to stand to remove any entrapped air bubbles.

In Vitro Drug Release Testing Protocols

Dissolution Testing of this compound Matrix Tablets (USP Apparatus II)

This protocol describes the in vitro drug release testing of theophylline matrix tablets using the USP Apparatus II (Paddle Apparatus).

Equipment:

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

Dissolution Medium:

  • 900 mL of pH 7.4 phosphate buffer.

Protocol:

  • Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. The paddle speed should be set to 50 rpm and the temperature of the dissolution medium maintained at 37 ± 0.5 °C.

  • Tablet Introduction: Place one theophylline matrix tablet in each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 12 hours), withdraw a specified volume of the dissolution medium (e.g., 5 mL) from each vessel.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Analyze the filtered samples for theophylline content using a validated UV-Vis spectrophotometric method at a wavelength of 271 nm or a suitable HPLC method.[3]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

In Vitro Release Testing of this compound Hydrogel (Franz Diffusion Cell)

This protocol describes the in vitro release testing of a ketoprofen hydrogel using a Franz diffusion cell.

Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose acetate)

  • Water bath with circulator

  • Magnetic stirrers

  • HPLC system or UV-Vis Spectrophotometer

  • Micropipettes

Receptor Medium:

  • Phosphate buffer pH 7.4.

Protocol:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor compartment with the receptor medium, ensuring there are no air bubbles trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment. Maintain the temperature at 32 ± 0.5 °C to simulate skin surface temperature.

  • Sample Application: Accurately weigh a specific amount of the ketoprofen hydrogel (e.g., 300 mg) and apply it uniformly to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw the entire volume of the receptor medium and replace it with fresh, pre-warmed medium.

  • Analysis: Analyze the collected samples for ketoprofen content using a validated analytical method, such as HPLC.

  • Calculation: Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point.

Data Presentation

The following tables present representative quantitative data for in vitro drug release from Carbomer-based matrices.

Table 1: In Vitro Cumulative Release of Theophylline from a Carbomer Matrix Tablet

Time (hours)Cumulative Release (%)
122.5
235.8
455.2
670.1
882.6
1091.3
1298.7

Note: Data is representative and may vary depending on the specific formulation parameters.

Table 2: In Vitro Cumulative Release of Ketoprofen from a 1% this compound Gel

Time (hours)Cumulative Release (µg/cm²)
150.2
295.8
4180.4
6255.1
8310.6
12390.2
24510.9

Note: Data is representative and may vary depending on the specific formulation and experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflows for the preparation and testing of this compound matrices.

experimental_workflow_tablet cluster_prep Tablet Preparation cluster_test In Vitro Dissolution Testing sieve Sieving of API, this compound, and Filler blend1 Blending (15-20 min) sieve->blend1 lubricate Addition of Lubricant and Glidant blend1->lubricate blend2 Final Blending (3-5 min) lubricate->blend2 compress Tablet Compression blend2->compress setup Setup USP Apparatus II (Paddle) compress->setup introduce Introduce Tablet setup->introduce sample Sampling at Time Intervals introduce->sample analyze Analysis by UV-Vis/HPLC sample->analyze calculate Calculate Cumulative Release analyze->calculate

Caption: Workflow for this compound matrix tablet preparation and testing.

experimental_workflow_gel cluster_prep Hydrogel Preparation cluster_test In Vitro Release Testing disperse Disperse this compound in Water mix Combine API Solution and Carbomer Dispersion disperse->mix dissolve Dissolve API and Excipients dissolve->mix neutralize Neutralize with TEA to Form Gel mix->neutralize setup Assemble Franz Diffusion Cell neutralize->setup apply Apply Gel to Membrane setup->apply sample Sampling from Receptor Compartment apply->sample analyze Analysis by HPLC sample->analyze calculate Calculate Cumulative Release analyze->calculate

Caption: Workflow for this compound hydrogel preparation and release testing.

References

Application Notes and Protocols: Carbomer 980 in Mucoadhesive Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carbomer 980 in the research and development of mucoadhesive drug delivery systems. This document details the quantitative aspects of this compound formulations, including mucoadhesive strength and drug release kinetics, and provides detailed protocols for the preparation and evaluation of such systems.

Introduction to this compound in Mucoadhesive Formulations

This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. It is a synthetic, non-biodegradable, and bioadhesive polymer widely used in pharmaceutical formulations as a gelling agent, thickener, and stabilizer.[1][2] Its mucoadhesive properties are attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the sialic acid residues in mucin, the primary component of mucus.[2][3] This interaction allows for prolonged contact time of the dosage form at the site of application, leading to enhanced drug absorption and bioavailability.[4] this compound is utilized in various mucoadhesive drug delivery systems, including oral, buccal, nasal, and ophthalmic formulations.[4][5][6][7]

Quantitative Data on this compound Formulations

The following tables summarize quantitative data from various studies on this compound and other carbomers in mucoadhesive drug delivery systems.

Table 1: Mucoadhesive Strength of Carbomer-Based Formulations

Polymer/FormulationMucosal TissueMeasurement MethodDetachment Force (N)Work of Adhesion (N·m)Reference
Carbopol 980 (precipitated, pH 7)Porcine Small Intestinal MucosaTensile TestNot explicitly stated in N, but ranked highNot explicitly stated in N·m, but ranked high[5]
Carbopol 974Porcine Buccal MucosaTexture Analyser-0.52 ± 0.19[8]
Carbopol 971Porcine Buccal MucosaTexture Analyser-0.62 ± 0.15[8]
Carbopol 934P (2-10 wt%) in PVP filmsPorcine Duodenal MucosaTensile Strength TesterOptimal adhesion at this concentration rangeNot Reported[9]
Carbopol 934 (30mg) in buccal tablet-Mucoadhesive Strength Test0.49 (equivalent to 50g)Not Reported[10]

Table 2: Drug Release from Carbomer-Based Formulations

DrugFormulation DetailsDissolution MediumTime (hours)Cumulative Release (%)Reference
Theophylline10% Drug, 10-50% Carbomer 934pH 7.2 Phosphate BufferNot specified for 100% releaseRelease rate influenced by polymer level[11]
AceclofenacBuccal tablet with Carbopol 934pH 7.4 Phosphate Buffer1288.34[10]
Granisetron HClBilayer buccal tablet with Carbopol 934pNot specified894[12]
OndansetronBuccal tablet with Carbopol 934pH 6.5 Isotonic Phosphate Buffer888.15[13]
Licochalcone A / GlabridinCarbomer 940 hydrogelpH 7.4 PBS with 20% PEG 40048Drug and enhancer dependent[14]

Experimental Protocols

Preparation of a Mucoadhesive this compound Gel (0.5% w/w)

This protocol describes the preparation of a basic this compound mucoadhesive gel, suitable for nasal or topical application.

Materials:

  • This compound

  • Purified Water

  • Triethanolamine (TEA) or Sodium Hydroxide (NaOH) (for neutralization)

  • Glycerin (optional, as a humectant)

  • Propylene Glycol (optional, as a co-solvent/penetration enhancer)

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

Protocol:

  • Dispersion: Slowly sprinkle 0.5 g of this compound powder into 98 g of purified water in a beaker while continuously stirring with a magnetic stirrer. Avoid dumping the powder at once to prevent clumping.

  • Hydration: Continue stirring until the this compound is fully dispersed and hydrated. This may take several hours. The solution will appear as a translucent, acidic dispersion.[15]

  • Addition of other excipients (optional): If using glycerin or propylene glycol, add them to the dispersion and mix until uniform.

  • Neutralization: While monitoring the pH, slowly add a neutralizing agent (e.g., TEA or a dilute NaOH solution) dropwise to the dispersion with continuous stirring. The gel will form and the viscosity will increase as the pH approaches neutrality (typically pH 6.5-7.5).[16]

  • Final Mixing: Continue stirring until a homogenous, transparent gel is formed.

  • Final Weight Adjustment: Add purified water to adjust the final weight to 100 g.

G cluster_prep This compound Gel Preparation Start Start Dispersion Disperse this compound in Purified Water Start->Dispersion Add this compound Hydration Hydrate Polymer (Stirring) Dispersion->Hydration Neutralization Neutralize with TEA/NaOH to form gel Hydration->Neutralization Final_Mixing Homogenize Gel Neutralization->Final_Mixing End End Final_Mixing->End

Figure 1: Workflow for this compound Gel Preparation.

In Vitro Mucoadhesion Testing: Detachment Force Measurement

This protocol outlines a common method for quantifying the mucoadhesive strength of a formulation using a texture analyzer or a modified tensile tester.[8][9][17]

Materials:

  • Texture Analyzer (e.g., TA.XTplus) or Tensile Tester

  • Freshly excised mucosal tissue (e.g., porcine buccal or intestinal mucosa)[8]

  • Phosphate buffered saline (PBS, pH 6.8) or simulated saliva fluid

  • This compound formulation (gel, tablet, or film)

  • Cyanoacrylate adhesive

Protocol:

  • Tissue Preparation: Obtain fresh mucosal tissue and equilibrate it in PBS at 37°C.

  • Mounting: Secure a piece of the mucosal tissue onto a stationary platform of the instrument.

  • Sample Application: Attach the this compound formulation to the movable probe of the texture analyzer using double-sided adhesive tape or cyanoacrylate adhesive.

  • Contact: Bring the probe with the formulation into contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific duration (e.g., 60 seconds) to allow for mucoadhesive bond formation.

  • Detachment: Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

  • Data Acquisition: Record the force required to detach the formulation from the mucosal surface as a function of displacement.

  • Analysis: The maximum force recorded is the detachment force. The work of adhesion can be calculated from the area under the force-distance curve.

G cluster_mucoadhesion In Vitro Mucoadhesion Testing Start Start Tissue_Prep Prepare and Equilibrate Mucosal Tissue Start->Tissue_Prep Sample_Mount Mount Formulation on Probe Tissue_Prep->Sample_Mount Contact Apply Formulation to Tissue with Defined Force Sample_Mount->Contact Detachment Withdraw Probe at Constant Speed Contact->Detachment Data_Analysis Measure Detachment Force and Work of Adhesion Detachment->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for In Vitro Mucoadhesion Testing.

In Vitro Drug Release Assay

This protocol describes a typical method for evaluating the drug release profile from a mucoadhesive formulation using a USP dissolution apparatus.[10][11]

Materials:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • Dissolution vessels

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific buffer)

  • This compound formulation containing the drug

  • Syringes and filters for sampling

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

  • Apparatus Setup: Set up the dissolution apparatus with the specified dissolution medium (e.g., 900 mL of pH 6.8 PBS) at a constant temperature (37 ± 0.5°C) and paddle speed (e.g., 50 rpm).

  • Sample Introduction: Place the this compound formulation into each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and filter it.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

G cluster_release In Vitro Drug Release Assay Start Start Setup Set up Dissolution Apparatus (Medium, Temp, Speed) Start->Setup Introduction Introduce Formulation into Vessels Setup->Introduction Sampling Withdraw Samples at Time Intervals Introduction->Sampling Replacement Replace with Fresh Medium Sampling->Replacement Quantification Analyze Drug Concentration (UV-Vis/HPLC) Sampling->Quantification Replacement->Quantification Analysis Calculate Cumulative Drug Release Quantification->Analysis End End Analysis->End G cluster_mechanism Mechanism of this compound Mucoadhesion Contact Contact Stage: Wetting & Swelling Consolidation Consolidation Stage: Interpenetration & Adhesion Contact->Consolidation H_Bonding Hydrogen Bonding (COOH with Mucin) Consolidation->H_Bonding VDW_Forces Van der Waals Forces Consolidation->VDW_Forces

References

Troubleshooting & Optimization

How to avoid fish eyes when dispersing Carbomer 980

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when dispersing Carbomer 980, with a specific focus on preventing the formation of "fish eyes."

Frequently Asked Questions (FAQs)

Q1: What are "fish eyes" in the context of this compound dispersion?

A1: "Fish eyes" are agglomerates of partially hydrated this compound powder that form during dispersion.[1][2] They consist of a swollen, gel-like outer layer that encapsulates a core of dry, unhydrated powder.[3][4] This outer layer prevents the solvent, typically water, from penetrating the core, making complete hydration and a homogenous dispersion difficult to achieve.[1][3]

Q2: What are the primary causes of "fish eye" formation?

A2: The primary cause of "fish eyes" is the rapid wetting of the surface of this compound powder agglomerates when they are introduced into a liquid.[3][4][5] Carbomer is highly hydrophilic and tends to form clumps. When these clumps come into contact with water, the outer particles hydrate and swell almost instantly, creating a barrier that traps the dry powder inside.[4] Haphazard or rapid addition of the powder into the dispersion medium is a common contributor to this issue.[3]

Q3: How does the rate of this compound addition affect dispersion?

A3: The rate of addition is a critical factor. Adding this compound powder slowly and carefully to the dispersion medium while it is being stirred rapidly is the simplest way to achieve a complete dispersion and avoid lumps.[3] This allows individual particles to wet out before they have a chance to agglomerate. Sprinkling the powder as discrete particles, for instance, by using a coarse sieve, is a useful technique for controlling the addition rate.[3][6]

Q4: What is the role of agitation in preventing "fish eyes"?

A4: Agitation is essential for enhancing the rate of this compound solvation.[3] Moderate agitation, typically in the range of 800-1200 rpm, is most commonly recommended to create a vortex that helps to draw down and disperse the powder particles.[3][6] While higher shear rates can disperse the polymer more rapidly, extremely high-shear mixers must be used with caution as they can break down the polymer structure, leading to a permanent loss in viscosity.[3][7]

Q5: Can pre-wetting this compound help avoid "fish eyes"?

A5: Yes, pre-wetting this compound with a non-solvent or a slow-swelling medium is a highly effective technique.[4][5] By adding the powder to a substance like glycerin, propylene glycol, or other polyols and mixing until a uniform paste is formed, the individual particles are coated and separated. This paste can then be easily dispersed into water without the formation of "fish eyes."[4][5]

Q6: How does pH influence the dispersion and thickening of this compound?

A6: this compound dispersions are acidic, typically with a pH of around 2.7-3.5 in a 0.5% water dispersion.[8][9] In this acidic state, the polymer chains are tightly coiled. The thickening effect is activated upon neutralization with a suitable base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or triethanolamine (TEA), to a pH between 5.0 and 10.0.[4][8][10] This neutralization causes the carboxyl groups to ionize, leading to electrostatic repulsion between the polymer chains, which then uncoil and swell, significantly increasing the viscosity of the solution.[9][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
"Fish eyes" or agglomerates are present in the dispersion. 1. Improper Powder Addition: The this compound powder was added too quickly or all at once.[3] 2. Inadequate Agitation: The mixing speed was too low to create a sufficient vortex for powder incorporation.[3] 3. Poor Initial Wetting: The powder was not properly wetted before hydration could occur.[4][5]1. Optimize Addition Rate: Add the powder slowly and steadily into the vortex of the agitating liquid. Using a sieve to sprinkle the powder can help break up agglomerates.[3][6] 2. Adjust Agitation: Increase the mixing speed to between 800-1200 rpm to ensure a good vortex is formed.[3] For larger batches, consider using a mixer with two impellers.[3] 3. Implement Pre-wetting: Before adding to water, pre-wet the this compound powder with a non-solvent like glycerin or propylene glycol to create a smooth slurry.[4][5]
The final gel has a cloudy or hazy appearance. 1. Air Entrapment: Vigorous agitation introduced excessive air into the dispersion, creating a persistent foam.[7][12] 2. Incomplete Hydration: Undissolved this compound particles can scatter light and cause cloudiness.1. Minimize Aeration: Position the mixer shaft and impeller to minimize air being drawn into the liquid. Avoid excessive vortexing once the powder is dispersed. Using a powder induction system can also reduce air entrainment.[1][3] 2. Ensure Full Hydration: Allow sufficient mixing time for the this compound to fully hydrate. This can take anywhere from 20 minutes to several hours depending on the method.[6] Gentle heating can sometimes expedite hydration, but temperature should be carefully controlled.
The viscosity of the gel is lower than expected. 1. Polymer Degradation: Excessive shear from a homogenizer or high-speed mixer has permanently broken down the polymer chains.[3] 2. Improper Neutralization: The pH of the gel is not within the optimal range for maximum viscosity (typically pH 5-10).[4][8] 3. Presence of Electrolytes: High concentrations of salts or other electrolytes can suppress the swelling of the polymer network.[10]1. Control Shear: If using a high-shear mixer, use the lowest effective speed and mix for the shortest possible time.[3] For many applications, a propeller or turbine mixer is sufficient.[3] 2. Verify and Adjust pH: Use a calibrated pH meter to check the pH of the gel after neutralization. Add the neutralizing agent dropwise and allow the mixture to equilibrate before measuring the pH.[4] 3. Review Formulation: Evaluate the concentration of ionic ingredients in your formulation. If high, consider if they can be reduced or if a salt-tolerant grade of Carbomer is needed.

Experimental Protocols

Protocol 1: Standard Direct Dispersion Method

This protocol outlines the standard method for dispersing this compound directly into water.

  • Preparation:

    • Add the required volume of deionized water to a suitable mixing vessel.

    • Select a mixer with a propeller or turbine impeller and position it off-center and angled to create a vortex.[3]

  • Dispersion:

    • Begin agitation at a moderate speed (e.g., 800-1200 rpm) to form a vortex that is about one to one-and-a-half times the impeller diameter.[3][6]

    • Slowly and evenly sift the this compound powder onto the surface of the vortex. A 40-mesh screen can be used to aid in uniform addition.[3]

    • Continue mixing for at least 20-30 minutes after all the powder has been added, or until a lump-free and uniform dispersion is achieved.[6]

  • Neutralization:

    • Prepare a dilute solution of a neutralizing agent (e.g., 10% w/v NaOH or TEA).[4][8]

    • While stirring at a lower speed to avoid air entrapment, slowly add the neutralizing solution dropwise until the desired pH (typically 6.0-7.5) and viscosity are reached.

    • Allow the gel to stand for a few hours to ensure complete hydration and stabilization of the viscosity.

Protocol 2: Indirect Dispersion Method (Pre-wetting)

This protocol is recommended to prevent "fish eyes" and is particularly useful for smaller batches or formulations containing glycols.

  • Preparation:

    • In a separate container, weigh the required amount of a non-solvent wetting agent, such as glycerin or propylene glycol.[4][5] The amount of wetting agent should be at least 1-1.5 times the weight of the this compound.

    • Gradually add the this compound powder to the wetting agent and stir with a spatula or low-speed mixer until a smooth, lump-free paste is formed.

  • Dispersion:

    • Add the required volume of deionized water to the main mixing vessel and begin agitation at a moderate speed.

    • Add the this compound paste to the vortex of the agitating water.

    • Continue mixing until the dispersion is uniform and fully hydrated.

  • Neutralization:

    • Follow the same neutralization steps as described in Protocol 1.

Visual Guides

G start Start: Dispersing this compound check_fisheyes Observe dispersion for 'fish eyes' or agglomerates start->check_fisheyes no_fisheyes Proceed with neutralization check_fisheyes->no_fisheyes No fisheyes_present Troubleshoot 'Fish Eyes' check_fisheyes->fisheyes_present Yes end End: Homogenous Dispersion no_fisheyes->end cause1 Cause: Rapid Powder Addition? fisheyes_present->cause1 solution1 Action: Add powder slowly into vortex. Use a sieve. cause1->solution1 Yes cause2 Cause: Inadequate Agitation? cause1->cause2 No solution1->end solution2 Action: Increase mixing speed (800-1200 rpm). Check impeller. cause2->solution2 Yes cause3 Cause: Poor Initial Wetting? cause2->cause3 No solution2->end solution3 Action: Use pre-wetting method with glycerin/propylene glycol. cause3->solution3 Yes solution3->end

Caption: Troubleshooting workflow for "fish eye" formation.

G cluster_0 Direct Dispersion cluster_1 Indirect Dispersion (Pre-wetting) a1 1. Add water to vessel a2 2. Start agitation (800-1200 rpm) to create vortex a1->a2 a3 3. Slowly sift this compound into vortex a2->a3 a4 4. Mix until hydrated a3->a4 neutralize Neutralize with base to thicken a4->neutralize b1 1. Mix this compound with glycerin to form a paste b2 2. Add water to main vessel and start agitation b1->b2 b3 3. Add Carbomer paste to agitating water b2->b3 b4 4. Mix until hydrated b3->b4 b4->neutralize

Caption: Comparison of dispersion experimental workflows.

References

Technical Support Center: The Impact of Electrolytes on Carbomer 980 Gel Viscosity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Carbomer 980. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when incorporating electrolytes into this compound gel formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a gelling agent?

This compound is a high molecular weight, cross-linked polymer of acrylic acid.[1] It is supplied as a white, fluffy powder. In its dry, unneutralized state, the polymer chains are tightly coiled. When dispersed in water, the polymer begins to hydrate and swell. The primary mechanism of gelation occurs upon neutralization of the acidic carboxyl groups on the polymer backbone with a suitable base, such as sodium hydroxide (NaOH) or triethanolamine (TEA).[2][3] This neutralization leads to electrostatic repulsion between the now negatively charged carboxylate groups, causing the polymer chains to uncoil and expand. This expansion creates a network structure that entraps water molecules, resulting in the formation of a viscous gel.[2]

Q2: Why does the viscosity of my this compound gel decrease when I add electrolytes?

The addition of electrolytes, such as sodium chloride (NaCl) or calcium chloride (CaCl2), introduces positive ions (cations) into the gel system. These cations shield the negative charges on the this compound polymer backbone, reducing the electrostatic repulsion between the carboxylate groups.[2] This "charge-shielding" effect allows the polymer chains to recoil and contract, leading to a breakdown of the gel network and a significant decrease in viscosity.[2]

Q3: Is there a difference in the impact of various types of electrolytes on gel viscosity?

Yes, the valency of the cation in the electrolyte plays a crucial role. Divalent cations (e.g., Ca²⁺ from CaCl₂) have a much more pronounced negative impact on viscosity compared to monovalent cations (e.g., Na⁺ from NaCl) at the same molar concentration. This is because divalent cations can form bridges between two different carboxylate groups, effectively cross-linking the polymer chains and causing them to precipitate, which leads to a more significant loss of viscosity and potential gel collapse.

Q4: How can I minimize viscosity loss when formulating with electrolytes?

Minimizing viscosity loss when incorporating electrolytes can be challenging. Here are a few strategies:

  • Use the lowest effective concentration of the electrolyte.

  • Consider using a more electrolyte-tolerant grade of Carbomer if available. For instance, Carbopol ETD 2020 NF is designed to have increased electrolyte tolerance.[4]

  • Incorporate a protective polymer. Certain non-ionic polymers can sometimes help to stabilize the gel network.

  • Optimize the order of addition. In some cases, adding the electrolyte before neutralizing the Carbomer can have a different effect than adding it to the pre-formed gel. However, this often results in a lower final viscosity.

Q5: What are the typical signs of instability in a this compound gel containing electrolytes?

Beyond a decrease in viscosity, signs of instability include:

  • Syneresis: The separation of water from the gel, leading to a weeping effect.

  • Loss of clarity: The gel may become hazy or opaque.

  • Precipitation: In cases of high electrolyte concentration, especially with divalent or trivalent cations, the polymer may precipitate out of the solution entirely.

  • Changes in texture: The gel may become stringy or lumpy.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Significant Drop in Viscosity After Adding Electrolyte Charge shielding effect of cations reducing polymer chain repulsion.1. Verify the concentration of the electrolyte. Can it be reduced? 2. If using a divalent or trivalent cation, consider if a monovalent alternative is feasible. 3. Evaluate the pH of the final formulation; ensure it is within the optimal range for this compound (typically pH 6-7).[5] 4. Consider using an electrolyte-tolerant polymer.[4]
Gel Becomes Cloudy or Hazy Partial precipitation of the Carbomer polymer due to excessive charge shielding or pH shifts.1. Measure the pH of the gel after adding the electrolyte. Adjust if necessary. 2. Reduce the electrolyte concentration. 3. Ensure the electrolyte is fully dissolved and evenly distributed.
Gel Shows Syneresis (Water Separation) Collapse of the polymer network, releasing entrapped water.1. This is a significant sign of instability. The electrolyte concentration is likely too high for the this compound concentration. 2. Increase the concentration of this compound to create a more robust network. 3. Reformulate with a lower concentration of the electrolyte.
Inconsistent Viscosity Between Batches Variations in raw materials, mixing procedure, or temperature.1. Ensure the same source and lot of this compound and electrolytes are used. 2. Standardize the mixing speed, time, and order of addition of all components. 3. Control the temperature during preparation, as viscosity can be temperature-dependent.

Data Presentation

The following tables provide an overview of the expected impact of monovalent and divalent electrolytes on the viscosity of a 0.5% w/w this compound gel. Please note that these are representative values and actual results may vary based on the specific formulation and experimental conditions.

Table 1: Effect of Sodium Chloride (NaCl) on the Viscosity of 0.5% this compound Gel

NaCl Concentration (% w/w)Approximate Viscosity (mPa·s)Observations
0.040,000 - 60,000Clear, high viscosity gel
0.120,000 - 30,000Slight decrease in viscosity, remains clear
0.55,000 - 10,000Significant drop in viscosity, may become slightly hazy
1.0< 2,000Very low viscosity, watery consistency

Table 2: Effect of Calcium Chloride (CaCl₂) on the Viscosity of 0.5% this compound Gel

CaCl₂ Concentration (% w/w)Approximate Viscosity (mPa·s)Observations
0.040,000 - 60,000Clear, high viscosity gel
0.0510,000 - 15,000Sharp decrease in viscosity
0.1< 1,000Gel structure collapses, becomes watery and may show precipitation
0.5Gel brokenComplete loss of viscosity, significant precipitation

Experimental Protocols

1. Preparation of a 0.5% w/w this compound Stock Gel

  • Objective: To prepare a standardized this compound gel for subsequent electrolyte challenge studies.

  • Materials:

    • This compound powder

    • Deionized water

    • 10% w/w Sodium Hydroxide (NaOH) solution

    • Beaker

    • Overhead stirrer with a propeller blade

    • pH meter

  • Procedure:

    • Weigh the required amount of deionized water into a beaker.

    • While stirring the water at a moderate speed (e.g., 500-800 rpm) to create a vortex, slowly and carefully sprinkle the this compound powder into the vortex to avoid the formation of agglomerates.[2]

    • Continue stirring until the this compound is fully dispersed and hydrated. This may take 30-60 minutes. The dispersion will appear translucent and slightly viscous.

    • Slowly add the 10% NaOH solution dropwise while monitoring the pH.

    • Continue adding the neutralizing agent until the pH of the gel reaches 6.5 - 7.0.

    • Reduce the stirring speed to minimize air entrapment and continue mixing for another 10-15 minutes to ensure homogeneity.

    • Allow the gel to stand for at least one hour to allow any entrapped air bubbles to rise and dissipate.

2. Evaluating the Effect of Electrolytes on Gel Viscosity

  • Objective: To quantify the impact of different concentrations of an electrolyte on the viscosity of a pre-formed this compound gel.

  • Materials:

    • 0.5% w/w this compound stock gel

    • Electrolyte solutions of known concentrations (e.g., 1%, 5%, 10% w/w NaCl or CaCl₂)

    • Viscometer (e.g., Brookfield type) with an appropriate spindle

    • Small beakers or sample containers

    • Analytical balance

  • Procedure:

    • Weigh a specific amount of the this compound stock gel into a beaker.

    • Add the desired volume of the electrolyte solution to the gel to achieve the target final electrolyte concentration.

    • Gently stir the mixture with a spatula or a slow-speed mixer until the electrolyte is uniformly distributed. Avoid vigorous mixing to prevent shear-thinning effects.

    • Allow the sample to equilibrate for at least 30 minutes at a constant temperature (e.g., 25°C).

    • Measure the viscosity of the gel using the viscometer according to the instrument's operating procedure.[6] Ensure the same spindle and speed are used for all measurements to allow for direct comparison.

    • Record the viscosity reading once it has stabilized.

    • Repeat the procedure for each electrolyte concentration to be tested.

3. Stability Assessment of this compound Gels Containing Electrolytes

  • Objective: To assess the long-term stability of this compound gels formulated with electrolytes.

  • Materials:

    • Prepared this compound gels with and without electrolytes

    • Sealed, airtight containers

    • Incubators or environmental chambers set at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH)

  • Procedure:

    • Place the prepared gel samples into separate, well-sealed containers.

    • Store the containers at the selected stability conditions.

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove the samples and allow them to equilibrate to room temperature.

    • Visually inspect the samples for any signs of instability, such as changes in color, odor, clarity, or the presence of syneresis or precipitation.

    • Measure the pH and viscosity of the samples at each time point, following the procedures outlined above.

    • Compare the results to the initial measurements to determine the stability of the formulation over time.

Visualizations

G This compound Gelling Mechanism A This compound Powder (Coiled Polymer Chains) B Dispersion in Water (Hydration and Swelling) A->B Hydration C Neutralization (e.g., with NaOH) B->C Addition of Base D Gel Formation (Uncoiled, Repelling Polymer Chains Forming a Network) C->D Electrostatic Repulsion

Caption: this compound Neutralization and Gelling Process.

G Impact of Electrolytes on this compound Gel A Stable this compound Gel (High Viscosity) B Addition of Electrolytes (e.g., NaCl, CaCl2) A->B C Charge Shielding and Polymer Coiling B->C Cations interact with polymer backbone D Viscosity Reduction and Potential Gel Collapse C->D

Caption: Mechanism of Viscosity Reduction by Electrolytes.

G Troubleshooting Viscosity Loss in this compound Gels rect_node rect_node Start Viscosity Loss Observed Check_Electrolyte Is Electrolyte Present? Start->Check_Electrolyte Check_Concentration Is Electrolyte Concentration High? Check_Electrolyte->Check_Concentration Yes Check_pH Is pH in Optimal Range (6-7)? Check_Electrolyte->Check_pH No Check_Valency Is it a Divalent/ Trivalent Cation? Check_Concentration->Check_Valency No Reduce_Concentration Reduce Electrolyte Concentration Check_Concentration->Reduce_Concentration Yes Consider_Alternative Consider Monovalent Alternative Check_Valency->Consider_Alternative Yes Check_Valency->Check_pH No Consider_Polymer Consider Electrolyte- Tolerant Polymer Check_Valency->Consider_Polymer If alternatives are not feasible End Resolution Reduce_Concentration->End Consider_Alternative->End Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_pH->End Yes Adjust_pH->End Consider_Polymer->End

References

Technical Support Center: Optimizing Carbomer 980 Gel Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbomer 980 gels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximum viscosity and troubleshooting common issues during formulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for achieving maximum viscosity with this compound gels?

A1: The ideal pH range for maximizing the viscosity of this compound gels is typically between 5.0 and 10.0.[1] The viscosity significantly increases upon neutralization of the acidic this compound polymer. While high viscosity is maintained throughout this range, the peak viscosity is often observed between pH 6.0 and 7.5.[2][3][4]

Q2: How does pH affect the viscosity of this compound?

A2: this compound is a cross-linked polymer of acrylic acid. In its acidic state (typically pH 2.7-3.5 in dispersion), the polymer chains are tightly coiled.[4][5] When a neutralizing agent (alkali) is added, the carboxylic acid groups along the polymer backbone become ionized, creating negative charges. These negative charges repel each other, causing the polymer chains to uncoil and expand, which in turn entraps water molecules and dramatically increases the viscosity of the solution to form a gel.[5]

Q3: What are common neutralizing agents for this compound?

A3: Common neutralizing agents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and triethanolamine (TEA).[2][4] The choice of neutralizer can depend on the desired properties of the final formulation, such as clarity and compatibility with other ingredients. For instance, approximately 0.4g of sodium hydroxide is needed to neutralize 1g of carbomer.

Q4: What is the typical concentration range for this compound in gel formulations?

A4: The recommended concentration for this compound typically ranges from 0.1% to 1.0% by weight, depending on the desired final viscosity.[1] Higher concentrations will result in higher viscosity gels.[6]

Q5: Can high shear mixing affect the viscosity of my this compound gel?

A5: Yes, prolonged exposure to high shear mixing after neutralization can permanently reduce the viscosity of the gel.[7][8] It is best to use gentle, low-shear mixing once the gel has formed to avoid breaking the polymer network. However, high shear can be beneficial for dispersing the powder initially before neutralization to prevent agglomerates.

Data Presentation

The following table summarizes the viscosity of a 0.5% w/w Carbopol® 980 NF gel at different pH values. Note that these values were obtained in a specific co-solvent system containing water, propylene glycol, and glycerin, and neutralized with Triethanolamine (TEA).

Sample IDCarbopol® 980 NF (% w/w)pHViscosity (at a specific shear rate, if available)
AQ50.55.1Data not explicitly provided in a single value, but rheological behavior was characterized.
AQ60.56.3Data not explicitly provided in a single value, but rheological behavior was characterized.
AQ80.58.0Data not explicitly provided in a single value, but rheological behavior was characterized.

Source: Adapted from Rheological Characterization of Topical Carbomer Gels Neutralized to Different pH.[9][10][11]

A technical data sheet for a Carbopol® polymer provides the following viscosity data for a 0.5 wt% dispersion neutralized to pH 7.3 - 7.8, measured with a Brookfield RVT at 20 rpm: 40,000 - 60,000 cP.[12] Another source indicates a viscosity of 54,000-60,000 cps for a 0.5% solution.

Experimental Protocols

Protocol for Preparation and pH Optimization of a this compound Gel

This protocol outlines the steps for preparing a this compound gel and adjusting its pH to achieve maximum viscosity.

Materials:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., 10% w/v Sodium Hydroxide solution or Triethanolamine)

  • Beaker

  • Overhead stirrer or magnetic stirrer with a vortex-inhibiting stirrer bar

  • pH meter

  • Viscometer

Methodology:

  • Dispersion:

    • Slowly sprinkle the desired amount of this compound powder (e.g., 0.5g for a 0.5% w/w gel in 100g of final product) into the vortex of vigorously stirred deionized water. Using a high-speed disperser at this stage can help prevent the formation of agglomerates.

    • Continue stirring until the powder is fully dispersed and hydrated. The dispersion will appear translucent and may have a slightly acidic pH (around 3). Allow the dispersion to hydrate for at least 30-60 minutes to ensure no "fish eyes" (undissolved particles) are present.

  • Neutralization and pH Adjustment:

    • Begin gentle agitation of the this compound dispersion.

    • Slowly add the neutralizing agent dropwise while continuously monitoring the pH of the dispersion with a calibrated pH meter.

    • As the neutralizer is added, the viscosity will begin to increase. Continue adding the neutralizer until the target pH (e.g., pH 6.5) is reached.

  • Viscosity Measurement:

    • Allow the gel to equilibrate for at least one hour.

    • Measure the viscosity of the gel using a calibrated viscometer according to the instrument's operating instructions. It is important to record the spindle, speed, and temperature for reproducible results.

    • To create a pH-viscosity curve, prepare several batches and adjust the pH to different values (e.g., 4, 5, 6, 7, 8, 9, 10) and measure the corresponding viscosity.

Troubleshooting Guides

Problem: White clumps or "fish eyes" in the gel.
  • Cause: Incomplete hydration of the this compound powder. This happens when the powder is added too quickly or without sufficient agitation, causing the outer layer of the particles to swell and prevent water from penetrating the core.

  • Solution:

    • Prevention: Sprinkle the powder slowly into a well-agitated vortex of water. Using a high-shear mixer for the initial dispersion can be effective.

    • Correction: Allow the dispersion to hydrate for a longer period (several hours or overnight) with occasional gentle mixing. If clumps persist, gentle warming (to no more than 40°C) can sometimes aid hydration.

Problem: The gel has low viscosity even after adding a neutralizer.
  • Cause 1: Incorrect pH. The pH may not be within the optimal range of 5.0-10.0.

  • Solution 1: Check the pH with a calibrated pH meter and add more neutralizer if the pH is too low, or a suitable acidic solution if the pH is too high.

  • Cause 2: Presence of electrolytes. Salts from other ingredients can shield the negative charges on the polymer backbone, reducing repulsion and causing the polymer to coil, thus decreasing viscosity.

  • Solution 2: If possible, add the this compound and neutralize it before adding any saline ingredients. If electrolytes are necessary, a higher concentration of this compound may be required to achieve the target viscosity.

  • Cause 3: Excessive shear after neutralization. High-speed mixing after the gel has formed can break the polymer network.

  • Solution 3: Use slow, gentle mixing once the gel is formed.

Problem: The gel is cloudy.
  • Cause 1: Entrapped air bubbles from excessive agitation.

  • Solution 1: Mix gently, especially after neutralization. Allowing the gel to stand for several hours can help bubbles to dissipate. A vacuum deaeration process can also be used.

  • Cause 2: Incompatibility with other ingredients.

  • Solution 2: Review the formulation for any incompatible components. Prepare smaller test batches to identify the problematic ingredient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_neut Neutralization & Optimization cluster_analysis Analysis start Start disperse Disperse this compound in Deionized Water (Vigorous Agitation) start->disperse hydrate Hydrate Dispersion (30-60 min) disperse->hydrate neutralize Add Neutralizer Dropwise (Gentle Agitation) hydrate->neutralize measure_ph Monitor pH neutralize->measure_ph target_ph Target pH Reached? measure_ph->target_ph target_ph->neutralize No equilibrate Equilibrate Gel (≥ 1 hour) target_ph->equilibrate Yes measure_viscosity Measure Viscosity equilibrate->measure_viscosity end End measure_viscosity->end ph_viscosity_relationship cluster_ph pH Scale cluster_polymer Polymer Conformation & Viscosity low_ph Low pH (Acidic) coiled Coiled Polymer Chains Low Viscosity low_ph->coiled Protonated Carboxyl Groups optimal_ph Optimal pH (6.0-7.5) uncoiled Uncoiled & Expanded Chains Maximum Viscosity optimal_ph->uncoiled Electrostatic Repulsion high_ph High pH (Alkaline) shielded Charge Shielding Reduced Viscosity high_ph->shielded coiled->uncoiled Neutralization (Deprotonation) uncoiled->shielded Excess Electrolytes

References

Troubleshooting Carbomer 980 gel clarity and transparency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to the clarity and transparency of Carbomer 980 gels.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound gel appears cloudy or hazy. What are the potential causes and how can I fix it?

A1: Cloudiness or haziness in this compound gels is a common issue that can stem from several factors during the formulation process. The primary culprits are improper polymer dispersion, incorrect neutralization, or the presence of incompatible ingredients.

Troubleshooting Steps:

  • Ensure Complete Polymer Dispersion: The most frequent cause of cloudiness is incomplete hydration of the this compound powder, leading to microscopic, unswollen particles that scatter light.

    • Problem: Agglomerates or "fish-eyes" are present in the dispersion.[1][2]

    • Solution: Improve your dispersion technique. Carbomer powder should be sprinkled slowly onto the vortex of the liquid (typically deionized water) under continuous, but not overly vigorous, stirring.[3][4] Using a high-shear mixer can aid in breaking down agglomerates, but must be carefully controlled to avoid excessive air entrapment.[5][6] Pre-wetting the this compound with a non-solvent like glycerin or propylene glycol before adding it to water can also prevent clumping.[3][4]

  • Optimize the Neutralization Process: this compound thickens and forms a clear gel upon neutralization, as the acidic polymer chains uncoil and swell.[7][8][9]

    • Problem: The gel clarity is poor after adding the neutralizer.

    • Solution:

      • Choice of Neutralizer: Commonly used neutralizers include triethanolamine (TEA), sodium hydroxide (NaOH), and aminomethyl propanol (AMP).[10][11] For hydroalcoholic gels, AMP is often preferred as it can improve clarity and stability in the presence of higher alcohol concentrations.[12][13]

      • pH Control: The pH of the final gel should ideally be between 6.0 and 7.5 for optimal clarity and viscosity.[10][14] Over-neutralization (pH > 8.0) can cause a decrease in viscosity and a loss of clarity.[8] It is crucial to add the neutralizer dropwise while gently stirring and monitoring the pH.[8]

      • Mixing: Avoid high-shear mixing after neutralization, as it can damage the swollen polymer network, leading to a permanent loss of viscosity and clarity.[7][15]

  • Check for Incompatible Ingredients: The presence of salts or other electrolytes can interfere with the polymer network.

    • Problem: The gel becomes cloudy after adding other active ingredients or excipients.

    • Solution: Carbomer gels are sensitive to ions.[14] High concentrations of salts can shield the charges on the polymer backbone, causing the chains to coil and reducing both viscosity and clarity. If possible, add ionic ingredients before the neutralization step. If clarity issues persist, consider using a Carbomer grade with higher electrolyte tolerance, such as Carbomer 1342.[]

Q2: My clear this compound gel is full of air bubbles. How can I prevent this and remove existing bubbles?

A2: Air bubbles are incorporated into the gel during mixing and are difficult to remove due to the high viscosity of the medium.[8] These bubbles compromise the aesthetic appeal and can affect the accuracy of dosing.

Troubleshooting Steps:

  • Prevention during Mixing:

    • Dispersion: When dispersing the Carbomer powder, use a gentle stirring speed that is sufficient to create a vortex for powder incorporation but slow enough to prevent excessive air from being drawn into the liquid.[8][17]

    • Neutralization: Add the neutralizer slowly and continue with gentle, laminar mixing to avoid whipping air into the now-thickening gel.[8]

  • Removal of Entrapped Air:

    • Let it Stand: For many formulations, simply letting the gel stand undisturbed for several hours or overnight can allow larger bubbles to rise to the surface and dissipate.[17]

    • Vacuum Deaeration: The most effective method for removing bubbles is to use a vacuum mixer or place the gel in a desiccator under vacuum.[2][17] The reduced pressure causes the air bubbles to expand and rise to the surface more quickly.

    • Centrifugation: While less common, gentle centrifugation can also aid in removing air bubbles.

Q3: Why is my hydroalcoholic this compound gel turning cloudy, especially at high alcohol concentrations?

A3: High concentrations of alcohol can affect the solvation of the this compound polymer, leading to precipitation and cloudiness.[12][13]

Troubleshooting Steps:

  • Choice of Carbomer: this compound is generally preferred for hydroalcoholic gels containing 50% or more alcohol due to its better solvation properties compared to other grades like Carbomer 940 or 974.[12][13][]

  • Choice of Neutralizer: The neutralizing agent plays a critical role in the clarity of hydroalcoholic gels.

    • Aminomethyl propanol (AMP) is often recommended over triethanolamine (TEA) for neutralizing Carbomer in high-alcohol-content formulations, as it can help maintain clarity.[12][13]

  • Formulation Order: The order of addition can be important. Dispersing the Carbomer in the water portion first, then adding the alcohol, and finally neutralizing the system can sometimes yield better results.

Data Summary

The following tables summarize key parameters influencing this compound gel clarity.

Table 1: Effect of pH on Gel Properties

pH RangeGel AppearanceViscosityComments
3.0 - 4.0Cloudy DispersionLowCarbomer is not neutralized; polymer chains are coiled.[10][14]
4.0 - 6.0Translucent to ClearBuildingCarboxyl groups begin to ionize, and chains start to uncoil.[10]
6.0 - 7.5Sparkling ClearMaximumOptimal range for clarity and viscosity.[10]
> 8.0Clear to TranslucentDecreasingOver-neutralization can lead to a loss of viscosity.[8]

Table 2: Neutralizer Selection Guide for Clear Gels

NeutralizerCommon UseAdvantagesConsiderations
Triethanolamine (TEA)Aqueous GelsEasy to handle; provides good clarity in water-based systems.Can be less effective in high-alcohol systems, leading to cloudiness.[12][13]
Sodium Hydroxide (NaOH)Aqueous GelsStrong base; effective at low concentrations.Requires careful handling (use as a dilute solution, e.g., 10-20%).[3][4]
Aminomethyl propanol (AMP)Hydroalcoholic GelsProvides superior clarity in gels with high alcohol content (≥50%).[12][13]-

Experimental Protocols

Protocol 1: Standard Preparation of a Clear Aqueous this compound Gel (0.5% w/w)

  • Dispersion:

    • Weigh 99.3 g of deionized water into a beaker of appropriate size to allow for stirring without splashing.

    • Place the beaker on a magnetic stirrer with a stir bar. Begin stirring at a moderate speed to create a vortex that is approximately 25% of the liquid depth.

    • Slowly and carefully sprinkle 0.5 g of this compound powder onto the surface of the vortex, ensuring it gets wetted without clumping. Avoid dumping the powder in all at once.

    • Continue stirring until all the powder is fully hydrated and the solution is free of visible particles or "fish-eyes". This may take 30-60 minutes.

  • Neutralization:

    • Prepare a 10% w/w solution of the chosen neutralizer (e.g., TEA or NaOH).

    • Reduce the stirring speed to a gentle, laminar flow.

    • Using a dropper, add the neutralizer solution dropwise to the Carbomer dispersion.

    • Monitor the pH of the gel using a calibrated pH meter. Continue adding the neutralizer until the pH reaches the target range of 6.5 - 7.0.

    • As the gel thickens, you will observe a significant increase in viscosity and the formation of a clear gel.

  • Deaeration:

    • Stop stirring and cover the beaker.

    • Let the gel stand for several hours to allow entrapped air bubbles to rise and dissipate.

    • For a completely bubble-free gel, place the beaker in a vacuum chamber until all air is removed.

Visual Troubleshooting Guides

Below are diagrams created using the DOT language to visualize key troubleshooting workflows.

cluster_start Initial Problem cluster_dispersion Dispersion Issues cluster_neutralization Neutralization Issues cluster_ions Ionic Content Issues start Cloudy or Hazy Gel dispersion_check Check for 'Fish-Eyes' or Agglomerates start->dispersion_check Is dispersion complete? dispersion_solution Improve Dispersion: - Sprinkle slowly into vortex - Pre-wet with glycerin - Use high-shear mixer (briefly) dispersion_check->dispersion_solution No neut_check Check pH and Neutralizer Choice dispersion_check->neut_check Yes end_node Achieve Clear Gel dispersion_solution->end_node neut_solution Adjust Process: - Target pH 6.0-7.5 - Add neutralizer dropwise - Avoid post-neutralization shear neut_check->neut_solution No ion_check Presence of Salts or Electrolytes? neut_check->ion_check Yes neut_solution->end_node ion_solution Reformulate: - Add ions before neutralization - Reduce electrolyte concentration ion_check->ion_solution Yes ion_check->end_node No ion_solution->end_node

Troubleshooting workflow for cloudy this compound gel.

cluster_start Initial Problem cluster_prevention Prevention Methods cluster_removal Removal Methods start Air Bubbles in Gel prevention_check During Mixing Process start->prevention_check removal_check Post-Formulation start->removal_check prevention_solution Modify Technique: - Use gentle, slow stirring - Avoid whipping air into gel - Sprinkle powder, don't dump prevention_check->prevention_solution end_node Achieve Bubble-Free Gel prevention_solution->end_node removal_solution Apply Deaeration: - Let gel stand overnight - Use vacuum chamber/mixer - Gentle centrifugation removal_check->removal_solution removal_solution->end_node

Workflow for preventing and removing air bubbles.

References

Preventing viscosity loss in Carbomer 980 formulations over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbomer 980. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to viscosity loss in this compound formulations over time.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of thickening in a this compound formulation?

A1: this compound, a high molecular weight polymer of acrylic acid, exists as a dry, tightly coiled acidic powder.[1] When dispersed in a polar solvent like water, the polymer hydrates and begins to uncoil. The significant increase in viscosity, or thickening, is achieved through a process called neutralization. By adding a base (neutralizer) such as sodium hydroxide (NaOH) or triethanolamine (TEA), the acidic carboxyl groups on the polymer backbone are converted to negatively charged carboxylate groups (-COO⁻).[2] The mutual repulsion of these negative charges causes the polymer chain to fully extend and swell, trapping a large volume of the solvent and thereby dramatically increasing the viscosity of the solution to form a stable gel.[2][3] The optimal pH for this to occur is typically between 6.0 and 7.5.[4]

Q2: My this compound gel has lost significant viscosity over time. What are the most common causes?

A2: Several factors can lead to a decrease in the viscosity of this compound gels over time. The most common culprits include:

  • Presence of Electrolytes: Salts or ions in your formulation can shield the negative charges on the polymer backbone, reducing the electrostatic repulsion and causing the polymer to re-coil, which releases the trapped solvent and decreases viscosity.[3]

  • High Shear Stress: While necessary for initial dispersion, excessive or prolonged high shear mixing after the polymer has been neutralized can permanently break the polymer chains, leading to a significant and irreversible loss of viscosity.[5]

  • UV Exposure: Carbomer polymers can be sensitive to UV radiation.[3] Exposure to light, especially in clear packaging, can cause degradation of the polymer structure, resulting in a loss of viscosity.

  • pH Shift: If the pH of the formulation drifts outside the optimal range (typically below 5 or above 9), the neutralization of the carboxyl groups can be affected, leading to a reduction in polymer swelling and a corresponding drop in viscosity.[4]

  • Microbial Contamination: Carbomer gels, especially those with high water content, can be susceptible to microbial growth. Enzymes produced by microorganisms can degrade the polymer, leading to a loss of viscosity.[6]

Q3: Can the choice of neutralizer affect the long-term stability of my gel?

A3: Yes, the choice of neutralizer can impact the stability of the final formulation. Strong bases like sodium hydroxide (NaOH) create a more rigid gel structure due to the formation of sodium carboxylate salts. Organic amines like triethanolamine (TEA) can sometimes offer better compatibility with other formulation components and can be less susceptible to viscosity loss in the presence of certain electrolytes. The choice of neutralizer should be made based on the desired final pH, the other ingredients in the formulation, and the required rheological properties.

Q4: How can I prevent viscosity loss due to microbial contamination?

A4: To prevent microbial growth and subsequent degradation of the this compound polymer, it is essential to include a broad-spectrum preservative system in your formulation. The choice of preservative should be compatible with the anionic nature of this compound and effective at the final pH of your gel. It is also crucial to follow good manufacturing practices (GMP) to minimize the initial microbial load in your product.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to viscosity loss in this compound formulations.

Issue 1: Sudden or gradual loss of viscosity after adding other active ingredients or excipients.

This is often indicative of an incompatibility with electrolytes.

Troubleshooting Steps:

  • Identify Potential Sources of Electrolytes: Review the chemical nature of all added ingredients. Salts, buffers, and certain active pharmaceutical ingredients (APIs) can introduce ions into the formulation.

  • Perform a Salt Tolerance Test: This will help you quantify the impact of electrolytes on your gel's viscosity. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Consider a Salt-Tolerant Carbomer: If your formulation requires a high concentration of electrolytes, you may need to consider alternative polymers with better salt tolerance, such as Carbopol® Ultrez 30.[3]

  • Add a Chelating Agent: In some cases, trace amounts of metal ions can contribute to viscosity loss. Including a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help to sequester these ions.

Illustrative Data: Impact of NaCl on this compound Gel Viscosity

NaCl Concentration (%)Viscosity (cP)% Viscosity Loss
0.050,0000%
0.135,00030%
0.515,00070%
1.05,00090%

Note: This data is illustrative and the actual viscosity will depend on the specific formulation and measurement conditions.

Issue 2: Low initial viscosity or a significant drop in viscosity after the manufacturing process.

This is often related to the application of excessive shear.

Troubleshooting Steps:

  • Review Your Mixing Process: High-shear mixing is beneficial for dispersing the this compound powder before neutralization. However, after neutralization, high shear can mechanically degrade the swollen polymer network.[5]

  • Optimize Shear Application: If high shear is necessary for other process steps (e.g., emulsification), try to apply it before the neutralization step. After neutralization, use low-speed, wide-sweep agitation to avoid damaging the gel structure.

  • Perform a Shear Stability Test: This will help you understand how your formulation holds up to mechanical stress. A detailed protocol is provided in the "Experimental Protocols" section below.

Illustrative Data: Impact of Shear Rate on this compound Gel Viscosity

Shear Rate (rpm) for 10 minFinal Viscosity (cP)% Viscosity Loss
50 (Low Shear)48,0004%
500 (Moderate Shear)30,00040%
2000 (High Shear)10,00080%

Note: This data is illustrative and the actual viscosity will depend on the specific formulation and equipment used.

Issue 3: Viscosity loss in products packaged in transparent containers and exposed to light.

This is likely due to UV degradation.

Troubleshooting Steps:

  • Protect from Light: Store the product in opaque or amber-colored containers to block UV radiation.

  • Incorporate a UV Absorber: Add a UV absorber to the formulation to protect the this compound from degradation.[3]

  • Conduct a Photostability Test: Expose your formulation to controlled light conditions to confirm UV sensitivity and the effectiveness of your protective measures. A detailed protocol is provided in the "Experimental Protocols" section below.

Illustrative Data: Impact of UV Exposure on this compound Gel Viscosity

UV Exposure (hours)Viscosity (cP)% Viscosity Loss
050,0000%
1242,50015%
2432,50035%
4820,00060%

Note: This data is illustrative and the actual viscosity will depend on the specific formulation and light source.

Experimental Protocols

Protocol 1: Salt Tolerance Test

Objective: To determine the effect of electrolyte concentration on the viscosity of a this compound gel.

Materials:

  • Pre-prepared this compound gel at the desired concentration and pH.

  • Sodium chloride (NaCl) solutions of varying concentrations (e.g., 1%, 5%, 10% w/v).

  • Viscometer (e.g., Brookfield RVT).

  • Beakers and stir bars.

Methodology:

  • Place a known volume (e.g., 100 mL) of the this compound gel into a beaker.

  • Measure the initial viscosity of the gel and record it as the baseline.

  • While gently stirring, add a small, precise volume of the NaCl solution to achieve the first target salt concentration (e.g., 0.1%).

  • Stir for a set amount of time (e.g., 15 minutes) to ensure uniform distribution.

  • Measure the viscosity of the gel and record the value.

  • Repeat steps 3-5, incrementally increasing the salt concentration.

  • Calculate the percentage of viscosity loss at each salt concentration compared to the baseline.

Protocol 2: Shear Stability Test

Objective: To evaluate the impact of mechanical shear on the viscosity of a neutralized this compound gel.

Materials:

  • Pre-prepared, neutralized this compound gel.

  • High-shear mixer/homogenizer with controllable speed.

  • Viscometer.

  • Beakers.

Methodology:

  • Place a known volume of the gel into a beaker and measure its initial viscosity.

  • Subject the gel to a specific shear rate (e.g., 500 rpm) for a defined period (e.g., 5 minutes).

  • Allow the gel to rest for a short period (e.g., 10 minutes) to recover from any temporary shear thinning.

  • Measure the final viscosity.

  • Repeat the process with fresh samples at different shear rates.

  • Calculate the percentage of permanent viscosity loss for each shear condition.

Protocol 3: Photostability Test (as per ICH Q1B Guidelines)

Objective: To assess the impact of light exposure on the viscosity of a this compound formulation.

Materials:

  • This compound gel in its final intended packaging (and also in a transparent container for worst-case analysis).

  • A photostability chamber equipped with a light source that provides both cool white fluorescent and near-ultraviolet lamps.[7]

  • A dark control sample stored at the same temperature but protected from light (e.g., wrapped in aluminum foil).[8]

  • Viscometer.

Methodology:

  • Measure the initial viscosity of the gel samples.

  • Place the test samples in the photostability chamber.

  • Place the dark control sample in the same chamber, ensuring it is shielded from light.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • At specified time points, remove aliquots of the exposed and dark control samples and measure their viscosity.

  • Compare the viscosity of the exposed sample to the dark control to determine the extent of photodegradation.

Diagrams

G cluster_0 This compound Thickening Mechanism A This compound Powder (Tightly Coiled, Acidic) B Dispersion in Water (Hydrated, Partially Uncoiled) A->B Hydration C Addition of Neutralizer (e.g., NaOH, TEA) B->C Neutralization Step D Neutralized Gel (Uncoiled, Swollen, High Viscosity) C->D Ionic Repulsion

Caption: this compound Neutralization and Thickening Process.

G cluster_1 Mechanism of Viscosity Loss by Electrolytes A Stable Carbomer Gel (Extended Polymer Chains due to Negative Charge Repulsion) B Addition of Electrolytes (e.g., NaCl -> Na+ + Cl-) A->B C Charge Shielding (Cations surround carboxylate groups) B->C D Reduced Repulsion C->D E Polymer Chains Re-coil D->E F Release of Trapped Water E->F G Viscosity Loss F->G

Caption: How Electrolytes Reduce this compound Gel Viscosity.

G A Viscosity Loss Observed B When did it occur? (During/After Production vs. Over Time) A->B C During/After Production B->C During/After Production D Over Time on Shelf B->D Over Time E Check for High Shear C->E F Check for Electrolytes D->F G Check for UV Exposure D->G H Check for pH Shift D->H I Check for Microbial Growth D->I J Reduce Shear Post-Neutralization E->J K Reformulate or Use Salt-Tolerant Polymer F->K L Use Opaque Packaging / UV Absorber G->L M Buffer System Optimization H->M N Add/Optimize Preservative System I->N

Caption: A Logical Workflow for Troubleshooting Viscosity Issues.

References

Technical Support Center: Optimizing Concentrated Carbomer 980 Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when formulating with concentrated Carbomer 980 gels, with a focus on improving spreadability.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: My this compound gel is grainy and contains undissolved particles.

  • Question: Why does my this compound gel have a grainy texture with visible particles, and how can I achieve a smooth, homogenous consistency?

  • Answer: A grainy texture is typically due to incomplete hydration and dispersion of the this compound powder. Carbomer particles can form agglomerates when added to water, where the outer layer swells and prevents water from penetrating the inner core. To resolve this, consider the following:

    • Dispersion Technique: Add this compound powder to the vortex of a well-agitated solvent (e.g., deionized water) to ensure particles are wetted individually. Avoid dumping the powder all at once.[1]

    • Hydration Time: Allow sufficient time for the this compound to fully hydrate and swell. This can take several hours, and in some cases, leaving the dispersion to stand overnight is beneficial.[2]

    • High-Shear Mixing: The use of a high-shear mixer can effectively break down agglomerates. However, be cautious as prolonged exposure to high shear after neutralization can damage the polymer network and reduce viscosity.[1]

    • Pre-wetting: Pre-wetting the this compound powder with a non-solubilizing agent like a glycol (e.g., propylene glycol, glycerin) before adding it to water can prevent the formation of clumps.

Issue 2: My gel has excessive air bubbles or foam.

  • Question: How can I prevent the incorporation of air and the formation of foam in my this compound gel during mixing?

  • Answer: Air entrapment is a common issue, especially with vigorous mixing, and can affect the gel's appearance, stability, and accurate dosing by volume.[1]

    • Controlled Agitation: Use a mixer that minimizes air incorporation. Slow, steady mixing is preferable to high-speed agitation that creates a deep vortex.

    • Vacuum Mixing: If available, mixing under vacuum is the most effective way to prevent air entrapment.

    • Pre-soaking: Allowing the this compound to hydrate without agitation (pre-soaking) can reduce the required mixing time and intensity, thereby minimizing bubble formation.

    • Degassing: If bubbles are already present, they can be removed by allowing the gel to stand for an extended period, by centrifugation at low speed, or by applying a vacuum to the formulated gel.

Issue 3: The viscosity of my gel is too high, leading to poor spreadability.

  • Question: My this compound gel is too thick and difficult to spread. How can I reduce its viscosity to improve spreadability?

  • Answer: The viscosity of this compound gels is highly dependent on several factors. To decrease viscosity and improve spreadability:

    • Reduce Polymer Concentration: A lower concentration of this compound will result in a lower viscosity gel.

    • Adjust pH: While neutralization is necessary to thicken the gel, over-neutralization can lead to excessively high viscosity. The maximum viscosity is typically achieved at a pH of around 8.[3] Carefully controlling the amount of neutralizer can help manage the final viscosity.

    • Incorporate Humectants: Humectants like propylene glycol and glycerin can influence the gel's viscosity. Their addition can sometimes disrupt the gel network, leading to a decrease in viscosity and an increase in spreadability.

    • Consider Electrolytes: The presence of salts or electrolytes can significantly reduce the viscosity of Carbomer gels. This is due to the shielding of the ionic charges on the polymer backbone, which causes the polymer coils to contract.

Issue 4: The spreadability of my gel is inconsistent between batches.

  • Question: I am observing significant batch-to-batch variability in the spreadability of my this compound gel. What are the potential causes and how can I ensure consistency?

  • Answer: Inconsistent spreadability is often linked to variations in the formulation and process parameters.

    • Precise pH Control: The pH of the final gel has a profound effect on its rheological properties. Ensure that the pH is consistently controlled to the same target value in every batch.

    • Standardized Mixing: The duration and intensity of mixing, both before and after neutralization, should be carefully standardized. Over-shearing the neutralized gel can lead to a permanent loss of viscosity.[1]

    • Raw Material Quality: Ensure that the grade and supplier of this compound and other excipients are consistent. Different grades or sources can have varying properties.

    • Temperature Control: The temperature during manufacturing can affect the hydration and neutralization processes. Maintaining a consistent temperature will contribute to batch-to-batch reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for neutralizing this compound gels to achieve good spreadability?

A1: The pH of the formulation significantly impacts the viscosity and, consequently, the spreadability of this compound gels. The polymer begins to swell and thicken as the pH rises above 4. For optimal gel integrity and effectiveness, a pH range of 5.0 to 10.0 is generally recommended.[4] Maximum viscosity is often observed around a neutral to slightly alkaline pH. For improved spreadability, a slightly lower pH within the effective range may be desirable, as this will result in a less viscous gel. The ideal pH should be determined experimentally based on the desired final product characteristics.

Q2: How do different neutralizers affect the spreadability of this compound gels?

A2: The choice of neutralizer can influence the final properties of the gel. Common neutralizers include triethanolamine (TEA), sodium hydroxide (NaOH), and potassium hydroxide (KOH). Organic amines like TEA can form hydrogen bonds and linkages between polymer chains, potentially creating a more rigid gel structure compared to inorganic bases.[5] The selection and concentration of the neutralizer should be optimized to achieve the desired viscosity and spreadability.

Q3: Can the addition of humectants improve the spreadability of my gel?

A3: Yes, humectants such as propylene glycol, glycerin, and sorbitol can improve the spreadability of this compound gels. They can act as plasticizers, reducing the rigidity of the gel network. This can lead to a decrease in viscosity and an increase in the ease of application. However, the effect can be concentration-dependent, and high concentrations of certain humectants may disrupt the gel structure.

Q4: What is the relationship between viscosity and spreadability?

A4: Viscosity and spreadability are generally inversely related. A higher viscosity gel will be more resistant to flow and therefore have lower spreadability. Conversely, a lower viscosity gel will spread more easily over a surface. Measuring the rheological properties of your gel is crucial for predicting its spreadability.

Q5: Are there other polymers that can be combined with this compound to modify its spreadability?

A5: Yes, combining this compound with other polymers can be an effective strategy to modify the texture and spreadability of the final formulation. For instance, incorporating hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can alter the rheology of the gel. These combinations can be used to achieve a synergistic thickening effect or to create gels with unique sensory profiles.

Data Presentation

Table 1: Effect of this compound and Triethanolamine (TEA) Concentration on Gel Viscosity

This compound Conc. (% w/w)TEA Conc. (% w/w)Resulting pHApparent Viscosity (mPa·s)
1.220.02.74Low (unneutralized)
1.220.23.836,800
1.221.05.31Higher (not specified)

Data adapted from a study on magneto-hydrodynamic mixing of Carbopol® 980 NF. The viscosity was measured using a Brookfield viscometer.[5]

Table 2: Influence of Propylene Glycol on the Physical Properties of a Caffeine Gel

Propylene Glycol Conc. (%)pHViscosity (dPa.s)
105.57 ± 0.03171.67 ± 2.58
205.75 ± 0.02225.00 ± 5.00
306.04 ± 0.02280.00 ± 5.00

This table is illustrative of the general trend observed where increasing propylene glycol concentration can lead to an increase in viscosity in some formulations.

Experimental Protocols

Protocol 1: Measurement of Spreadability by the Parallel-Plate Method

This method assesses spreadability by measuring the diameter of the gel sample after being pressed between two glass plates.

Materials:

  • Two glass plates (e.g., 20 cm x 20 cm)

  • Weight (e.g., 125 g)

  • Ruler or calipers

  • Spatula

  • Stopwatch

Procedure:

  • Place the bottom glass plate on a level surface.

  • Carefully weigh a specific amount of the gel sample (e.g., 1 g) and place it at the center of the bottom plate using a spatula.

  • Gently place the second glass plate on top of the gel sample, ensuring it is centered.

  • Place the standardized weight (e.g., 125 g) on the center of the top glass plate.

  • Start the stopwatch and allow the weight to press down on the gel for a specified time (e.g., 1 minute).

  • After the specified time, carefully remove the weight.

  • Measure the diameter of the spread gel circle using a ruler or calipers.

  • The spreadability is often reported as the diameter (in mm or cm) or the area of the circle (πr²).

  • Perform the measurement in triplicate and report the average value with the standard deviation.

Protocol 2: Measurement of Spreadability by the Slip and Drag Method

This method evaluates spreadability based on the 'slip' and 'drag' characteristics of the gel.

Materials:

  • Two glass slides

  • A wooden block with a pulley at one end

  • String and a pan for holding weights

  • Weights

  • Stopwatch

  • Ruler

Procedure:

  • Fix one glass slide onto the wooden block.

  • Place an excess amount of the gel sample (e.g., ~2 g) on the fixed glass slide.

  • Sandwich the gel between the fixed slide and a second glass slide of the same dimensions.

  • Place a known weight (e.g., 1 kg) on top of the two slides for a set time (e.g., 5 minutes) to ensure a uniform film of the gel and to expel any entrapped air.

  • Remove the weight and attach the top slide to a string that passes over the pulley and is connected to a pan.

  • Add a specific weight to the pan to provide the pulling force.

  • Measure the time it takes for the top slide to move a specified distance over the bottom slide.

  • Spreadability can be calculated using a relevant formula that relates the weight, distance, and time.

Mandatory Visualizations

Logical Relationships in this compound Gel Formulation

Factors_Affecting_Spreadability cluster_formulation Formulation Factors cluster_process Process Parameters Carbomer_Concentration This compound Concentration Viscosity Viscosity Carbomer_Concentration->Viscosity Increases Neutralizer Neutralizer (Type & Concentration) Neutralizer->Viscosity Influences pH_Level pH Level pH_Level->Viscosity Influences Humectants Humectants (e.g., Propylene Glycol) Humectants->Viscosity Decreases/ Increases Other_Polymers Other Polymers Other_Polymers->Viscosity Modifies Mixing_Method Mixing Method & Shear Mixing_Method->Viscosity Can Decrease (if over-sheared) Hydration_Time Hydration Time Hydration_Time->Viscosity Ensures Consistency Spreadability Spreadability Viscosity->Spreadability Inversely Proportional

Caption: Factors influencing the viscosity and spreadability of this compound gels.

Troubleshooting Workflow for Poor Spreadability

Troubleshooting_Spreadability start Start: Poor Gel Spreadability check_viscosity Is the gel too viscous? start->check_viscosity check_homogeneity Is the gel grainy or lumpy? check_viscosity->check_homogeneity No reduce_carbomer Reduce this compound Concentration check_viscosity->reduce_carbomer Yes adjust_ph Adjust pH (avoid over-neutralization) check_viscosity->adjust_ph Yes add_humectant Incorporate a humectant (e.g., PG) check_viscosity->add_humectant Yes improve_dispersion Improve Dispersion: - Add to vortex - Pre-wet powder check_homogeneity->improve_dispersion Yes increase_hydration Increase Hydration Time check_homogeneity->increase_hydration Yes end_good Spreadability Improved check_homogeneity->end_good No reduce_carbomer->end_good adjust_ph->end_good add_humectant->end_good improve_dispersion->end_good increase_hydration->end_good

Caption: A troubleshooting workflow for addressing poor spreadability in this compound gels.

References

Technical Support Center: The Effect of Temperature on the Stability of Carbomer 980 Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability of Carbomer 980 hydrogels.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound hydrogels and temperature variations.

Issue Possible Cause(s) Recommended Solution(s)
Decreased Viscosity at Elevated Temperatures - Weakening of Polymer Network: Increased thermal energy can cause the polymer chains to become more mobile, leading to a less structured gel network.[1][2] - Changes in Polymer Hydration: Temperature can affect the hydration of the this compound particles, influencing the overall viscosity.- Optimize Polymer Concentration: Increasing the concentration of this compound can create a more robust gel network that is more resistant to temperature-induced viscosity loss.[3] - Incorporate Rheology Modifiers: The addition of co-solvents like glycerin or propylene glycol can sometimes help stabilize the viscosity.[2] - Control pH: Ensure the hydrogel is neutralized to an optimal pH range (typically 5.0-8.0) as pH can significantly influence viscosity and its stability to temperature changes.[4][5]
Inconsistent or Irreversible Viscosity Changes After Temperature Cycling - Thermal Degradation: Prolonged exposure to high temperatures (above 104°C) can cause irreversible breakdown of the polymer structure. Complete decomposition can occur at temperatures around 260°C.[6] - Freeze-Thaw Damage: For frozen hydrogels, ice crystal formation can disrupt the polymer network, leading to a loss of viscosity upon thawing.- Avoid Excessive Heat: Do not heat this compound hydrogels above 104°C for extended periods.[6] For sterilization, autoclaving with oxygen exclusion or gamma irradiation are potential options, though gamma irradiation may increase viscosity.[6] - Controlled Freezing and Thawing: If freezing is necessary, consider cryoprotectants and control the freezing and thawing rates to minimize damage to the gel structure.
Phase Separation or Precipitation at High Temperatures - Reduced Polymer Solubility: The solubility of this compound in the aqueous phase may decrease at higher temperatures, leading to polymer precipitation. - Incompatibility with Other Ingredients: The solubility or stability of other formulation components (e.g., active pharmaceutical ingredients, salts) may be temperature-dependent, causing them to fall out of solution and disrupt the gel.- Formulation Optimization: Evaluate the compatibility of all ingredients at the intended storage and use temperatures. - Addition of Stabilizers: Consider the inclusion of stabilizers or co-solvents to improve the solubility of all components across the desired temperature range.
Changes in pH with Temperature Fluctuations - Temperature Effect on pKa: The pKa of the carboxylic acid groups in this compound and the neutralizing agent can be temperature-dependent, leading to shifts in pH.- Buffering: If precise pH control is critical, consider using a suitable buffer system that is stable across the relevant temperature range. - pH Adjustment at Target Temperature: Adjust the final pH of the hydrogel at the intended temperature of use or storage.
Altered Drug Release Profile at Different Temperatures - Temperature-Dependent Diffusion: The rate of drug diffusion from the hydrogel is influenced by temperature. Higher temperatures generally lead to faster diffusion and release.[7][8] - Changes in Gel Structure: Temperature-induced changes in the hydrogel's porosity and network structure can alter the drug release mechanism.- Characterize Release at Relevant Temperatures: Conduct drug release studies at all temperatures the product is expected to encounter. - Formulation Modification: Adjust the polymer concentration or incorporate release-modifying excipients to achieve the desired release profile at a specific temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing temperature on the viscosity of a this compound hydrogel?

A1: Generally, an increase in temperature will lead to a decrease in the viscosity of a this compound hydrogel.[1][2] This is because the increased thermal energy makes the polymer chains more mobile, resulting in a less structured and less viscous gel. However, this compound hydrogels are known to have good thermal stability, and the viscosity decrease may not be significant within a typical room temperature range.[9][10]

Q2: At what temperature does this compound begin to degrade?

A2: this compound is stable at temperatures up to 104°C for up to two hours without a significant loss of thickening efficiency.[6] However, exposure to excessive temperatures can lead to discoloration and reduced stability. Complete decomposition occurs after 30 minutes of heating at 260°C.[6]

Q3: How does temperature affect the pH of this compound hydrogels?

A3: The pH of a this compound hydrogel can be influenced by temperature. The ionization of the carboxylic acid groups on the polymer and the pKa of the neutralizing agent can change with temperature, leading to a shift in the overall pH of the gel.

Q4: Can I sterilize this compound hydrogels by autoclaving?

A4: Yes, aqueous this compound gels can be sterilized by autoclaving. However, it is crucial to exclude oxygen from the system to minimize changes in viscosity and pH.[6]

Q5: How should I store this compound hydrogels to ensure their stability?

A5: For short-term storage, keeping the hydrogel in a sealed container at room temperature or in a refrigerator (around 4°C) is generally sufficient to prevent water loss and microbial growth.[11][12] For long-term stability, it is recommended to store this compound powder in an airtight, corrosion-resistant container, protected from moisture.[6] Aqueous dispersions should be protected from light to prevent oxidation, which can decrease viscosity. The addition of a water-soluble UV absorber and an antioxidant can improve light stability.[6]

Q6: Does the type of neutralizing agent affect the temperature stability of the hydrogel?

A6: Yes, the choice of neutralizing agent can influence the overall stability of the hydrogel. Different neutralizing agents can affect the final pH, viscosity, and ionic strength of the gel, which in turn can impact its response to temperature changes. For example, using an amine-based neutralizer like triethanolamine (TEA) is common.[13]

Q7: How does temperature impact the release of a drug from a this compound hydrogel?

A7: Temperature significantly affects drug release. An increase in temperature generally leads to a faster drug release rate.[7][8] This is due to increased drug diffusivity within the more mobile polymer network and potentially altered partitioning of the drug between the gel and the release medium.

Experimental Protocols

Preparation of a 0.5% this compound Hydrogel
  • Dispersion: Slowly sprinkle 0.5 g of this compound powder into 99.5 mL of deionized water while stirring continuously with a mechanical stirrer to avoid clumping. Continue stirring until a uniform, lump-free dispersion is obtained.

  • Hydration: Allow the dispersion to hydrate for at least 30 minutes. The mixture will appear as a translucent, acidic dispersion.

  • Neutralization: While monitoring the pH with a calibrated pH meter, slowly add a neutralizing agent (e.g., 18% w/v sodium hydroxide solution or triethanolamine) dropwise to the dispersion with gentle stirring. Continue adding the neutralizer until the desired pH (typically between 6.0 and 7.5) is reached. The dispersion will thicken and become a clear gel.[1]

  • Equilibration: Allow the gel to equilibrate for at least one hour at room temperature before performing any measurements.

Viscosity Measurement at Different Temperatures
  • Sample Preparation: Place a sufficient amount of the prepared this compound hydrogel into the sample cup of a calibrated viscometer or rheometer.

  • Temperature Control: Use a temperature-controlled sample holder or a water bath to bring the sample to the desired temperature (e.g., 10°C, 25°C, 40°C). Allow the sample to equilibrate at each temperature for at least 15 minutes before measurement.

  • Measurement: Measure the viscosity according to the instrument's instructions. For a simple viscosity measurement, a Brookfield-type viscometer can be used at a specified spindle and speed. For more detailed rheological characterization, a rheometer can be used to measure viscosity as a function of shear rate.[1][2]

  • Data Recording: Record the viscosity, temperature, spindle/geometry, and shear rate for each measurement.

Data Presentation

Table 1: Effect of Temperature on the Viscosity of 0.5% this compound Hydrogel (pH 7.3)
Temperature (°C)Viscosity (mPa·s) at a specific shear rateReference
10Slightly higher than at 25°C[1]
2540,000 – 60,000 (Brookfield RVT, 20 rpm)[9][14]
45Slightly lower than at 25°C[1]

Note: The viscosity of this compound hydrogels is highly dependent on the specific formulation (concentration, pH, neutralizer) and measurement conditions (shear rate, instrument). The values in this table are illustrative and based on typical findings.

Visualizations

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_test Temperature Stability Testing cluster_analysis Data Analysis Dispersion Dispersion of This compound in Water Hydration Hydration Dispersion->Hydration Neutralization Neutralization to Target pH Hydration->Neutralization Equilibration Equilibration Neutralization->Equilibration Viscosity_Measurement Viscosity Measurement at Different Temperatures Equilibration->Viscosity_Measurement Test Sample pH_Monitoring pH Monitoring at Different Temperatures Equilibration->pH_Monitoring Test Sample Drug_Release_Study Drug Release Study at Different Temperatures Equilibration->Drug_Release_Study Test Sample Data_Comparison Comparison of Viscosity, pH, and Release Profiles Viscosity_Measurement->Data_Comparison pH_Monitoring->Data_Comparison Drug_Release_Study->Data_Comparison Stability_Assessment Assessment of Overall Stability Data_Comparison->Stability_Assessment

Caption: Experimental workflow for preparing and testing the temperature stability of this compound hydrogels.

Troubleshooting_Logic Start Issue: Decreased Viscosity at High Temperature Check_Temp Is temperature > 104°C for a prolonged time? Start->Check_Temp Check_pH Is the pH within the optimal range (5-8)? Check_Temp->Check_pH No Sol_Temp Solution: Avoid excessive heat. Consider alternative sterilization. Check_Temp->Sol_Temp Yes Check_Conc Is the this compound concentration sufficient? Check_pH->Check_Conc Yes Sol_pH Solution: Adjust pH to the optimal range. Check_pH->Sol_pH No Sol_Conc Solution: Increase This compound concentration. Check_Conc->Sol_Conc No Further_Investigation Further Investigation: Check for ingredient incompatibility. Check_Conc->Further_Investigation Yes

Caption: Troubleshooting logic for addressing decreased viscosity in this compound hydrogels at elevated temperatures.

References

Technical Support Center: Sterilization of Carbomer 980-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the sterilization of Carbomer 980-based formulations. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when sterilizing this compound-based formulations?

A1: The primary challenges in sterilizing this compound-based formulations revolve around maintaining the physicochemical properties of the gel. These challenges include:

  • Viscosity Reduction: The polymer chains of this compound can be degraded by certain sterilization methods, leading to a significant loss in viscosity and compromising the desired rheological properties of the formulation.

  • pH Shift: Sterilization can induce chemical changes that alter the pH of the formulation, which can affect drug stability, solubility, and the overall performance of the gel.

  • Discoloration: Some sterilization techniques, particularly gamma irradiation, can cause the formulation to develop a yellowish tint.

  • Gel Structure Breakdown: In severe cases, the sterilization process can lead to a complete breakdown of the gel structure, resulting in a liquid-like consistency.

  • Formation of Degradation Products: High-energy sterilization methods may lead to the formation of unwanted and potentially harmful degradation products.

Q2: Which sterilization methods are commonly used for this compound-based formulations?

A2: The most common terminal sterilization methods for aqueous-based formulations, including this compound gels, are:

  • Steam Sterilization (Autoclaving): This method uses high-pressure saturated steam at temperatures like 121°C. While effective, the high temperature can pose challenges to the stability of this compound.

  • Gamma Irradiation: This method employs cobalt-60 as a source of gamma rays to sterilize the product in its final packaging. It is a "cold" process, which can be advantageous for heat-sensitive materials. However, it can cause polymer chain scission.

  • Ethylene Oxide (EO) Sterilization: This is a low-temperature gaseous process suitable for heat-sensitive and moisture-sensitive materials. However, residual EO and its byproducts can be a concern and require thorough validation of the aeration process.

Q3: How does autoclaving affect this compound gels?

A3: Autoclaving can have a variable impact on this compound gels. Some studies report a slight decrease in viscosity, while others suggest a potential for a slight increase.[1] The high temperatures can lead to better hydration of the polymer, but also risk thermal degradation. The final outcome often depends on the specific formulation, including the concentration of this compound and the presence of other excipients.

Q4: What is the impact of gamma irradiation on this compound formulations?

A4: The effect of gamma irradiation on this compound gels is dose-dependent and can be influenced by the formulation's composition. Studies have shown mixed results; some report a significant decrease in viscosity, particularly at higher irradiation doses (e.g., 25 kGy), while others have found no significant changes at lower doses.[1][2] Discoloration (yellowing) is a common observation after gamma irradiation.[2]

Q5: Is Ethylene Oxide (EO) sterilization a suitable option for this compound gels?

A5: Ethylene oxide sterilization can be a viable option for this compound formulations, especially for those that are heat-sensitive. Being a gaseous method, it has good penetration capabilities. However, a critical consideration is the potential for residual EO and its byproducts (ethylene chlorohydrin and ethylene glycol) to remain in the product.[3] These residues are toxic, and therefore, a rigorous aeration process and validation to ensure residuals are below safe limits are mandatory.

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps & Solutions
Significant Loss of Viscosity Polymer Degradation: High autoclaving temperatures or high doses of gamma irradiation can break down the this compound polymer chains.Optimize Sterilization Parameters: - Autoclave: Reduce the cycle time or temperature if possible, while still ensuring sterility. - Gamma Irradiation: Use the lowest effective dose (e.g., consider doses lower than 25 kGy if validated). Formulation Modification: - Increase the initial concentration of this compound to compensate for the expected loss. - Include stabilizing agents or antioxidants in the formulation.
pH Shift Chemical Reactions: Sterilization can induce chemical changes in the formulation components.Buffering: Incorporate a suitable buffering system to maintain the desired pH range. Inert Atmosphere: For autoclaving, consider purging the container with an inert gas (e.g., nitrogen) to minimize oxidative degradation.
Discoloration (Yellowing) Gamma Irradiation: This is a known side effect of gamma irradiation on many polymers.UV-Protective Packaging: Store the sterilized product in packaging that protects it from light, as UV exposure can sometimes exacerbate discoloration. Alternative Method: If the discoloration is unacceptable, consider alternative sterilization methods like autoclaving or ethylene oxide.
Incomplete Sterilization Improper Loading: Overloading the sterilizer can prevent uniform penetration of the sterilizing agent. Incorrect Cycle Parameters: The chosen sterilization cycle may not be adequate for the product's bioburden.Validation: Ensure the sterilization cycle is properly validated for the specific product and load configuration. Proper Loading: Follow the manufacturer's guidelines for loading the sterilizer to ensure proper circulation of steam or gas.
Presence of Bubbles Air Entrapment: During manufacturing or filling, air can become trapped in the viscous gel.Degassing: Before sterilization, consider a degassing step under vacuum. Optimized Mixing: Use mixing techniques that minimize air incorporation.
Gel Inhomogeneity/Precipitation Interaction with other components: Sterilization may alter the interaction between this compound and other excipients.Formulation review: Assess the compatibility of all formulation components under the chosen sterilization conditions. Pre-sterilization compatibility studies are recommended.

Data Presentation

Table 1: Reported Effects of Sterilization on Carbomer-Based Gels

Sterilization MethodCarbomer GradeConcentrationObserved Effect on ViscosityObserved Effect on pHReference
Autoclave (121°C)Carbopol® 940Not SpecifiedFewer changes compared to other polymersStable[4][5]
Autoclave (121°C)Carbomer0.5%Maintained constantNot specified[6]
AutoclaveCarbopol 980NF0.5% (in HPMC gel)No effectNo effect[1]
Gamma IrradiationCarbomer2.5%Not significant decreaseNo change[1]
Gamma IrradiationCarbopol1%Significant decreaseNot specified[1]
Gamma IrradiationCarbomer 934 & 940Not SpecifiedReduction in viscosityDecrease in pH[2]

Note: The effects can be formulation-dependent. The data presented is a summary of findings from various studies and may not be directly transferable to all this compound formulations.

Experimental Protocols

Protocol 1: Viscosity Measurement of this compound Gel using a Brookfield Viscometer

Objective: To determine the dynamic viscosity of a this compound-based gel.

Apparatus and Materials:

  • Brookfield Rotational Viscometer (e.g., DV-II+ Pro or similar) with appropriate spindles (e.g., T-bar spindles like T-C or T-D for high viscosity gels)

  • Helipath Stand (for T-bar spindles to ensure the spindle is always cutting into fresh material)

  • Beaker (size appropriate for the sample volume and spindle)

  • Water bath for temperature control

  • This compound gel sample

  • Thermometer

Procedure:

  • Sample Preparation:

    • Allow the this compound gel to equilibrate to the desired measurement temperature (e.g., 25°C ± 1°C) by placing it in a temperature-controlled water bath.

    • Gently stir the sample to ensure homogeneity without introducing air bubbles.

  • Instrument Setup:

    • Level the Brookfield viscometer using the leveling bubble.

    • Select an appropriate spindle and rotational speed. For a high-viscosity gel, a T-bar spindle with a low rotational speed (e.g., 0.5, 1, 2.5, 5 rpm) is often suitable. The goal is to obtain a torque reading between 10% and 90%.

    • Attach the selected spindle to the viscometer.

  • Measurement:

    • Carefully lower the spindle into the center of the sample in the beaker until the immersion mark on the spindle shaft is level with the surface of the gel.

    • If using a Helipath stand, set it to slowly move downwards during the measurement.

    • Turn on the viscometer motor and allow the reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity reading (in cP or mPa·s) and the torque percentage.

    • Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the gel.

  • Data Reporting:

    • Report the viscosity value along with the spindle number, rotational speed, and temperature of the measurement.

Protocol 2: pH Measurement of this compound Gel

Objective: To determine the pH of a this compound-based gel formulation.

Apparatus and Materials:

  • pH meter with a flat-surface or spear-tip electrode suitable for semi-solid samples

  • Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)

  • Deionized water

  • Beaker

  • This compound gel sample

  • Spatula

Procedure:

  • Calibration:

    • Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers.

  • Sample Preparation:

    • Place a sufficient amount of the this compound gel into a clean, dry beaker.

    • Allow the sample to reach room temperature.

  • Measurement:

    • Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

    • Immerse the electrode tip into the gel sample, ensuring good contact between the electrode surface and the gel.

    • Allow the pH reading to stabilize.

    • Record the pH value.

    • For accuracy, take at least three separate readings from different parts of the sample and calculate the average.

  • Cleaning:

    • After measurement, thoroughly clean the electrode with deionized water to remove all traces of the gel.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_sterilization Sterilization cluster_analysis Post-Sterilization Analysis cluster_data Data Comparison prep Prepare this compound Formulation autoclave Autoclaving prep->autoclave Terminal Sterilization gamma Gamma Irradiation prep->gamma Terminal Sterilization eto Ethylene Oxide prep->eto Terminal Sterilization viscosity Viscosity Measurement autoclave->viscosity ph pH Measurement autoclave->ph appearance Visual Appearance autoclave->appearance gamma->viscosity gamma->ph gamma->appearance eto->viscosity eto->ph eto->appearance compare Compare with Unsterilized Control viscosity->compare ph->compare appearance->compare

Caption: Experimental workflow for evaluating the effects of different sterilization methods on this compound formulations.

troubleshooting_logic cluster_cause Identify Potential Cause cluster_solution Implement Solution start Problem Identified: Viscosity Loss cause1 High Autoclave Temperature/Time start->cause1 cause2 High Gamma Irradiation Dose start->cause2 cause3 Polymer Grade/ Concentration Issue start->cause3 solution1a Optimize Autoclave Cycle cause1->solution1a solution1b Formulation with Stabilizers cause1->solution1b solution2a Lower Irradiation Dose cause2->solution2a solution2b Use Alternative Method cause2->solution2b solution3a Increase Polymer Concentration cause3->solution3a solution3b Evaluate Different Carbomer Grade cause3->solution3b

Caption: Logical relationship diagram for troubleshooting viscosity loss in sterilized this compound gels.

References

Validation & Comparative

Validating the rheological properties of Carbomer 980 gels using viscometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the rheological behavior of gelling agents is paramount for formulation success. This guide provides a comprehensive validation of the rheological properties of Carbomer 980 gels, benchmarked against other common alternatives, and supported by detailed experimental data and protocols.

This compound, a high molecular weight cross-linked polyacrylic acid polymer, is a widely utilized gelling agent in the pharmaceutical and cosmetic industries, prized for its efficiency in creating clear, viscous gels.[1][2] Its rheological profile is critical to product performance, influencing everything from texture and spreadability to drug release and stability. This guide delves into the viscometric validation of this compound gels, offering a direct comparison with other Carbomer grades to aid in the selection of the most suitable polymer for your specific application.

Comparative Rheological Data

The selection of a gelling agent is often dictated by the desired viscosity and flow behavior of the final product. This compound is known for its high viscosity and short rheology, making it an excellent choice for thick, stable gel formulations.[1] The following table summarizes the key rheological parameters of this compound in comparison to other commonly used Carbomer grades.

Carbomer GradeConcentration (% w/w)Viscosity (cP at specified shear rate)Yield Stress (Pa)Rheological BehaviorKey Characteristics
This compound 0.5%~40,000 - 60,000 (at 0.5 rpm)28 - 37Shear-thinning (Pseudoplastic), ThixotropicHigh viscosity, excellent clarity, short rheology.[1][3]
Carbomer 9400.5%~40,000 - 60,000 (at 0.5 rpm)Not specified in retrieved resultsShear-thinningHigh viscosity, good clarity, short rheology, historically contained benzene.[1][4]
Carbomer 9340.5%~30,500 - 39,400 (at 0.5 rpm)Not specified in retrieved resultsShear-thinningMedium viscosity, good salt tolerance.[1]
Carbomer 9410.5%~4,000 - 11,000 (at 0.5 rpm)Not specified in retrieved resultsShear-thinningLow viscosity, long rheology.[1]

Note: Viscosity values can vary significantly depending on the formulation parameters such as pH, neutralizer used, and the presence of other excipients.

Experimental Protocols

Accurate and reproducible rheological measurements are essential for validating the performance of Carbomer gels. The following protocols outline the standard procedures for preparing and characterizing this compound gels using viscometry.

Gel Preparation

A standardized method for gel preparation is crucial for obtaining comparable results.

  • Dispersion: Slowly sift the this compound powder into a vortex of deionized water or a suitable solvent system with continuous agitation.[3] Using a homogenizer can aid in achieving a uniform dispersion.[5]

  • Hydration: Allow the dispersion to hydrate for a sufficient period (e.g., 60 minutes) to ensure complete swelling of the polymer particles.[3]

  • Neutralization: Neutralize the dispersion to the desired pH (typically between 5.0 and 8.0) using a suitable neutralizing agent such as triethanolamine (TEA) or sodium hydroxide.[3][6] The pH adjustment is critical as it triggers the uncoiling of the polymer chains and the formation of the gel network.

  • Final Mixing: Gently mix the neutralized gel to ensure homogeneity, avoiding excessive shear that could permanently damage the polymer network.

Viscometry Measurements

Rotational viscometers are commonly employed to characterize the rheological properties of Carbomer gels.

  • Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a suitable geometry (e.g., cone and plate, parallel plate, or cylindrical spindle) is recommended. For highly viscous gels, a T-bar spindle with a helipath may be used to avoid "channeling".

  • Steady Shear Viscosity: This test measures the viscosity of the gel as a function of shear rate. A typical procedure involves ramping the shear rate up and then down to assess for thixotropy (a time-dependent decrease in viscosity under shear).[5] The data obtained can be fitted to rheological models like the Power Law to quantify the degree of shear-thinning behavior.[7]

  • Oscillatory Shear (Viscoelasticity): This non-destructive technique provides information on the gel's structure.

    • Strain Sweep: Performed at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Frequency Sweep: Conducted within the LVER to characterize the gel's viscoelastic properties as a function of frequency. For a true gel, G' will be greater than G'' and both moduli will be largely independent of frequency.

  • Yield Stress Measurement: This parameter defines the minimum stress required to initiate flow. It can be determined from the flow curve (shear stress vs. shear rate) by extrapolating to a zero shear rate or more accurately from a stress sweep experiment where the crossover of G' and G'' is observed.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the rheological validation of this compound gels.

G cluster_prep Gel Preparation cluster_viscometry Viscometry Analysis cluster_data Data Analysis & Comparison Dispersion Disperse this compound in Solvent Hydration Hydrate Polymer Dispersion->Hydration Neutralization Neutralize to Target pH Hydration->Neutralization Final_Mixing Homogenize Gel Neutralization->Final_Mixing Steady_Shear Steady Shear Viscosity (Flow Curve) Final_Mixing->Steady_Shear Oscillatory_Shear Oscillatory Shear (Viscoelasticity) Final_Mixing->Oscillatory_Shear Yield_Stress Yield Stress Measurement Final_Mixing->Yield_Stress Data_Analysis Analyze Rheological Parameters (Viscosity, G', G'', Yield Stress) Steady_Shear->Data_Analysis Oscillatory_Shear->Data_Analysis Yield_Stress->Data_Analysis Comparison Compare with Alternative Gelling Agents Data_Analysis->Comparison

Caption: Experimental workflow for rheological validation.

Conclusion

The rheological properties of this compound gels, characterized by high viscosity, shear-thinning behavior, and significant yield stress, make them a robust choice for a wide range of pharmaceutical and cosmetic formulations. The experimental protocols and comparative data presented in this guide provide a framework for the systematic validation and selection of the optimal gelling agent for your specific product development needs. Careful control of formulation parameters, particularly pH, is essential to achieve the desired rheological profile and ensure product performance and stability.

References

A Comparative Study of Carbomer 980 and Carbomer 940 in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 980 and Carbomer 940 are high molecular weight, cross-linked polyacrylic acid polymers that are widely used as gelling agents, thickeners, and stabilizers in topical pharmaceutical and cosmetic formulations.[1][2] While both serve similar functions, their distinct physicochemical properties significantly influence the performance and aesthetics of the final product. This guide provides an objective comparison of this compound and Carbomer 940, supported by experimental data and detailed methodologies, to aid researchers and formulators in selecting the optimal polymer for their specific application.

Core Physicochemical and Performance Differences

The primary distinctions between this compound and Carbomer 940 lie in their manufacturing process, which in turn affects their rheological properties, clarity, and ion tolerance. Historically, Carbomer 940 was polymerized using benzene as a solvent, whereas this compound is polymerized in a less toxic cosolvent system, making it a "toxicologically preferred" option.[3] This difference in the solvent system also leads to variations in the polymer's cross-linking structure, impacting its performance.[3]

This compound is lauded for its exceptional clarity in gel formulations, making it ideal for products where transparency is a critical aesthetic attribute.[4] In contrast, gels formulated with Carbomer 940 can sometimes appear slightly turbid.[2] In terms of rheology, Carbomer 940 is known for its "short flow" property, meaning the gel is thick and does not drip, which is desirable for products like styling gels and hand sanitizers.[4] this compound, while also an efficient thickener, can provide a smoother, more elegant feel in topical applications.[4]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative and qualitative differences between this compound and Carbomer 940 based on available data.

PropertyThis compoundCarbomer 940Reference(s)
Polymerization Solvent Cosolvent system (e.g., ethyl acetate and cyclohexane)Benzene[3]
Typical Viscosity (0.5% neutralised gel at 25°C, pH 7.3) 74,000 cP (Initial)76,000 cP (Initial)
Clarity High to excellent transparencyGood clarity, may be slightly turbid[1][2]
Rheology Efficient thickener with a smooth feel"Short flow," non-drip, high viscosity[4]
Ion Resistance Higher than Carbomer 940Lower than this compound[5][6]
Shear Sensitivity Subject to some shear sensitivityLittle to no change in viscosity with shear[7]
Recommended Dosage 0.2% - 1.0%0.2% - 1.0%[8]

Note: Viscosity is highly dependent on concentration, neutralization, pH, and the presence of other excipients.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Preparation of Carbomer Gels

A standardized method for preparing Carbomer gels is crucial for reproducible results.

Materials:

  • This compound or Carbomer 940 powder

  • Deionized water

  • Neutralizing agent (e.g., Triethanolamine (TEA) or Sodium Hydroxide (NaOH) solution)

  • Propylene glycol (optional, as a humectant)

  • Glycerin (optional, as a humectant)

  • Preservative (e.g., methylparaben, propylparaben)

  • Active Pharmaceutical Ingredient (API), if applicable

Procedure:

  • Weigh the required amount of Carbomer powder.

  • In a beaker, slowly sprinkle the Carbomer powder into the deionized water while continuously stirring with a mechanical stirrer at a low to moderate speed (e.g., 500-800 rpm) to avoid clumping.

  • Continue stirring until the polymer is fully dispersed and hydrated. This may take up to an hour. The dispersion will appear acidic (pH around 2.7-3.5).[9]

  • If other aqueous phase ingredients are used, they can be added at this stage.

  • Slowly add the neutralizing agent dropwise while stirring until the desired pH (typically 6.0-7.5) is reached and a clear, viscous gel is formed.[2]

  • If an API is to be incorporated, it should be dissolved in a suitable solvent (e.g., ethanol, propylene glycol) and then slowly added to the gel with continuous mixing.

Viscosity Measurement

Viscosity is a critical parameter for topical formulations, affecting spreadability and feel. A rotational viscometer is commonly used for this measurement.

Equipment:

  • Brookfield rotational viscometer (or equivalent)

  • Appropriate spindle (e.g., T-bar spindle for high viscosity gels)

  • Controlled temperature water bath (25 ± 1°C)

Procedure:

  • Place the prepared Carbomer gel in a beaker and allow it to equilibrate to 25°C in the water bath.

  • Select an appropriate spindle and rotational speed. For high viscosity gels, a lower speed is generally used to ensure the torque reading is within the instrument's optimal range (typically 10-90%).

  • Immerse the spindle into the center of the gel, ensuring it does not touch the bottom or sides of the beaker.

  • Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Measurements should be taken in triplicate for each sample.

In Vitro Drug Release Study

The Franz diffusion cell is a standard apparatus for evaluating the in vitro release of an active ingredient from a topical formulation.[10]

Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath maintained at 32 ± 0.5°C (to mimic skin surface temperature)

  • Syringes for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Fill the receptor compartment with the degassed receptor medium and place a magnetic stir bar.

  • Place the Franz diffusion cells in the water bath and allow the temperature of the receptor medium to equilibrate to 32°C.

  • Apply a known quantity (e.g., 1 gram) of the Carbomer gel formulation evenly onto the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the collected samples for drug concentration using a validated analytical method.

  • Calculate the cumulative amount of drug released per unit area over time.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Gel_Preparation_Workflow cluster_prep Gel Preparation start Start disperse Disperse Carbomer in Deionized Water start->disperse hydrate Hydrate Polymer (Full Dispersion) disperse->hydrate neutralize Neutralize with TEA or NaOH hydrate->neutralize add_api Incorporate API (if applicable) neutralize->add_api final_gel Final Gel (pH 6.0-7.5) add_api->final_gel

Gel Preparation Workflow

Viscosity_Measurement_Workflow cluster_viscosity Viscosity Measurement start_visc Start equilibrate Equilibrate Gel Sample to 25°C start_visc->equilibrate setup_viscometer Set up Viscometer (Spindle & Speed) equilibrate->setup_viscometer immerse_spindle Immerse Spindle in Gel setup_viscometer->immerse_spindle measure Measure Torque and Viscosity immerse_spindle->measure record Record Viscosity (cP) measure->record end_visc End record->end_visc

Viscosity Measurement Workflow

Drug_Release_Study_Workflow cluster_drug_release In Vitro Drug Release Study (Franz Diffusion Cell) start_release Start setup_cell Set up Franz Diffusion Cell start_release->setup_cell apply_gel Apply Gel to Membrane setup_cell->apply_gel run_study Run Study at 32°C apply_gel->run_study sample Withdraw Samples at Time Intervals run_study->sample analyze Analyze Drug Concentration sample->analyze calculate Calculate Cumulative Release analyze->calculate end_release End calculate->end_release

In Vitro Drug Release Study Workflow

Conclusion

The choice between this compound and Carbomer 940 for topical formulations is not a matter of one being definitively superior to the other, but rather which is more suitable for the desired product characteristics. This compound is the preferred choice for formulations requiring high clarity and a smooth, elegant feel. Its manufacturing process with a safer solvent system also aligns with modern toxicological preferences.[3] Carbomer 940, on the other hand, remains a robust and cost-effective option, particularly for high-viscosity, non-drip formulations where exceptional transparency is not the primary concern.[4][11]

For drug development professionals, the higher ion resistance of this compound may offer greater stability for formulations containing ionic active ingredients.[5][6] Ultimately, the selection should be based on a thorough evaluation of the formulation's requirements for viscosity, clarity, rheology, and compatibility with other excipients and the active pharmaceutical ingredient. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to make an informed decision.

References

A Comparative Analysis of the Mucoadhesive Properties of Carbomer 980 and HPMC

Author: BenchChem Technical Support Team. Date: December 2025

In the development of mucoadhesive drug delivery systems, the choice of polymer is paramount to ensure prolonged contact time at the site of absorption and to enhance therapeutic efficacy. Among the most widely used mucoadhesive polymers are Carbomer 980, a high molecular weight cross-linked polymer of acrylic acid, and Hydroxypropyl Methylcellulose (HPMC), a semi-synthetic cellulose derivative. This guide provides an objective comparison of the mucoadhesive properties of this compound and HPMC, supported by experimental data, to aid researchers, scientists, and drug development professionals in their formulation decisions.

Mechanism of Mucoadhesion

The mucoadhesive properties of both this compound and HPMC are primarily attributed to the formation of hydrogen bonds between the polymer and the mucin glycoproteins present in the mucus layer.

This compound: As a polyacrylic acid polymer, this compound possesses a high density of carboxylic acid groups. In a hydrated state, these groups become available to form strong hydrogen bonds with the sialic acid and sulfate residues of mucin. The polymer's cross-linked structure allows for significant swelling and interpenetration with the mucus network, further enhancing its adhesive properties.

HPMC: Hydroxypropyl Methylcellulose, with its cellulose backbone and numerous hydroxyl and methoxy groups, also readily forms hydrogen bonds with mucin.[1] Its linear polymer chains can entangle with the mucin strands, contributing to its mucoadhesive character through a process of interdiffusion.[1]

cluster_Polymer Mucoadhesive Polymer cluster_Mucus Mucus Layer P Polymer Chains I Interpenetration & Entanglement P->I Hydration & Swelling M Mucin Glycoproteins M->I A Mucoadhesion I->A Formation of Hydrogen Bonds & van der Waals Forces A Prepare Mucosal Tissue C Lower Probe onto Mucosa (Contact Force & Time) A->C B Apply Polymer Sample to Probe B->C D Withdraw Probe at Constant Speed C->D Adhesion Formation E Record Force vs. Displacement D->E Detachment F Calculate Detachment Force & Work of Adhesion E->F

References

A Comparative Guide to the In Vitro Bioadhesion of Carbomer 980 and Other Key Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioadhesive properties of polymers is critical for designing effective mucoadhesive drug delivery systems. This guide provides an objective comparison of the in vitro bioadhesion of Carbomer 980 against other commonly used polymers, including Hydroxypropyl Methylcellulose (HPMC), Chitosan, and Sodium Carboxymethyl Cellulose (Sodium CMC). The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate excipients for targeted and controlled drug release.

This compound, a high molecular weight polymer of acrylic acid, is renowned for its excellent mucoadhesive properties. Its ability to form strong hydrogen bonds with the mucin layer of mucosal tissues makes it a frequent choice for formulations intended for buccal, nasal, ocular, and gastrointestinal delivery. However, the performance of this compound relative to other bioadhesive polymers can vary depending on the specific formulation and the physiological environment. This guide delves into the comparative bioadhesive strength of these polymers, the mechanisms governing their adhesion, and the experimental protocols used for their evaluation.

Comparative Bioadhesive Performance

The bioadhesive strength of polymers is typically quantified by measuring the force required to detach the polymer from a mucosal surface. The two most common parameters measured are the Peak Detachment Force (the maximum force required for separation) and the Work of Adhesion (the total energy required to overcome the adhesive bond).

While a direct comparison across different studies can be challenging due to variations in experimental conditions, the following table summarizes representative data on the bioadhesive performance of this compound and other polymers. It is important to note that factors such as polymer concentration, pH, and the specific type of mucosal tissue used can significantly influence the results.[1]

PolymerPeak Detachment Force (N)Work of Adhesion (mJ)Key Observations
This compound 0.8 - 1.50.5 - 1.2Generally exhibits the highest bioadhesive strength due to its high density of carboxylic acid groups, which facilitates strong hydrogen bonding with mucin.[1] Its performance is optimal at a pH that allows for a balance between polymer swelling and the availability of protonated carboxyl groups.
Chitosan 0.4 - 0.90.2 - 0.6Demonstrates good bioadhesive properties, primarily due to electrostatic interactions between its protonated amino groups and the negatively charged sialic acid residues in mucin. Its mucoadhesion is pH-dependent, being more effective in acidic to neutral environments.
HPMC (K4M) 0.3 - 0.70.1 - 0.4A non-ionic polymer that forms adhesive bonds through hydrogen bonding and physical entanglement of its cellulosic chains with the mucin network. Its bioadhesion is generally lower than that of carbomers.
Sodium CMC 0.2 - 0.50.1 - 0.3An anionic cellulose derivative that exhibits mucoadhesion through hydrogen bonding and some electrostatic interactions. Its adhesive strength is typically less than that of this compound and Chitosan.

Note: The data presented are compiled from various in vitro studies and are intended for comparative purposes. Absolute values may differ based on the specific experimental setup.

Experimental Protocols

The in vitro evaluation of bioadhesion is crucial for screening and characterizing mucoadhesive polymers. The tensile strength measurement using a texture analyzer is a widely accepted method.

Detailed Methodology for Tensile Strength Measurement

This protocol outlines the steps for determining the peak detachment force and work of adhesion of a polymer formulation using a texture analyzer.

1. Materials and Equipment:

  • Texture Analyzer (e.g., TA.XTplus) equipped with a mucoadhesion test rig.

  • Porcine buccal mucosa (or other relevant mucosal tissue).

  • Simulated saliva solution (e.g., phosphate buffer pH 6.8).

  • Polymer tablets or films of a standardized size and weight.

  • Cyanoacrylate adhesive or double-sided adhesive tape.

  • Thermostatically controlled water bath.

2. Preparation of Mucosal Tissue:

  • Freshly excised porcine buccal mucosa is obtained and immediately stored in simulated saliva solution on ice.

  • The tissue is carefully prepared by removing any underlying fatty and connective tissues.

  • A section of the mucosa is secured onto the lower platform of the mucoadhesion rig, with the mucosal side facing upwards.

  • The mounted tissue is allowed to equilibrate to 37°C in a thermostatically controlled bath containing simulated saliva.

3. Sample Preparation and Mounting:

  • The polymer tablet or film is attached to the upper probe of the texture analyzer using a minimal amount of cyanoacrylate adhesive or double-sided tape.

4. Measurement Procedure:

  • The upper probe with the attached sample is lowered towards the mucosal surface at a pre-defined speed (e.g., 0.5 mm/s).

  • A constant contact force (e.g., 0.5 N) is applied for a specific duration (e.g., 60 seconds) to ensure intimate contact between the polymer and the mucosa.

  • After the contact time, the probe is withdrawn from the mucosal surface at a constant speed (e.g., 0.1 mm/s).

  • The force required to detach the sample from the mucosa is recorded as a function of displacement.

5. Data Analysis:

  • Peak Detachment Force (Fmax): The maximum force recorded during the withdrawal of the probe.

  • Work of Adhesion (Wad): Calculated from the area under the force-distance curve.

Mechanisms of Bioadhesion: A Visual Representation

The bioadhesive properties of polymers are governed by their chemical structure and the nature of their interaction with the mucin glycoproteins of the mucus layer.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Polymer Sample (Tablet/Film) P2 Prepare Mucosal Tissue P3 Equilibrate Tissue in Simulated Saliva at 37°C P2->P3 M1 Mount Sample on Texture Analyzer Probe P3->M1 M2 Lower Probe and Apply Contact Force M1->M2 M3 Maintain Contact for a Defined Time M2->M3 M4 Withdraw Probe at a Constant Speed M3->M4 A1 Record Force vs. Displacement Curve M4->A1 A2 Calculate Peak Detachment Force (Fmax) A1->A2 A3 Calculate Work of Adhesion (Wad) A1->A3

Caption: Workflow of an in vitro bioadhesion study using a texture analyzer.

The following diagram illustrates the primary mechanisms of interaction for this compound and Chitosan with the mucin layer.

Adhesion_Mechanisms cluster_carbomer This compound Adhesion cluster_chitosan Chitosan Adhesion cluster_shared Shared Mechanisms C980 This compound (-COOH groups) Mucin_C Mucin Glycoproteins (-OH, -NH2 groups) C980->Mucin_C Hydrogen Bonding Interpenetration Polymer Chain Interpenetration C980->Interpenetration VDW Van der Waals Forces C980->VDW Mucin_C->Interpenetration Chitosan Chitosan (-NH3+ groups) Mucin_Ch Mucin Glycoproteins (Sialic Acid, -COO- groups) Chitosan->Mucin_Ch Electrostatic Interaction Chitosan->Interpenetration Chitosan->VDW Mucin_Ch->Interpenetration

Caption: Primary bioadhesion mechanisms of this compound and Chitosan.

Conclusion

This compound consistently demonstrates superior in vitro bioadhesive properties compared to HPMC, Chitosan, and Sodium CMC, primarily due to its high density of carboxylic acid groups that facilitate strong hydrogen bonding with mucin. However, the choice of a mucoadhesive polymer should not be based solely on its adhesive strength. Factors such as the desired drug release profile, the physiological environment of the target site, and the physicochemical properties of the drug must also be considered. Chitosan, with its cationic nature, offers a different mechanism of adhesion that can be advantageous in certain formulations. HPMC and Sodium CMC, while exhibiting lower bioadhesion, can be suitable for applications where a less tenacious adhesion is required. This guide provides a foundational understanding to aid in the rational selection of bioadhesive polymers for advanced drug delivery systems.

References

A Comparative Analysis of Drug Release Kinetics from Carbomer 980 and Xanthan Gum Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of controlled-release drug delivery systems, the choice of a gelling agent is paramount to achieving the desired therapeutic effect. Among the myriad of options available to researchers and formulation scientists, Carbomer 980 and xanthan gum have emerged as two of the most frequently utilized polymers. This guide provides an in-depth, data-driven comparison of the drug release kinetics from gels formulated with these two excipients, offering valuable insights for drug development professionals.

Executive Summary

This guide presents a comparative evaluation of this compound, a synthetic polyacrylic acid polymer, and xanthan gum, a natural polysaccharide, as matrices for controlled drug release. Experimental data from a head-to-head study on nicotine-loaded mucoadhesive patches, alongside findings from other relevant research, are analyzed to elucidate the differences in their release profiles and underlying mechanisms. The evidence suggests that xanthan gum typically facilitates a more complete and predictable drug release compared to this compound, which can exhibit a more restricted release profile, likely due to strong drug-polymer interactions.

Comparative Drug Release Data

The following table summarizes the in vitro cumulative release of nicotine from mucoadhesive patches formulated with either Carbopol 934 (a polymer with properties comparable to this compound) or xanthan gum. The data clearly illustrates the superior release profile of the xanthan gum formulation under the studied conditions.

Time (Hours)Cumulative Nicotine Release from Xanthan Gum Patch (%)Cumulative Nicotine Release from Carbopol 934 Patch (%)
1~25~10
2~40~15
4~65~25
6~85~30
8~95~35
109839

Data extracted and estimated from graphical representations in "Formulation and In Vitro Evaluation of Xanthan Gum or Carbopol 934-Based Mucoadhesive Patches, Loaded with Nicotine"[1][2][3][4][5][6][7]

Drug Release Mechanisms and Kinetics

The disparate release profiles of this compound and xanthan gum gels can be attributed to their distinct physicochemical properties and the resulting drug release mechanisms.

This compound: As a cross-linked polymer of acrylic acid, this compound forms a hydrogel matrix characterized by discrete microgels.[8] Upon hydration, the outer surface of the matrix swells to form a gel layer that controls the drug release.[8] The release is primarily governed by the diffusion of the drug through this swollen gel layer.[8] However, the carboxylic acid groups in the Carbomer structure can interact with basic drugs, such as nicotine, leading to the formation of stronger bonds that can significantly hinder drug release.[1][2][3][4][5][6][7] This interaction is a critical consideration in formulation development, as it can lead to incomplete drug release.[1][2][3][4][5][6][7]

Xanthan Gum: Xanthan gum, a high-molecular-weight natural polysaccharide, forms a viscous but non-cross-linked hydrogel.[9] Drug release from xanthan gum matrices is a more complex process that can involve a combination of diffusion, swelling, and erosion of the polymer matrix.[9] The release kinetics can be influenced by the drug's solubility and the concentration of the polymer. For soluble drugs, release is often governed by diffusion through the hydrated gel layer.[9] The interaction between xanthan gum and drugs is generally weaker compared to Carbomer, allowing for a more complete and predictable release profile.[1][2][3][4][5][6][7] Studies have shown that drug release from xanthan gum matrices can often be described by the Higuchi or Korsmeyer-Peppas models, indicating a diffusion-controlled or anomalous transport mechanism.[8]

Experimental Protocols

The following is a detailed methodology for a typical in vitro drug release study comparing this compound and xanthan gum gels, based on the protocols described in the cited literature.

1. Preparation of Hydrogel Formulations:

  • This compound Gel: this compound is dispersed in deionized water and allowed to hydrate. The active pharmaceutical ingredient (API) is then incorporated into the hydrated polymer dispersion. The gel is neutralized to a desired pH (typically around 6.5-7.5) using a suitable neutralizing agent (e.g., triethanolamine) to achieve the desired viscosity.

  • Xanthan Gum Gel: Xanthan gum is gradually dispersed in deionized water under constant stirring to avoid clumping. Once a homogenous dispersion is formed, the API is added and mixed until uniformly distributed.

2. In Vitro Drug Release Testing:

  • Apparatus: A Franz diffusion cell apparatus is commonly employed for in vitro release studies of semi-solid formulations.

  • Membrane: A synthetic membrane (e.g., cellulose acetate or polysulfone) with a specific pore size is placed between the donor and receptor compartments of the Franz cell.

  • Procedure:

    • A known quantity of the drug-loaded hydrogel is placed in the donor compartment, in direct contact with the membrane.

    • The receptor compartment is filled with a suitable dissolution medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (typically 37°C). The medium is continuously stirred to ensure sink conditions.

    • At predetermined time intervals, an aliquot of the receptor medium is withdrawn for analysis, and an equal volume of fresh medium is added to maintain a constant volume.

    • The concentration of the drug in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • The cumulative amount of drug released is calculated and plotted against time to generate the drug release profile.

Visualizing the Experimental Workflow and Polymer Characteristics

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow cluster_prep Gel Preparation cluster_release In Vitro Release Testing prep_carb This compound Dispersion & Hydration add_api_carb API Incorporation (Carbomer) prep_carb->add_api_carb prep_xan Xanthan Gum Dispersion add_api_xan API Incorporation (Xanthan Gum) prep_xan->add_api_xan neutralize Neutralization (Carbomer) add_api_carb->neutralize franz_cell Franz Diffusion Cell Setup add_api_xan->franz_cell neutralize->franz_cell sampling Sample Collection at Time Intervals franz_cell->sampling analysis Drug Quantification (UV-Vis/HPLC) sampling->analysis profile Generation of Release Profile analysis->profile

Experimental workflow for comparing drug release from hydrogels.

PolymerComparison cluster_carbomer This compound cluster_xanthan Xanthan Gum carb_structure Synthetic Cross-linked Polyacrylic Acid carb_mechanism Release Mechanism: Primarily Diffusion through Swollen Microgels carb_structure->carb_mechanism carb_interaction Strong Interaction with Basic Drugs (Ionic Bonding) carb_mechanism->carb_interaction carb_release Result: Slower, Potentially Incomplete Release carb_interaction->carb_release xan_structure Natural High MW Polysaccharide xan_mechanism Release Mechanism: Diffusion, Swelling & Erosion xan_structure->xan_mechanism xan_interaction Weaker Drug-Polymer Interaction xan_mechanism->xan_interaction xan_release Result: Faster, More Complete Release xan_interaction->xan_release

Comparison of this compound and xanthan gum characteristics.

Conclusion

The selection between this compound and xanthan gum for a controlled-release gel formulation should be made with a clear understanding of their inherent properties and their potential interactions with the active pharmaceutical ingredient. While this compound can form robust gels, its potential for strong ionic interactions with certain drugs can lead to incomplete release. Xanthan gum, on the other hand, often provides a more versatile platform for achieving a complete and predictable release profile through a combination of diffusion, swelling, and erosion. The experimental data presented in this guide underscores the importance of empirical formulation studies to select the optimal gelling agent for a specific drug and desired release kinetics.

References

Characterization of Carbomer 980 Hydrogels: A Comparative Analysis Using FTIR and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carbomer 980 hydrogels, focusing on their characterization using Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). The following sections detail the experimental methodologies and comparative data to assist in the evaluation of this compound for various applications, particularly in drug delivery and formulation development.

Comparative Analysis of this compound Hydrogels

This compound, a high molecular weight polymer of acrylic acid, is a widely used gelling agent in the pharmaceutical and cosmetic industries. Its performance is often compared with other polymers or evaluated in different formulations to understand its interaction and stability.

Fourier Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a powerful technique to identify the functional groups present in a sample and to study the interactions between different components in a formulation. In this compound hydrogels, FTIR is primarily used to confirm the chemical identity of the polymer and to investigate its interaction with active pharmaceutical ingredients (APIs), neutralizers, or other excipients.

Key Spectral Features of this compound:

The FTIR spectrum of this compound is characterized by the prominent absorption bands of its carboxylic acid groups. The position of these bands can shift depending on the degree of ionization and hydrogen bonding within the hydrogel network.

Functional GroupCharacteristic Wavenumber (cm⁻¹)InterpretationReference
O-H stretching (Carboxylic Acid)~3500 - 3100Indicates hydrogen-bonded hydroxyl groups.[1]
C=O stretching (Carboxylic Acid)~1717Associated with free carbonyl groups of the carboxylic acid.[2][3]
C=O stretching (Carboxylate)~1653Appears upon neutralization, indicating the formation of carboxylate anions.[2][3]
C-O and O-H bending~1246Combination bands related to the carboxylic acid group.[1]

Comparative FTIR Data:

The interaction of this compound with other molecules can be observed through shifts in its characteristic peaks. For instance, in a study involving Carbomer 934 (a similar Carbomer) grafted with poly(acrylic acid), shifts in the C=O and O-H stretching bands indicated electrostatic interactions between the polymers.[4] Similarly, interactions with surfactants and neutralizers in this compound gels have been shown to alter the carbonyl stretching bands, reflecting changes in hydrogen bonding.[2][3][5]

Differential Scanning Calorimetry (DSC) Analysis

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the thermal properties of a material, such as glass transition temperature (Tg) and melting point (Tm), providing insights into the physical state and stability of the hydrogel.

Thermal Properties of Carbomer-based Hydrogels:

DSC studies on Carbomer-based hydrogels have demonstrated their thermal stability.[4][6] The thermal behavior of this compound can be influenced by its interaction with other components in the hydrogel formulation. For example, the presence of other polymers or surfactants can alter the glass transition temperature, indicating changes in the polymer chain mobility and the overall structure of the hydrogel network.

Thermal EventTypical Temperature Range (°C)SignificanceReference
Glass Transition (Tg)Varies with formulationIndicates the transition from a rigid, glassy state to a more flexible, rubbery state. Changes in Tg can signify interactions with other components.[4][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for FTIR and DSC analysis of this compound hydrogels based on common practices found in the literature.

FTIR Spectroscopy Protocol
  • Sample Preparation: A small amount of the dried this compound hydrogel is ground into a fine powder. This powder is then intimately mixed with potassium bromide (KBr) in a mortar and pestle. The mixture is subsequently compressed into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid or semi-solid hydrogels, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared Spectrometer is used for analysis.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks. The positions, shapes, and intensities of these peaks are compared to reference spectra and literature values to confirm the identity of this compound and to study any interactions.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small, accurately weighed amount of the this compound hydrogel (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

  • Instrumentation: A Differential Scanning Calorimeter is used for the analysis.

  • Data Acquisition: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) under a nitrogen atmosphere.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify thermal events such as glass transitions (seen as a step change in the baseline) and melting points (endothermic peaks).

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound hydrogels using FTIR and DSC.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_output Output start This compound Hydrogel prep_ftir Prepare Sample for FTIR (e.g., KBr pellet or ATR) start->prep_ftir prep_dsc Prepare Sample for DSC (weigh and seal in pan) start->prep_dsc ftir FTIR Spectrometer prep_ftir->ftir dsc Differential Scanning Calorimeter prep_dsc->dsc ftir_data Acquire FTIR Spectrum (4000-400 cm⁻¹) ftir->ftir_data dsc_data Acquire DSC Thermogram (e.g., 25-300°C at 10°C/min) dsc->dsc_data analyze_ftir Analyze FTIR Peaks (Functional Groups, Interactions) ftir_data->analyze_ftir analyze_dsc Analyze DSC Transitions (Tg, Tm, Stability) dsc_data->analyze_dsc report Characterization Report analyze_ftir->report analyze_dsc->report

References

Assessing the Skin Irritation Potential of Carbomer 980 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin irritation potential of Carbomer 980 formulations against common alternatives. The information is supported by established experimental protocols and an overview of the biological mechanisms underlying skin irritation.

Introduction

This compound, a high molecular weight polymer of acrylic acid, is a widely used gelling agent in the pharmaceutical and cosmetic industries due to its efficiency as a rheology modifier.[1] While generally considered to have a low potential for skin irritation, a thorough assessment of its safety profile in various formulations is crucial for product development.[2][3] This guide delves into the methodologies used to evaluate skin irritation and compares the characteristics of this compound with other common gelling agents.

Comparative Analysis of Gelling Agents
Gelling AgentPolymer TypeTypical Use ConcentrationKnown Irritation PotentialKey Characteristics
This compound Cross-linked polyacrylate polymer0.5% - 3%LowForms clear gels, shear-thinning rheology, good thermal stability.[1][3]
Xanthan Gum Polysaccharide0.1% - 2%Low; some reports of localized irritation at 5% in animal studies.[4][5]Natural polymer, high viscosity at low concentrations, stable over a wide pH range.
Hydroxypropyl Methylcellulose (HPMC) Semi-synthetic polymer0.5% - 5%LowForms clear gels, good lubricant, widely used in ophthalmic preparations.
Poloxamers (e.g., Poloxamer 407) Triblock copolymer15% - 30%LowForm thermoreversible gels (liquid when cool, gel at body temperature).

Experimental Protocols for Assessing Skin Irritation

The assessment of skin irritation potential is conducted through a variety of in vitro, in vivo, and clinical testing methods.

In Vitro Assessment: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a validated alternative to animal testing for the identification of irritant chemicals.

Principle: The test utilizes a reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.[6] A test substance is applied topically to the tissue. Irritation potential is determined by measuring the subsequent cell viability using the MTT assay. A reduction in cell viability below a certain threshold indicates irritation.

Methodology:

  • Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EPISKIN™) are cultured to maturity.

  • Application of Test Substance: A precise amount of the test formulation (e.g., 25 mg for solids or 25 µL for liquids) is applied to the surface of the RhE tissue.[7]

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing: The test substance is thoroughly rinsed from the tissue surface.

  • MTT Assay: The tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenase enzymes convert the yellow MTT into a purple formazan salt.

  • Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.

  • Data Analysis: Cell viability is calculated relative to negative controls. A mean viability of ≤ 50% classifies the substance as an irritant.[8]

Experimental Workflow for Reconstructed Human Epidermis (RhE) Test

G cluster_prep Preparation cluster_exposure Exposure & Viability Assay cluster_analysis Data Analysis start Start: RhE Tissue Culture apply Apply Test Formulation to RhE Surface start->apply incubate Incubate (e.g., 60 min) apply->incubate rinse Rinse Tissue Surface incubate->rinse mtt Incubate with MTT Solution rinse->mtt extract Extract Formazan mtt->extract measure Measure Optical Density extract->measure calculate Calculate % Cell Viability measure->calculate classify Classify Irritation Potential calculate->classify end End classify->end

Workflow for the in vitro Reconstructed Human Epidermis (RhE) Test.
Clinical Assessment: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to determine the potential of a substance to cause skin irritation and sensitization (allergic contact dermatitis).[9][10]

Principle: The test involves repeated application of a test material to the skin of human volunteers under occlusive or semi-occlusive patches over several weeks.[11] The skin is observed for any signs of irritation or allergic reaction.

Methodology:

Induction Phase (3 weeks):

  • Patch Application: The test material is applied to a small area of the skin (typically the back) under a patch.[11]

  • Exposure: The patch remains in place for 24 to 48 hours.[12]

  • Evaluation: The patch is removed, and the site is graded for any visible skin reaction (erythema, edema) after a short rest period.

  • Repetition: This process is repeated nine times over a three-week period.[11]

Rest Phase (2 weeks):

  • A two-week period with no patch applications allows for the induction of any potential delayed hypersensitivity.[9]

Challenge Phase (1 week):

  • Patch Application: A challenge patch with the test material is applied to a new, untreated skin site.[9]

  • Evaluation: The site is evaluated for any reaction at 24, 48, 72, and sometimes 96 hours after application.[9] A reaction at the challenge site that is more severe than any reaction seen during the induction phase suggests sensitization.

Experimental Workflow for Human Repeat Insult Patch Test (HRIPT)

G cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase (2 Weeks) cluster_challenge Challenge Phase (1 Week) start Start: Recruit Volunteers apply_induction Apply Patch 1 start->apply_induction eval1 Evaluate Site apply_induction->eval1 apply_repeat Repeat Applications (8 more times) eval1->apply_repeat rest No Patch Applications apply_repeat->rest apply_challenge Apply Challenge Patch to New Site rest->apply_challenge eval_challenge Evaluate Site at 24, 48, 72, 96h apply_challenge->eval_challenge analyze Analyze for Irritation & Sensitization eval_challenge->analyze end End analyze->end

Workflow for the Human Repeat Insult Patch Test (HRIPT).

Signaling Pathways in Skin Irritation

Skin irritation is a complex inflammatory response initiated by keratinocytes, the primary cells of the epidermis.[13]

Initiation: When a chemical irritant disrupts the skin barrier, it triggers keratinocytes to release a cascade of pro-inflammatory mediators.[14] Key initial signaling molecules include Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α).[15]

Amplification: These initial cytokines act on neighboring keratinocytes and resident immune cells (like Langerhans cells and mast cells) to amplify the inflammatory response. This leads to the release of other signaling molecules, including:

  • Chemokines (e.g., CXCL8/IL-8): These attract neutrophils and other immune cells to the site of irritation.[15]

  • Other Cytokines (e.g., IL-6, GM-CSF): These further propagate the inflammatory cascade.[16]

This cascade of events results in the classic signs of inflammation: erythema (redness) due to vasodilation and edema (swelling) from increased vascular permeability.

Signaling Pathway of Chemically-Induced Skin Irritation

G cluster_trigger Trigger cluster_cellular Cellular Response cluster_mediators Mediator Release cluster_outcome Clinical Outcome irritant Chemical Irritant keratinocyte Keratinocyte Activation irritant->keratinocyte cytokines Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) keratinocyte->cytokines immune_cells Immune Cell Activation (Langerhans Cells, Mast Cells) immune_cells->cytokines amplify cytokines->immune_cells activate chemokines Release of Chemokines (e.g., IL-8) cytokines->chemokines induce inflammation Inflammation (Erythema, Edema) cytokines->inflammation cause chemokines->inflammation cause

Simplified signaling pathway of skin irritation.
Conclusion

This compound is widely regarded as a safe and low-irritation potential gelling agent for topical formulations. However, the skin irritation potential of any final formulation is dependent on all its ingredients and their interactions. For novel formulations or those intended for sensitive skin, rigorous testing using validated methods such as the in vitro Reconstructed Human Epidermis Test and, if necessary, clinical evaluation via the Human Repeat Insult Patch Test, is recommended. Understanding the underlying cellular and molecular pathways of skin irritation can further aid in the development of safe and effective topical products.

References

A Comparative Analysis of Thickening Efficiency: Carbomer 980 vs. Carrageenan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 8, 2025 – In the realm of rheology modification, both Carbomer 980 and carrageenan are widely utilized hydrocolloids, each possessing distinct properties that render them suitable for a variety of applications in the pharmaceutical, cosmetic, and food industries. This guide provides a comprehensive comparison of their thickening efficiency, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal thickener for their formulations.

Executive Summary

This compound, a synthetic cross-linked polyacrylate polymer, is renowned for its ability to generate high-viscosity gels at low concentrations upon neutralization. In contrast, carrageenan, a family of linear sulfated polysaccharides extracted from red seaweeds, offers a range of thickening and gelling properties dependent on its specific type (kappa, iota, or lambda) and the presence of certain ions. Generally, this compound exhibits significantly higher viscosity and thickening efficiency at lower concentrations compared to carrageenan.

Quantitative Comparison of Thickening Efficiency

The following table summarizes the viscosity of this compound and kappa-carrageenan aqueous solutions at various concentrations. The data indicates that this compound provides substantially higher viscosity at lower concentrations than kappa-carrageenan.

Thickening AgentConcentration (% w/v)Apparent Viscosity (mPa·s)
This compound (neutralized to pH 7.0) 0.2~15,000 - 30,000
0.5~40,000 - 80,000[1]
1.0> 80,000
Kappa-Carrageenan (in 0.1M KCl) 0.5~100 - 500
1.0~1,000 - 3,000
1.5~3,000 - 7,000

Note: Viscosity values are approximate and can vary depending on the specific grade of the polymer, temperature, shear rate, and other formulation components.

Mechanisms of Thickening

The disparate thickening efficiencies of this compound and carrageenan stem from their distinct molecular mechanisms.

This compound operates on a principle of electrostatic repulsion. In its dry, powdered form, the polymer chains are tightly coiled. Upon dispersion in an aqueous medium and subsequent neutralization with an alkaline agent, the acidic carboxyl groups ionize, leading to repulsion between the now negatively charged sites along the polymer backbone. This forces the polymer chain to uncoil and expand, entrapping water molecules and significantly increasing the viscosity of the solution.

G cluster_0 Dispersion in Water cluster_1 Neutralization (pH > 5.0) cluster_2 Thickening A This compound Powder (Coiled Polymer Chains) B Addition of Neutralizing Agent (e.g., NaOH, TEA) A->B C Ionization of Carboxyl Groups (-COOH -> -COO-) B->C D Electrostatic Repulsion between -COO- groups C->D E Polymer Chain Uncoiling and Swelling D->E F Entrapment of Water Molecules E->F G High Viscosity Gel F->G

Carrageenan , on the other hand, thickens through a process of helix formation and aggregation. In hot aqueous solutions, carrageenan exists as random coils. As the solution cools, the polymer chains undergo a conformational transition to form helical structures. These helices can then associate with each other, particularly in the presence of specific cations (e.g., potassium for kappa-carrageenan and calcium for iota-carrageenan), to form a three-dimensional network that immobilizes water and increases viscosity. Lambda-carrageenan, lacking the ability to form helices, functions as a thickener through chain entanglement.

G cluster_0 Hot Aqueous Solution cluster_1 Cooling cluster_2 Gel/Viscosity Formation A Carrageenan in Random Coil Conformation B Coil-to-Helix Transition A->B Cooling C Helix Aggregation (promoted by cations like K+, Ca2+) B->C D Formation of 3D Polymer Network C->D E Immobilization of Water Molecules D->E F Viscous Solution/Gel E->F

Experimental Protocols

1. Preparation of this compound and Carrageenan Stock Solutions

A standardized protocol for the preparation of aqueous solutions is crucial for an accurate comparison of thickening efficiency.

G cluster_0 Dispersion cluster_1 Hydration cluster_2 Neutralization (for this compound) cluster_3 Final Solution A Weigh Thickener Powder (this compound or Carrageenan) B Slowly sift powder into vortex of agitated water (to prevent clumping) A->B C Continue stirring until a uniform dispersion is formed B->C D For Carrageenan: Heat to ~80°C with stirring until fully dissolved C->D If Carrageenan E Slowly add a neutralizing agent (e.g., 10% NaOH solution) while stirring C->E If this compound G Homogeneous Thickened Solution D->G F Monitor pH and adjust to target pH (e.g., 7.0) E->F F->G

2. Viscosity Measurement Protocol using a Rotational Viscometer

The following protocol outlines the steps for measuring the apparent viscosity of the prepared hydrogel solutions.

  • Instrumentation: A rotational viscometer (e.g., Brookfield DV-II+ Pro) or a rheometer with a controlled shear rate function.

  • Spindle/Geometry: Select an appropriate spindle (e.g., for high viscosity samples, a T-bar spindle in a helipath stand might be necessary) or geometry (e.g., cone and plate or parallel plates for a rheometer).

  • Sample Preparation:

    • Prepare the thickener solutions at the desired concentrations (e.g., 0.5%, 1.0%, 1.5% w/v).

    • For this compound, ensure complete neutralization and allow the gel to equilibrate.

    • For carrageenan, cool the solution to the desired measurement temperature (e.g., 25°C) to allow for gel formation or thickening.

    • Carefully place the sample in the appropriate container, avoiding the introduction of air bubbles.

  • Measurement Procedure:

    • Equilibrate the sample to the desired temperature (e.g., 25°C) using a water bath.

    • Immerse the selected spindle into the sample to the marked level.

    • Set the rotational speed (RPM) or shear rate. For comparative purposes, it is recommended to measure viscosity at a consistent shear rate across all samples.

    • Allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s).

    • Repeat the measurement at different shear rates to assess the shear-thinning behavior of the gels.

  • Data Analysis:

    • Record the viscosity, temperature, spindle/geometry, and rotational speed/shear rate for each measurement.

    • Plot viscosity as a function of concentration for each thickener to compare their efficiency.

    • Plot viscosity as a function of shear rate to characterize the rheological behavior of the gels.

Conclusion

This compound is a highly efficient thickening agent, capable of producing high-viscosity gels at significantly lower concentrations than carrageenan. Its thickening mechanism is based on pH-dependent polymer chain expansion. Carrageenan, while less efficient in terms of viscosity generation at low concentrations, offers a variety of textures (from viscous solutions to firm gels) depending on the type and the presence of ions. The choice between this compound and carrageenan will ultimately depend on the desired rheological properties, formulation pH, ionic strength, and the specific application requirements.

References

Comparative analysis of the suspending properties of Carbomer 980 and silica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of suspensions, achieving uniform dispersion and preventing the sedimentation of active pharmaceutical ingredients (APIs) and other insoluble components is paramount to ensure product stability, efficacy, and patient compliance. Carbomer 980 and silica are two widely utilized suspending agents, each possessing distinct physicochemical properties that influence their performance. This guide provides a comprehensive comparative analysis of their suspending properties, supported by experimental data and detailed methodologies, to aid researchers and formulation scientists in selecting the optimal agent for their specific application.

Introduction to Suspending Agents

This compound is a high molecular weight, cross-linked polymer of acrylic acid.[1][2] It is a synthetic polymer that, when neutralized in an aqueous solution, forms a hydrogel with significant thickening and suspending capabilities.[1][2] this compound is valued for its efficiency at low concentrations and its ability to produce clear gels.[2]

Silica , in the context of suspending agents, typically refers to fumed silica or colloidal silicon dioxide. It is an amorphous, submicroscopic fumed silica with a particle size of about 15 nm. This material is produced by the vapor-phase hydrolysis of a silicon compound. Its high surface area and ability to form a three-dimensional network in liquids make it an effective thickening and suspending agent.

Mechanisms of Suspension

The mechanisms by which this compound and silica create a stable suspension are fundamentally different, stemming from their unique chemical structures.

This compound: Electrostatic Repulsion and Network Formation

This compound functions as a suspending agent through a process of neutralization and subsequent polymer network formation. In its dry, powdered state, the polyacrylic acid chains are tightly coiled. Upon dispersion in water, the molecules begin to hydrate and uncoil slightly. To achieve maximum viscosity and suspending capacity, a neutralizing agent (e.g., sodium hydroxide, triethanolamine) is added. This deprotonates the carboxylic acid groups, leading to electrostatic repulsion between the now negatively charged sites along the polymer backbone. This repulsion causes the polymer chains to uncoil and expand, forming a three-dimensional gel network that entraps and suspends particles.[2]

Carbomer_Mechanism cluster_0 Dispersion in Water cluster_1 Neutralization cluster_2 Suspension Coiled_Carbomer Coiled this compound (Acidic Form) Hydrated_Carbomer Hydrated & Partially Uncoiled Carbomer Coiled_Carbomer->Hydrated_Carbomer Hydration Expanded_Network Expanded 3D Gel Network (Anionic Polymer Chains) Hydrated_Carbomer->Expanded_Network Electrostatic Repulsion Neutralizing_Agent Addition of Neutralizing Agent (e.g., NaOH) Suspended_Particles Suspended Particles Expanded_Network->Suspended_Particles Entrapment Silica_Mechanism cluster_0 Dispersion cluster_1 Network Formation cluster_2 Suspension Silica_Agglomerates Silica Agglomerates Dispersed_Aggregates Dispersed Silica Aggregates Silica_Agglomerates->Dispersed_Aggregates High Shear Silica_Network 3D Particle Network Dispersed_Aggregates->Silica_Network Particle Interaction Hydrogen_Bonding Hydrogen Bonding (Silanol Groups) Suspended_Particles Suspended Particles Silica_Network->Suspended_Particles Immobilization Experimental_Workflow cluster_Preparation Suspension Preparation cluster_Testing Property Testing cluster_Analysis Data Analysis & Comparison Start Start: Evaluate Suspending Agents Prep_Carbomer Prepare this compound Suspension Start->Prep_Carbomer Prep_Silica Prepare Fumed Silica Suspension Start->Prep_Silica Measure_Viscosity Measure Viscosity (Rotational Viscometer) Prep_Carbomer->Measure_Viscosity Determine_Yield_Stress Determine Yield Stress (Rheometer) Prep_Carbomer->Determine_Yield_Stress Assess_Sedimentation Assess Sedimentation Rate (Graduated Cylinder) Prep_Carbomer->Assess_Sedimentation Prep_Silica->Measure_Viscosity Prep_Silica->Determine_Yield_Stress Prep_Silica->Assess_Sedimentation Analyze_Data Analyze Rheological Data & Sedimentation Curves Measure_Viscosity->Analyze_Data Determine_Yield_Stress->Analyze_Data Assess_Sedimentation->Analyze_Data Compare_Performance Compare Suspending Properties Analyze_Data->Compare_Performance End End: Select Optimal Suspending Agent Compare_Performance->End

References

Safety Operating Guide

Navigating the Disposal of Carbomer 980: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Carbomer 980 is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures is paramount to protecting both personnel and the environment. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste.

This compound, a synthetic, high molecular weight polymer of acrylic acid, is a common ingredient in pharmaceutical and personal care products. While not classified as a hazardous substance, its disposal requires careful consideration to minimize environmental impact and adhere to regulatory standards.

Immediate Actions: Spills and Containment

In the event of a this compound spill, prompt and correct action is crucial.

  • Safety First : Ensure all personnel in the vicinity are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and respiratory protection to prevent inhalation of the fine powder.

  • Containment : For dry spills, carefully sweep the material to avoid generating dust. Place the swept material into a suitable, sealed container for disposal.[1]

  • Cleanup : Clean the spill area thoroughly.

  • Labeling : Clearly label the container with the contents ("this compound waste") and the date of collection.

Standard Disposal Procedures for this compound

The guiding principle for this compound disposal is to act in accordance with local, state, and federal regulations.[2]

  • Waste Characterization : Determine if the this compound waste is contaminated with other chemicals. If it is mixed with hazardous substances, it must be treated as hazardous waste, following the disposal protocols for the hazardous components.

  • Uncontaminated this compound :

    • Solid Waste : Uncontaminated, solid this compound can typically be disposed of in a sealed container as non-hazardous industrial waste.

    • Incineration : A recommended disposal method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This must be done by a licensed waste disposal service.

  • Contaminated this compound : Any this compound waste mixed with hazardous materials must be disposed of following the guidelines for the hazardous contaminant. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Packaging Disposal : Dispose of contaminated packaging in the same manner as the substance itself.[4][5][6][7] Completely empty containers may be eligible for recycling, depending on local regulations.[4][5][7]

Crucially, do not allow this compound to enter drains or waterways. [4][6][7][8] Safety Data Sheets indicate that this compound can be harmful to aquatic life with long-lasting effects.[9]

Quantitative Disposal Data

Specific quantitative data for this compound disposal, such as waste codes, are subject to regional and national regulations. Always consult your local waste authority or your institution's EHS office for specific requirements.

ParameterGuidelineCitation
Waste Classification Generally non-hazardous, but depends on contaminants and local regulations.[2][8]
Recommended Disposal Incineration via a licensed facility or disposal as solid waste in line with local regulations.[2][3]
Environmental Note Harmful to aquatic life with long-lasting effects. Do not release into the environment.[9]

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_uncontaminated Uncontaminated Waste cluster_contaminated Contaminated Waste cluster_packaging Packaging start This compound Waste Generated is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated empty_container Empty Container collect_uncontaminated Collect in a sealed, labeled container is_contaminated->collect_uncontaminated No treat_hazardous Treat as Hazardous Waste is_contaminated->treat_hazardous Yes dispose_solid Dispose as non-hazardous solid waste per local regulations collect_uncontaminated->dispose_solid incinerate Alternatively, send for incineration via licensed facility collect_uncontaminated->incinerate follow_contaminant_protocol Follow disposal protocol for the specific contaminant treat_hazardous->follow_contaminant_protocol consult_ehs Consult EHS and licensed waste disposal service follow_contaminant_protocol->consult_ehs is_clean Is container completely empty and clean? empty_container->is_clean recycle Recycle if permitted locally is_clean->recycle Yes dispose_with_contents Dispose of as chemical waste (same as contents) is_clean->dispose_with_contents No

Caption: Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Carbomer 980

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Carbomer 980, a common gelling agent and thickener. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and efficient workspace.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound powder, a range of personal protective equipment is necessary to prevent irritation and exposure. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS).

Body PartPersonal Protective EquipmentStandard/SpecificationNotes
Eyes/Face Tight-fitting safety goggles or chemical safety glasses.EN 166Recommended, especially when dust is generated.
Skin Protective gloves (e.g., Nitrile rubber).EN ISO 374-1:2016Change gloves immediately if damaged or at the first signs of wear. Breakthrough time should be considered based on specific work conditions.
Cotton protective clothing covering the entire foot.EN ISO 20345:2022For routine handling.
Chemical suits and boots.EN 13034:2005+A1:2009 (suits), EN ISO 20345:2022 (boots)Required for high-risk exposure scenarios.
Respiratory Dust filter mask (P2 or FFP2).EN 149:2001+A1:2009Necessary in case of insufficient ventilation or when dust is generated.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. This involves careful attention to engineering controls, personal hygiene, and emergency preparedness.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][3][4] Use local exhaust ventilation to control dust at the source.

  • Static Electricity: To prevent dust explosions, employ bonding and grounding for operations capable of generating static electricity.[3]

Personal Hygiene:

  • Wash hands thoroughly after handling and before breaks.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]

  • Launder contaminated clothing before reuse.[2]

First Aid and Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[2][5] Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][5] If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Product Disposal: Dispose of this compound as hazardous waste through an authorized collector or remover.[1] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator.[5] Do not allow the product to enter drains or sewage systems.[1]

  • Contaminated Packaging: Completely emptied containers should be delivered to approved waste disposal authorities.[1] Uncleaned containers are considered hazardous waste and should be handled in the same manner as the product itself.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

This compound: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Determine required protection level Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Prepare workspace Weighing and Transfer Weighing and Transfer Ensure Ventilation->Weighing and Transfer Begin handling Dispersion Dispersion Weighing and Transfer->Dispersion Proceed with experiment Decontaminate Area Decontaminate Area Dispersion->Decontaminate Area After use Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Collect all contaminated items Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbomer 980
Reactant of Route 2
Reactant of Route 2
Carbomer 980

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。